Product packaging for Nicotinuric Acid(Cat. No.:CAS No. 583-08-4)

Nicotinuric Acid

Cat. No.: B554888
CAS No.: 583-08-4
M. Wt: 180.16 g/mol
InChI Key: ZBSGKPYXQINNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-nicotinoylglycine is an N-acylglycine having nicotinoyl as the acyl substituent. It has a role as a human urinary metabolite.
Nicotinuric acid has been reported in Paraburkholderia and Lates calcarifer with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B554888 Nicotinuric Acid CAS No. 583-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridine-3-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207022
Record name Nicotinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

583-08-4
Record name Nicotinuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinuric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-3-ylcarbonyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Synthesis of Nicotinuric Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin), is a significant metabolite in both endogenous and xenobiotic metabolic pathways. Its formation is a key route for the detoxification and excretion of excess nicotinic acid. This technical guide provides an in-depth exploration of the mechanisms underlying this compound synthesis, detailing both the biological and chemical pathways. This document includes a comprehensive review of the enzymatic processes, relevant quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate a deeper understanding for researchers in drug development and metabolic studies.

Introduction

This compound is an acylglycine compound that plays a crucial role in various metabolic processes, including glycolysis, gluconeogenesis, and the citric acid cycle.[1] It is the primary catabolic product of nicotinic acid and serves as a reliable index for nicotinic acid biotransformation in the liver.[1] The formation of this compound is a critical detoxification pathway, converting nicotinic acid into a more water-soluble form for efficient renal excretion.[2] Recent studies have also implicated urinary this compound levels as a potential biomarker for metabolic syndrome, showing a positive correlation with BMI, blood pressure, and plasma levels of HbA1c, total cholesterol, LDL-C, and triglycerides.[1]

Biological Synthesis of this compound

The in-vivo synthesis of this compound is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells.[3][4] This pathway is analogous to the formation of other acyl-glycine compounds, such as hippuric acid from benzoic acid.[3]

Enzymatic Pathway

The biological synthesis involves the activation of nicotinic acid to its coenzyme A thioester, followed by the transfer of the nicotinoyl group to glycine.

Step 1: Activation of Nicotinic Acid

Nicotinic acid is first activated to nicotinoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, requires adenosine triphosphate (ATP) for energy, and coenzyme A (CoA) as the acyl carrier.[3]

  • Reaction: Nicotinic acid + ATP + CoA → Nicotinoyl-CoA + AMP + Pyrophosphate

Step 2: Glycine Conjugation

The nicotinoyl group is then transferred from nicotinoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[3][5]

  • Reaction: Nicotinoyl-CoA + Glycine → this compound + CoA

The overall synthesis is dependent on a suitable source of energy (ATP), and while added CoA can enhance the synthesis, it is not an absolute requirement in some experimental preparations, likely due to endogenous CoA pools.[3]

Signaling Pathway Diagram

Nicotinuric_Acid_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Glycine Conjugation Nicotinic_acid Nicotinic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Nicotinic_acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase CoA CoA CoA->Acyl_CoA_Synthetase Nicotinoyl_CoA Nicotinoyl-CoA Acyl_CoA_Synthetase->Nicotinoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi GLYAT Glycine N-acyltransferase (GLYAT) Nicotinoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT Nicotinuric_acid This compound GLYAT->Nicotinuric_acid CoA_out CoA GLYAT->CoA_out

Figure 1: Enzymatic synthesis of this compound.

Chemical Synthesis of this compound

Several chemical methods for the synthesis of this compound have been reported. These are particularly relevant for producing standards for analytical purposes and for in-vitro studies.

Synthesis from Methyl Nicotinate

One documented laboratory-scale synthesis involves the reaction of methyl nicotinate with hydroxylamine.[3]

Reaction Scheme:

  • Preparation of Nicotinoylhydroxamic Acid: Methyl nicotinate is reacted with hydroxylamine hydrochloride in the presence of metallic sodium in methanol.

  • Formation of this compound: While the direct conversion to this compound from this intermediate is not fully detailed in the cited text, this method is used to generate a related compound for analytical comparison.

A more direct chemical synthesis would typically involve the acylation of glycine with a nicotinic acid derivative, such as nicotinoyl chloride.

Industrial Synthesis of Nicotinic Acid

The precursor, nicotinic acid, is produced industrially via the oxidation of 3-picoline. This process often involves ammoxidation to form nicotinonitrile, which is then hydrolyzed to nicotinic acid.[2]

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow 3_Picoline 3-Picoline Ammoxidation Ammoxidation 3_Picoline->Ammoxidation Nicotinonitrile Nicotinonitrile Ammoxidation->Nicotinonitrile Hydrolysis Hydrolysis (Nitrile hydratase) Nicotinonitrile->Hydrolysis Nicotinic_acid Nicotinic acid Hydrolysis->Nicotinic_acid Activation Activation (e.g., with SOCl₂) Nicotinic_acid->Activation Nicotinoyl_chloride Nicotinoyl chloride Activation->Nicotinoyl_chloride Glycine_reaction Reaction with Glycine Nicotinoyl_chloride->Glycine_reaction Nicotinuric_acid This compound Glycine_reaction->Nicotinuric_acid

Figure 2: A general workflow for the chemical synthesis of this compound.

Quantitative Data

The synthesis of this compound by an enzyme preparation from rat kidney mitochondria is dependent on several factors, as summarized in the table below.

Incubation Mixture ComponentsThis compound Synthesized (µmole/30 min.)
Complete System0.15
- Nicotinic acid0.00
- Glycine0.00
- ATP0.00
Complete System + 40 units CoA0.225
Table 1: Requirements for this compound Synthesis. Data sourced from Jones, 1959.[3]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the methodology described for rat-kidney mitochondria preparations.[3]

1. Enzyme Preparation:

  • Mitochondria are isolated from rat kidneys by differential centrifugation.

  • The mitochondria are then lysed to release the soluble enzymes.

2. Incubation Mixture:

  • The standard incubation mixture (total volume of 1 ml) contains:

    • Phosphate buffer (pH 7.4)
    • Magnesium chloride
    • ATP
    • Nicotinic acid
    • Glycine
    • Enzyme preparation

  • Optional: Coenzyme A can be added to enhance the reaction rate.

3. Incubation Conditions:

  • The reaction mixtures are incubated in centrifuge tubes at 38°C for 30 minutes.[3]

  • The synthesis proceeds linearly for approximately 30 minutes.[3]

4. Deproteinization and Analysis:

  • After incubation, the reaction is stopped by placing the tubes in a boiling water bath to denature the enzymes.

  • The mixture is then centrifuged to pellet the precipitated protein.

  • A sample of the supernatant is taken for the estimation of this compound.

5. Estimation of this compound:

  • This compound in the supernatant is estimated using a colorimetric method. This typically involves reaction with a reagent that produces a colored product, which can be quantified spectrophotometrically.[3]

Chemical Synthesis of Nicotinoylhydroxamic Acid

This protocol is for the synthesis of a related compound used for analytical comparison.[3]

1. Reagents:

  • Hydroxylamine hydrochloride

  • Metallic sodium

  • Dry methanol

  • Methyl nicotinate

2. Procedure:

  • Dissolve hydroxylamine hydrochloride (0.14 g; 2 m-moles) and metallic sodium (0.1 g; 4 m-moles) separately in minimal volumes of dry methanol.

  • Mix these two solutions.

  • Add a solution of methyl nicotinate (0.14 g; 1 m-mole) in 2 ml of dry methanol to the mixture.

  • Allow the mixture to stand at room temperature for 6 hours.

  • Neutralize the reaction mixture to pH 6-8 with methanolic HCl.

  • Filter off the precipitated NaCl and wash the precipitate with methanol.

  • The filtrate, containing nicotinoylhydroxamic acid, is made up to a final volume of 20 ml with methanol and stored at -15°C.

Conclusion

The synthesis of this compound is a well-characterized process, both biologically and chemically. The enzymatic pathway, involving the activation of nicotinic acid to nicotinoyl-CoA and subsequent conjugation with glycine by GLYAT, is a crucial mechanism for nicotinic acid metabolism and detoxification. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating this pathway, developing new therapeutic agents that interact with niacin metabolism, or utilizing this compound as a biomarker for metabolic diseases. The provided diagrams offer a clear visual representation of these complex processes, aiding in their comprehension and application in further research.

References

A Technical Guide to Nicotinuric Acid: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin or vitamin B3), has been a subject of scientific inquiry for decades. Initially identified as a major metabolite of nicotinic acid, its role in human physiology and disease has become a topic of renewed interest. This technical guide provides an in-depth exploration of the discovery and historical context of this compound research, presenting key experimental findings, detailed methodologies, and a summary of its evolving significance in the scientific community.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of nicotinic acid. While nicotinic acid was first synthesized in 1867, its nutritional importance as the anti-pellagra factor was not recognized until the late 1930s. Subsequent research into the metabolism of nicotinic acid led to the identification of its various metabolites, with this compound emerging as a significant product of its detoxification and excretion pathway.

Early studies in the mid-20th century were pivotal in elucidating the enzymatic synthesis of this compound. The foundational work of researchers like K.M. Jones and Schachter & Taggart laid the groundwork for understanding the biochemical reactions involved in its formation. These investigations revealed that the synthesis of this compound is not a simple conjugation but a two-step enzymatic process analogous to the formation of hippuric acid.

The Enzymatic Synthesis of this compound

The primary pathway for this compound synthesis involves the activation of nicotinic acid to its coenzyme A (CoA) thioester, followed by the transfer of the nicotinoyl group to glycine. This process is catalyzed by two key enzymes.

Signaling Pathway for this compound Synthesis

Nicotinuric_Acid_Synthesis cluster_step1 Step 1: Activation of Nicotinic Acid cluster_step2 Step 2: Conjugation with Glycine Nicotinic_Acid Nicotinic Acid Nicotinoyl_CoA_Synthetase Nicotinoyl-CoA Synthetase Nicotinic_Acid->Nicotinoyl_CoA_Synthetase ATP ATP ATP->Nicotinoyl_CoA_Synthetase CoA CoA-SH CoA->Nicotinoyl_CoA_Synthetase Nicotinoyl_CoA Nicotinoyl-CoA Nicotinoyl_CoA_Synthetase->Nicotinoyl_CoA AMP_PPi AMP + PPi Nicotinoyl_CoA_Synthetase->AMP_PPi Glycine_N_Acyltransferase Glycine N-Acyltransferase (GLYAT) Nicotinoyl_CoA->Glycine_N_Acyltransferase Glycine Glycine Glycine->Glycine_N_Acyltransferase Nicotinuric_Acid This compound Glycine_N_Acyltransferase->Nicotinuric_Acid CoA_out CoA-SH Glycine_N_Acyltransferase->CoA_out

Caption: Enzymatic synthesis of this compound from nicotinic acid.

Key Experiments and Methodologies

The following sections detail the seminal experiments that were instrumental in understanding this compound synthesis.

Experiment 1: In Vitro Synthesis of this compound (Based on Jones, 1959)

This experiment demonstrated the enzymatic synthesis of this compound from its precursors in a cell-free system.

Experimental Protocol:

  • Enzyme Preparation: An enzyme preparation was obtained from ox-liver mitochondria.

  • Incubation Mixture: The reaction mixture was prepared in centrifuge tubes with the following components in a final volume of 1 ml:

    • Nicotinic acid

    • Glycine

    • ATP

    • CoA

    • Enzyme preparation

  • Incubation: The tubes were incubated at 38°C for 30 minutes.

  • Deproteinization: The reaction was stopped by placing the tubes in a boiling water bath, followed by centrifugation to remove precipitated proteins.

  • Estimation of this compound: The supernatant was analyzed for this compound content using a chromatographic method.

Quantitative Data from In Vitro Synthesis:

ConditionThis compound Synthesized (µmol/30 min)
Complete System>0 (synthesis observed)
Minus Nicotinic Acid0
Minus Glycine0
Minus ATP0
Minus CoASynthesis observed, but 50% lower than with added CoA
Experiment 2: Assay of Glycine N-Acylase Activity (Based on Schachter & Taggart, 1954)

This spectrophotometric assay was developed to measure the activity of glycine N-acylase, the enzyme responsible for the second step in this compound synthesis.

Experimental Protocol:

  • Reaction Mixture: The assay was conducted in a final volume of 3 ml containing:

    • Benzoyl-CoA (as a substrate analog for nicotinoyl-CoA)

    • Glycine

    • Potassium phosphate buffer (pH 8.0)

    • Purified glycine N-acylase enzyme preparation

  • Spectrophotometric Measurement: The decrease in absorbance at 280 nm, which corresponds to the cleavage of the thioester bond of benzoyl-CoA, was measured using a Beckman DU spectrophotometer.

  • Calculation of Activity: Enzyme activity was calculated based on the rate of decrease in optical density.

Workflow for Glycine N-Acylase Activity Assay:

Glycine_N_Acylase_Assay start Prepare Reaction Mixture (Benzoyl-CoA, Glycine, Buffer, Enzyme) spectro Measure Absorbance at 280 nm (Beckman DU Spectrophotometer) start->spectro monitor Monitor Decrease in Absorbance over Time spectro->monitor calculate Calculate Enzyme Activity (based on rate of absorbance change) monitor->calculate end Report Glycine N-Acylase Activity calculate->end

Caption: Workflow for the spectrophotometric assay of Glycine N-Acylase.

Analytical Methods for this compound Determination

The methods for quantifying this compound have evolved significantly over time, from early colorimetric and chromatographic techniques to highly sensitive mass spectrometry-based assays.

Historical and Modern Analytical Techniques:

MethodPrincipleEra of Primary Use
Paper ChromatographySeparation based on differential partitioning between a stationary and mobile phase, followed by visualization.Mid-20th Century
Colorimetric MethodsReaction of nicotinic acid metabolites with reagents to produce a colored compound, quantified by absorbance.Mid-20th Century
High-Performance Liquid Chromatography (HPLC)High-resolution separation on a column with UV or fluorescence detection.Late 20th Century
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Highly sensitive and specific method combining HPLC separation with mass spectrometric detection for unambiguous identification and quantification.21st Century

Physiological and Clinical Significance

Initially considered primarily an excretory product, recent research has highlighted the potential of this compound as a biomarker for various metabolic conditions.

  • Metabolic Syndrome: Studies have shown a positive correlation between urinary this compound levels and markers of metabolic syndrome, including body mass index, blood pressure, and adverse lipid profiles.[1]

  • Insulin Resistance: Elevated levels of this compound have been associated with insulin resistance and an increased risk of type 2 diabetes.[1]

  • Cardiovascular Disease: The link between this compound and dyslipidemia suggests a potential role as a biomarker for cardiovascular disease risk.[1]

Quantitative Data from a Metabolomics Study:

ParameterThis compound Level (Mean ± SEM, x 10³ mAU)P-value
Diabetes Status
With Diabetes (n=25)221 ± 310.0268
Without Diabetes (n=37)152 ± 13
Overweight Status
Overweight (BMI ≥ 24 kg/m ², n=40)221 ± 230.0265
Not Overweight (BMI < 24 kg/m ², n=23)144 ± 18
Blood Pressure
High Blood Pressure (n=40)238 ± 280.0269
Normotensive (n=28)154 ± 19

Data adapted from a study on this compound as a marker for metabolic syndrome.[1]

Future Directions

The historical context of this compound research provides a strong foundation for future investigations. The development of advanced analytical techniques allows for more precise and high-throughput measurement of this compound and its related metabolites. Future research is likely to focus on:

  • Elucidating the precise mechanisms by which this compound levels are regulated and how they contribute to the pathophysiology of metabolic diseases.

  • Validating this compound as a clinical biomarker for early diagnosis, risk stratification, and monitoring of therapeutic interventions for metabolic syndrome and related disorders.

  • Exploring the potential therapeutic modulation of this compound pathways for the management of metabolic diseases.

Conclusion

From its discovery as a primary metabolite of nicotinic acid to its emerging role as a potential biomarker for metabolic disease, the scientific journey of this compound has been one of continuous evolution. The foundational research conducted in the mid-20th century provided the essential biochemical understanding of its synthesis, while modern analytical and clinical studies are now beginning to unravel its complex physiological and pathological significance. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the historical context, experimental details, and quantitative data necessary to appreciate the depth of this compound research and to inspire future investigations into its role in human health and disease.

References

Nicotinuric Acid: A Comprehensive Technical Review of its Biological Significance Beyond a Metabolic Byproduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinuric acid, traditionally viewed as the primary detoxification metabolite of nicotinic acid (niacin), is emerging as a molecule of significant biological relevance. While its role as a catabolic product is well-established, recent metabolomic studies have illuminated its potential as a key biomarker and a pathogenic factor in metabolic syndrome and its progression to type 2 diabetes and atherosclerotic cardiovascular disease. This technical guide provides an in-depth review of the biological functions of this compound that extend beyond its identity as a simple metabolite. It summarizes the quantitative data linking this compound to various pathophysiological parameters, details the experimental protocols for its analysis, and presents signaling and metabolic pathways through visual diagrams to facilitate a deeper understanding of its evolving role in human health and disease.

Introduction

Nicotinic acid (niacin or vitamin B3) is a crucial nutrient and a widely used therapeutic agent for dyslipidemia. Its metabolism in the liver primarily involves two pathways: an amidation pathway leading to the formation of nicotinamide and its derivatives, and a conjugation pathway. The latter involves the conjugation of nicotinic acid with glycine to form this compound (NUA), a process that facilitates its excretion. For many years, NUA was considered a biologically inert end-product. However, this perspective is being challenged by new evidence suggesting that NUA levels are closely associated with metabolic dysregulation. This document consolidates the current understanding of this compound's functions, with a particular focus on its role as a biomarker and its potential involvement in disease pathogenesis.

This compound as a Biomarker for Metabolic Syndrome

The most significant biological function of this compound to emerge in recent years is its strong association with metabolic syndrome. A key study has demonstrated that urinary this compound levels are positively correlated with several cardiometabolic risk factors.

Quantitative Correlation with Clinical Parameters

The following table summarizes the quantitative findings from a study that investigated the relationship between urinary this compound levels and various markers of metabolic syndrome.

Clinical ParameterCorrelation with Urinary this compoundSignificance (p-value)
Body Mass Index (BMI)Positive< 0.05
Blood PressurePositive< 0.05
Total Cholesterol (TC)Positive< 0.05
LDL-Cholesterol (LDL-C)Positive< 0.05
Triglycerides (TG)Positive< 0.05
Glycated Hemoglobin (HbA1c)Positive< 0.05
High-Sensitivity C-Reactive Protein (hs-CRP)Positive< 0.05
HDL-Cholesterol (HDL-C)Negative< 0.05

Table 1: Summary of correlations between urinary this compound and metabolic syndrome parameters.

Furthermore, the study found significantly higher urinary this compound levels in subjects with diabetes (HbA1c ≥6.5% or receiving diabetes medications) compared to those without diabetes (221 ± 31 vs. 152 ± 13 × 10³ mAU, P = 0.0268)[1]. These findings strongly suggest that elevated this compound is a hallmark of a dysfunctional metabolic state.

Metabolic Pathways and Synthesis of this compound

Understanding the biological significance of this compound requires an appreciation of its metabolic origins. NUA is synthesized from nicotinic acid in a two-step enzymatic process primarily in the liver.

  • Activation of Nicotinic Acid: Nicotinic acid is first activated to nicotinoyl-CoA by the enzyme acyl-CoA synthetase. This reaction requires ATP and Coenzyme A.

  • Glycine Conjugation: Nicotinoyl-CoA then reacts with glycine, catalyzed by the enzyme glycine N-acyltransferase, to form this compound and release Coenzyme A.

This pathway is a primary route for the detoxification and elimination of excess nicotinic acid.

Nicotinic_Acid_Metabolism cluster_0 Activation cluster_1 Conjugation Nicotinic_Acid Nicotinic Acid Nicotinoyl_CoA Nicotinoyl-CoA Nicotinic_Acid->Nicotinoyl_CoA Acyl-CoA Synthetase ATP, CoA Nicotinuric_Acid This compound Nicotinoyl_CoA->Nicotinuric_Acid Glycine N-acyltransferase Glycine

Metabolic pathway of this compound synthesis.

Potential Pathogenic Role of this compound

The strong correlation between this compound levels and metabolic syndrome suggests that it may be more than just a passive bystander. While direct evidence of this compound's signaling roles is currently limited, several hypotheses can be proposed based on its chemical nature and the context in which it is elevated.

  • Marker of Acyl-CoA Accumulation: As an acylglycine, elevated urinary this compound may reflect an accumulation of its precursor, nicotinoyl-CoA, and potentially other acyl-CoA esters in the mitochondria. Such accumulation is indicative of mitochondrial stress and impaired fatty acid oxidation, which are central to the pathophysiology of insulin resistance and metabolic syndrome.

  • Indirect Effects: The biological effects attributed to nicotinic acid may, in part, be mediated by this compound. However, further research is needed to deconvolve the specific effects of the parent compound versus its metabolite. A study in rats that directly administered this compound focused on its pharmacokinetic properties, which were found to be linear, in contrast to the capacity-limited elimination of nicotinic acid[1]. This suggests that this compound is efficiently cleared, but does not rule out the possibility of it having biological activity before clearance.

Nicotinuric_Acid_and_Metabolic_Syndrome cluster_Metabolic_Syndrome Components of Metabolic Syndrome NA Elevated this compound BMI Increased BMI NA->BMI Positive Correlation BP Increased Blood Pressure NA->BP Positive Correlation TC Increased Total Cholesterol NA->TC Positive Correlation LDL Increased LDL-C NA->LDL Positive Correlation TG Increased Triglycerides NA->TG Positive Correlation HbA1c Increased HbA1c NA->HbA1c Positive Correlation hsCRP Increased hs-CRP NA->hsCRP Positive Correlation HDL Decreased HDL-C NA->HDL Negative Correlation

Correlations of this compound with Metabolic Syndrome.

Experimental Protocols

The quantification of this compound is crucial for its study as a biomarker. The following provides a general methodology for the analysis of this compound in biological samples.

Quantification of this compound in Urine by HPLC

Objective: To measure the concentration of this compound in urine samples.

Methodology:

  • Sample Collection: Collect 24-hour or spot urine samples from subjects. Store samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Dilute the supernatant 1:10 with ultrapure water.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 95% 50 mM potassium phosphate buffer (pH 3.0) and 5% methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 262 nm.

    • Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the urine samples by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis HPLC Analysis Collect Urine Sample Collection Centrifuge Centrifugation Collect->Centrifuge Dilute Dilution Centrifuge->Dilute Filter Filtration Dilute->Filter Inject Sample Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for this compound quantification.

Conclusion and Future Directions

The role of this compound in biology is expanding from that of a simple metabolite to a significant biomarker of metabolic health. The strong and consistent correlation between urinary this compound levels and the key components of metabolic syndrome provides a valuable tool for researchers and clinicians. While the direct biological functions and signaling pathways of this compound remain to be fully elucidated, its measurement offers a window into the metabolic state of an individual.

Future research should focus on:

  • Investigating the direct effects of this compound on various cell types, including hepatocytes, adipocytes, and endothelial cells, through in vitro studies.

  • Conducting animal studies involving the direct administration of this compound to observe its effects on metabolic parameters.

  • Exploring whether this compound can modulate the activity of receptors or enzymes involved in metabolic regulation.

A deeper understanding of the biological activities of this compound will be critical for the development of new diagnostic and therapeutic strategies for metabolic diseases.

References

The Biochemical Journey from Tryptophan to Nicotinuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic conversion of the essential amino acid L-tryptophan to nicotinuric acid represents a crucial intersection of nutrient metabolism and xenobiotic detoxification. This technical guide provides an in-depth exploration of the biochemical cascade, beginning with the rate-limiting entry of tryptophan into the kynurenine pathway and culminating in the formation of this compound. We present a comprehensive overview of the key enzymes, their kinetic properties, and detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers investigating the roles of this pathway in health and disease, and for professionals in drug development targeting these enzymatic processes.

Introduction

The formation of this compound from tryptophan is a multi-step biological process that begins with the catabolism of tryptophan via the kynurenine pathway to produce nicotinic acid (niacin, Vitamin B3). Subsequently, nicotinic acid is conjugated with the amino acid glycine to form this compound, a metabolite primarily excreted in the urine. This pathway is not only fundamental for de novo NAD+ biosynthesis but also plays a significant role in the metabolism of excess tryptophan and the detoxification of nicotinic acid when present in pharmacological concentrations.[1][2] Understanding the intricacies of this pathway is paramount for research in nutrition, metabolic disorders, and pharmacology.

The Kynurenine Pathway: Tryptophan to Nicotinic Acid

The conversion of L-tryptophan to nicotinic acid is a major catabolic route, accounting for approximately 95% of tryptophan degradation.[3] This intricate pathway, known as the kynurenine pathway, involves a series of enzymatic reactions primarily occurring in the liver.

Key Enzymes and Intermediates

The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan, catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).[4][5] TDO is predominantly found in the liver, while IDO has a broader tissue distribution.[4] The pathway then proceeds through several intermediates, including kynurenine, 3-hydroxykynurenine, and quinolinic acid, before yielding nicotinic acid mononucleotide, a precursor to NAD+ and nicotinic acid.[4]

A critical enzyme in this cascade is kynureninase, which catalyzes the hydrolysis of L-kynurenine to anthranilic acid and L-alanine.[6] The efficiency of these enzymatic conversions is crucial in determining the flux through the pathway and the ultimate yield of nicotinic acid.

Quantitative Enzyme Kinetics

The catalytic efficiencies of the key enzymes in the kynurenine pathway are presented in Table 1. This data provides a quantitative basis for understanding the substrate affinities and turnover rates that govern the metabolic flow from tryptophan to nicotinic acid.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Tryptophan 2,3-dioxygenase (TDO)L-Tryptophan~190Not explicitly statedHuman (recombinant)[4]
Indoleamine 2,3-dioxygenase (IDO1)L-Tryptophan19 ± 28.2 ± 0.3 s⁻¹ (kcat)Human (recombinant)[7][8]
KynureninaseL-Kynurenine1.516 s⁻¹ (kcat)Pseudomonas fluorescens[6]

Note: Vmax values can vary significantly based on enzyme purity and assay conditions. kcat is reported where Vmax in nmol/min/mg is unavailable.

Formation of this compound from Nicotinic Acid

The final stage of the pathway involves the conjugation of nicotinic acid with glycine. This is a two-step process that activates nicotinic acid and then transfers it to glycine.

Enzymatic Conjugation

The first step is the activation of nicotinic acid to nicotinyl-CoA, a reaction catalyzed by nicotinate-CoA ligase (also known as medium-chain acyl-CoA synthetase). This reaction requires ATP and Coenzyme A.

The second step involves the transfer of the nicotinyl group from nicotinyl-CoA to glycine, forming this compound. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) .[9][10] This enzyme is primarily located in the mitochondria of liver and kidney cells.[2]

Quantitative Enzyme Kinetics

The kinetic parameters for the enzymes involved in the conjugation of nicotinic acid with glycine are summarized in Table 2.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Nicotinate-CoA LigaseNicotinic AcidData not readily availableData not readily available
Glycine N-acyltransferase (GLYAT)Benzoyl-CoA (analogue for Nicotinyl-CoA)96.6500-1200Human (recombinant)[2][11]
Glycine N-acyltransferase (GLYAT)Glycine500 - 2900Human Liver[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Indoleamine 2,3-dioxygenase (IDO1) Activity Assay

This protocol is adapted from commercially available kits and published literature.[1][12][13]

Materials:

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 96-well microplate

  • Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold IDO1 Assay Buffer containing protease inhibitors. Centrifuge to remove debris and determine the protein concentration of the supernatant.[12]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid (final concentration ~20 mM), methylene blue (final concentration ~10 µM), and catalase (final concentration ~200 units/mL).

  • Enzyme and Substrate Addition: Add the cell lysate or purified recombinant IDO1 to the reaction mixture. Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% TCA.

  • Kynurenine Measurement:

    • Spectrophotometric Method: After stopping the reaction, incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. Centrifuge the plate and measure the absorbance of the supernatant at 321 nm.[13]

    • HPLC Method: Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the amount of kynurenine produced.[13]

Glycine N-acyltransferase (GLYAT) Activity Assay

This protocol is based on the colorimetric assay described by van der Westhuizen et al. (2021).[14]

Materials:

  • Tris-acetate buffer (25 mM, pH 8.0)

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Recombinant human GLYAT enzyme

  • Glycine

  • Benzoyl-CoA (as a substrate analogue for nicotinyl-CoA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-acetate buffer and DTNB (final concentration 100 µM).

  • Enzyme Addition: Add a known amount of purified recombinant GLYAT protein (e.g., 2 µg) to each well.

  • Substrate Addition: Add glycine (e.g., 20 mM) and benzoyl-CoA (e.g., 80 µM) to initiate the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 412 nm for 20 minutes. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.

  • Data Analysis: Calculate the enzyme activity based on the rate of change of absorbance, using the molar extinction coefficient of the DTNB-CoA adduct.

HPLC Method for this compound Quantification in Urine

This protocol is a general guide based on established methods for analyzing organic acids in biological fluids.[15][16][17][18]

Materials:

  • Urine sample

  • Internal standard (e.g., a structurally similar, non-endogenous compound)

  • Acetonitrile or methanol for protein precipitation

  • Formic acid or other acid for mobile phase modification

  • HPLC system with a C18 reverse-phase column and UV or MS detector

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • To a known volume of urine supernatant, add a known amount of internal standard.

    • Precipitate proteins by adding 2-3 volumes of cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., ~260 nm) or mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of this compound.

    • Determine the concentration of this compound in the urine sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the processes involved.

Tryptophan_to_Nicotinuric_Acid cluster_kynurenine Kynurenine Pathway cluster_conjugation Glycine Conjugation Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK TDO / IDO Kyn L-Kynurenine NFK->Kyn Formamidase Hkyn 3-Hydroxykynurenine Kyn->Hkyn KMO HAA 3-Hydroxyanthranilic Acid Hkyn->HAA Kynureninase QA Quinolinic Acid HAA->QA 3-HAAO NAMN Nicotinic Acid Mononucleotide QA->NAMN QPRT NA Nicotinic Acid NAMN->NA NA_conj Nicotinic Acid NA->NA_conj NicotinylCoA Nicotinyl-CoA NA_conj->NicotinylCoA Nicotinate-CoA Ligase NUA This compound NicotinylCoA->NUA GLYAT Glycine Glycine Glycine->NUA

Figure 1. Biochemical pathway of this compound formation from L-tryptophan.

IDO1_Assay_Workflow start Start: Sample Preparation (Cell/Tissue Lysate) reaction_setup Prepare Reaction Mixture (Buffer, Ascorbate, Methylene Blue, Catalase) start->reaction_setup add_enzyme Add Sample (IDO1 source) reaction_setup->add_enzyme start_reaction Initiate with L-Tryptophan add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate with TCA incubation->stop_reaction measurement Measure Kynurenine (Spectrophotometry or HPLC) stop_reaction->measurement end End: Data Analysis measurement->end

Figure 2. Experimental workflow for the IDO1 activity assay.

HPLC_Workflow start Start: Urine Sample Collection centrifuge Centrifuge to remove particulates start->centrifuge add_is Add Internal Standard centrifuge->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate evaporate Evaporate Supernatant precipitate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-UV/MS reconstitute->hplc quantify Quantify this compound (Standard Curve) hplc->quantify end End: Report Concentration quantify->end

Figure 3. Workflow for quantification of this compound in urine by HPLC.

Conclusion

The metabolic pathway from tryptophan to this compound is a complex and highly regulated process with significant implications for human health. This technical guide has provided a detailed overview of the key enzymatic steps, their kinetics, and practical experimental protocols for their investigation. The structured presentation of quantitative data in tables and the visualization of pathways and workflows aim to equip researchers and drug development professionals with the necessary information to further explore the roles of this pathway in various physiological and pathological conditions. Future research should focus on elucidating the kinetic properties of all enzymes with their native substrates under physiological conditions to refine our understanding of this important metabolic route.

References

What is the metabolic fate of nicotinic acid in the human body?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Metabolic Fate of Nicotinic Acid in the Human Body

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for human health. It serves as a primary precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are indispensable, participating in over 400 enzymatic reactions, more than any other vitamin-derived coenzyme.[3] NAD+ and NADP+ are central to cellular metabolism, acting as critical cofactors in redox reactions vital for energy production, biosynthesis, and the maintenance of cellular redox balance.[1] Beyond its physiological role, pharmacological doses of nicotinic acid have been utilized for decades in the management of dyslipidemia due to their favorable effects on the lipid profile.[4] Understanding the metabolic journey of nicotinic acid—from absorption to excretion—is fundamental for researchers, scientists, and drug development professionals to optimize its therapeutic applications and mitigate potential adverse effects.

Absorption

Dietary nicotinic acid is almost completely absorbed, even at very high doses of 3–4 grams.[3] The primary site of absorption is the small intestine.[5] The uptake mechanism in human intestinal epithelial cells is a specialized, pH-dependent, carrier-mediated process that operates efficiently at physiological (micromolar) concentrations.[6] This process is sodium-independent but highly reliant on an acidic extracellular pH.[6]

Distribution

Once absorbed, nicotinic acid is transported through the bloodstream to various tissues.[5] All tissues can convert the absorbed niacin into its primary metabolically active form, NAD+.[3] NAD+ can then be phosphorylated to NADP+ in all tissues except for skeletal muscle.[3] Some excess niacin is taken up by red blood cells, which form a circulating reserve pool.[3]

The gut microbiome also plays a significant role in nicotinic acid homeostasis. Gut bacteria can synthesize nicotinic acid and also convert host-derived nicotinamide back into nicotinic acid, which can then be reabsorbed and utilized by host tissues for NAD+ synthesis.[7][8][9] This interplay highlights a symbiotic relationship that contributes to the body's overall niacin pool.[7]

Metabolism

The metabolism of nicotinic acid in the human body follows two principal dose-dependent pathways: the Preiss-Handler pathway for conversion to NAD+, and a conjugation pathway. At physiological doses, the conversion to NAD+ is predominant. At pharmacological doses, the conjugation pathway becomes more significant.

Main Metabolic Pathways

Nicotinic acid has two primary metabolic fates:

  • Amidation Pathway (Conversion to NAD+): This is a high-affinity, low-capacity pathway where nicotinic acid is converted into the essential coenzyme NAD+.[10]

  • Conjugation Pathway: This is a low-affinity, high-capacity pathway where nicotinic acid is conjugated with the amino acid glycine to form nicotinuric acid (NUA).[10] This pathway is more prominent with immediate-release, high-dose formulations of nicotinic acid.[10][11]

The diagram below illustrates the major metabolic routes of nicotinic acid.

NA Nicotinic Acid (NA) NAD NAD+ / NADP+ NA->NAD Preiss-Handler Pathway (Amidation) NUA This compound (NUA) NA->NUA Conjugation with Glycine Urine Urinary Excretion NA->Urine Unchanged NAM Nicotinamide (NAM) NAD->NAM NAD+ Catabolism NUA->Urine MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT PY2 N1-Methyl-2-pyridone-5-carboxamide (2-PYR) MNA->PY2 Aldehyde Oxidase PY4 N1-Methyl-4-pyridone-3-carboxamide (4-PY) MNA->PY4 Aldehyde Oxidase MNA->Urine PY2->Urine PY4->Urine

Figure 1: Overview of Nicotinic Acid Metabolism.
The Preiss-Handler Pathway: Synthesis of NAD+

The conversion of nicotinic acid to NAD+ occurs via a three-step enzymatic process known as the Preiss-Handler pathway.[2][12][13]

  • Step 1: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN).[2][12]

  • Step 2: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD).[2][12]

  • Step 3: Finally, the glutamine-dependent NAD+ synthetase (NADS) amidates NAAD to form NAD+.[2][13]

This pathway is crucial for maintaining the cellular pool of NAD+, which is vital for hundreds of metabolic reactions.[3]

cluster_PHP Preiss-Handler Pathway NA Nicotinic Acid NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD Nicotinamide Adenine Dinucleotide (NAD+) NAAD->NAD NADS

Figure 2: The Preiss-Handler Pathway for NAD+ Synthesis.
Catabolism and Formation of Excretory Metabolites

Excess nicotinic acid and NAD+ are catabolized for excretion. NAD+ is broken down, releasing nicotinamide (NAM).[14] In the liver, NAM is methylated by nicotinamide N-methyltransferase (NNMT) to yield N1-methylnicotinamide (MNA).[3][15] MNA is subsequently oxidized by aldehyde oxidase into two primary products: N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PY).[11][15] These methylated metabolites, along with this compound and any unchanged nicotinic acid, constitute the major forms excreted in the urine.[3][11] The levels of these urinary metabolites are often used as biomarkers to assess niacin status.[16][17]

Excretion

The primary route of elimination for nicotinic acid and its metabolites is through the kidneys via urinary excretion.[11] Following a pharmacological dose, approximately 88% is eliminated by the kidneys as either unchanged nicotinic acid or its main metabolite, this compound.[11] The profile of excreted metabolites is highly dependent on the dose and formulation. With unmodified (immediate-release) nicotinic acid, the excretion of this compound is significantly higher, whereas with time-release formulations, the formation of nicotinamide-derived metabolites like 2-PYR is more pronounced.[14]

Quantitative Data Summary

The pharmacokinetic parameters of nicotinic acid can vary based on dosage and formulation. The following table summarizes key quantitative data from the literature.

ParameterValueCondition/CommentSource
Peak Plasma Conc. (Cmax) 15 to 30 µg/mLFollowing a single 1-gram oral dose.[11]
2.42 µg/mL1000 mg oral dose in patients with chronic kidney disease.[18]
Time to Peak (Tmax) 30 to 60 minutesFollowing a single 1-gram oral dose.[11]
3.0 hours1000 mg oral dose in patients with chronic kidney disease.[18]
Plasma Half-Life (t½) 20 to 45 minutesFor nicotinic acid.[11]
1.3 hoursFor this compound.[18]
4.3 hoursFor nicotinamide.[18]
Urinary Excretion ~88% of doseAs unchanged nicotinic acid or this compound.[11]
3.2% of recovered doseAs unchanged nicotinic acid.[18]
11.6% of recovered doseAs this compound.[18]
16.0% of recovered doseAs N1-methylnicotinamide (MNA).[18]
37.9% of recovered doseAs N1-methyl-2-pyridone-5-carboxamide (2-PYR).[18]
Urinary Metabolite Ratios 4-PY excretion is ~1/4 of MNA and ~1/9 of 2-PYR.In Japanese students on a self-selected diet.[19]

Experimental Protocols: Metabolite Quantification

The analysis of nicotinic acid and its metabolites in biological matrices like plasma and urine typically requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique.

Objective

To simultaneously quantify nicotinic acid (NA), nicotinamide (NAM), this compound (NUA), N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-PYR), and N1-methyl-4-pyridone-5-carboxamide (4-PY) in human plasma or urine.[20][21]

Methodology
  • Sample Preparation:

    • Plasma: A 100 µL plasma sample is subjected to protein precipitation by adding 200 µL of acetonitrile.[21] After vortexing and centrifugation, the supernatant is transferred to a new tube and evaporated to dryness under nitrogen.[21] The residue is then reconstituted in the initial mobile phase.[21]

    • Urine: Urine samples may require a purification step to remove interfering compounds.[22] This can be achieved using solid-phase extraction (SPE) with a mixed-mode anion exchange cartridge.[22]

  • Chromatographic Separation (HPLC):

    • Column: A C18 or a cyano-propyl (CNRP) column is often used for separation.[21][23]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[21]

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[20]

    • Run Time: The total run time is optimized for complete separation of all analytes, often within 15 minutes.[21]

  • Detection (Tandem Mass Spectrometry):

    • Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+ for each analyte.[21]

    • Detection Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode.[21] This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard, ensuring high specificity and sensitivity.

    • Example Transitions:

      • Nicotinic Acid: m/z 124 -> 80

      • Nicotinamide: m/z 123 -> 80

      • MNA: m/z 137 -> 94

      • 2-PYR: m/z 153 -> 110[21]

  • Quantification:

    • Calibration curves are constructed by analyzing standard solutions of known concentrations. The concentration of analytes in the biological samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[20]

Sample Biological Sample (Plasma or Urine) Prep Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Prep Inject Injection Prep->Inject HPLC HPLC Separation (C18 Column, Gradient Elution) Inject->HPLC Ionize Mass Spectrometry (Electrospray Ionization - ESI) HPLC->Ionize Detect Tandem MS Detection (Selected Reaction Monitoring - SRM) Ionize->Detect Data Data Analysis (Quantification vs. Calibration Curve) Detect->Data

Figure 3: Experimental Workflow for Metabolite Analysis.

References

a chemical structure and properties of nicotinuric acid.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Nicotinuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NUA) is a primary metabolite of nicotinic acid (niacin, vitamin B3), formed through the conjugation of nicotinic acid with the amino acid glycine. This biotransformation primarily occurs in the liver and is a key pathway for the detoxification and excretion of excess nicotinic acid.[1] While historically viewed as an inactive end-product, recent metabolomic studies have implicated this compound in various physiological and pathological processes, including metabolic syndrome, insulin resistance, and cardiovascular disease.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, along with relevant experimental protocols.

Chemical Structure and Identifiers

This compound, chemically known as 2-(pyridine-3-carbonylamino)acetic acid, is classified as an N-acylglycine.[3] Its structure consists of a pyridine ring (from nicotinic acid) linked to a glycine molecule via an amide bond.

Identifier Value Source
IUPAC Name 2-(pyridine-3-carbonylamino)acetic acid[3]
Synonyms Nicotinoylglycine, N-Nicotinylglycine[3][4]
CAS Number 583-08-4[3][4]
Molecular Formula C8H8N2O3[3][4]
PubChem CID 68499[3]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented below.

Property Value Source
Molecular Weight 180.16 g/mol [3][4]
Physical Description Solid[3]
Solubility In DMSO: ~50 mg/mL, In Water: ~1.56 mg/mL (requires sonication)[5]
Plasma Half-life Approximately 1.3 hours[6]
Excretion Primarily in urine[6][7]

Biological Role and Metabolism

This compound is the major catabolic product of nicotinic acid and serves as a reliable indicator of nicotinic acid biotransformation in the liver.[1] The formation of this compound is a crucial step in the metabolism of pharmacologic doses of niacin.[8]

Metabolic Pathway

The metabolic conversion of nicotinic acid to this compound is a two-step process. First, nicotinic acid is activated to nicotinyl-CoA. Subsequently, the enzyme glycine N-acyltransferase catalyzes the transfer of the nicotinyl group from nicotinyl-CoA to glycine, forming this compound.

Metabolic Pathway of this compound Formation Nicotinic_Acid Nicotinic Acid (Niacin) Nicotinyl_CoA Nicotinyl-CoA Nicotinic_Acid->Nicotinyl_CoA ATP, CoA Acyl-CoA Synthetase Nicotinuric_Acid This compound Nicotinyl_CoA->Nicotinuric_Acid Glycine N-acyltransferase Glycine Glycine Glycine->Nicotinuric_Acid

Metabolic pathway of this compound formation.
Biological Significance

Recent research has highlighted a positive correlation between urinary this compound levels and several components of metabolic syndrome, including body mass index (BMI), blood pressure, total cholesterol, LDL-C, and triglycerides.[1] Conversely, a negative correlation with HDL-C levels has been observed.[1] These findings suggest that this compound may be more than just an inert metabolite and could play a role in the pathophysiology of metabolic syndrome and related cardiovascular diseases.[1][2]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a general protocol for the simultaneous determination of nicotinic acid and its metabolites, including this compound, in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11]

5.1.1. Sample Preparation

  • Plasma Separation: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 1 mL), add a protein precipitating agent like acetonitrile.[11]

  • Extraction: Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed.[9]

  • Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge at high speed. Collect the supernatant.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

5.1.2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system equipped with a C18 column is typically used.[11]

  • Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.[10][11]

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[9]

  • Quantification: Quantification is achieved using selected ion monitoring (SIM) of specific precursor and product ion pairs for this compound and an internal standard.[9]

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Collection Plasma Collection Protein_Precipitation Protein Precipitation/ Solid-Phase Extraction Plasma_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation MS_MS_Detection MS/MS Detection (ESI+, SIM) HPLC_Separation->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for LC-MS/MS quantification.

Signaling Pathways and Potential Mechanisms of Action

While nicotinic acid's effects are partly mediated through receptors like GPR109A, the direct signaling roles of this compound are less understood.[12][13] However, as an acylglycine, it may reflect mitochondrial acyl-CoA metabolism.[1] Accumulation of acyl-CoAs can impact insulin signaling and lipid metabolism.[1] Therefore, elevated this compound could be an indicator of mitochondrial stress or altered energy metabolism.

Further research is necessary to elucidate the precise signaling pathways in which this compound may be involved and to determine whether it is a passive biomarker or an active participant in metabolic dysregulation.

Conclusion

This compound, the primary glycine conjugate of nicotinic acid, is an important metabolite in the context of both nutrition and pharmacology. Its emerging association with metabolic syndrome warrants further investigation into its potential role as a biomarker and its physiological effects. The analytical methods described provide a robust framework for the accurate quantification of this compound in biological matrices, which will be essential for future research in this area.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin or vitamin B3), is a well-established metabolite in human biochemistry. Its presence in biological fluids is often considered an indicator of nicotinic acid metabolism. However, its relationship with nicotine, the primary psychoactive alkaloid in tobacco, is frequently a point of inquiry, largely due to the historical chemical synthesis of nicotinic acid from nicotine. This technical guide provides an in-depth exploration of the metabolic pathways of both nicotine and nicotinic acid, clarifying the nature and extent of their relationship in human physiology. While chemically linked in the laboratory, the in vivo metabolic connection in humans is not direct. This document will detail the primary metabolic fates of nicotine, the biotransformation of nicotinic acid to this compound, and present relevant quantitative data and experimental methodologies.

Core Tenets of Nicotine and Nicotinic Acid Metabolism

Nicotine metabolism in humans is a complex process primarily occurring in the liver, with the enzyme cytochrome P450 2A6 (CYP2A6) playing a central role. The vast majority of nicotine, approximately 70-80%, is converted to cotinine.[1][2][3][4] Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine.

Conversely, nicotinic acid has two main metabolic fates: the formation of nicotinamide adenine dinucleotide (NAD) and the conjugation with glycine to form this compound.[5] The conversion to this compound is considered a detoxification pathway. While the names "nicotine" and "nicotinic acid" are etymologically linked due to the initial synthesis of nicotinic acid by the oxidation of nicotine, this does not reflect a significant metabolic pathway in the human body.[5]

The Metabolic Pathway of Nicotine

The metabolism of nicotine is extensive, with multiple identified metabolites. The predominant pathway involves the conversion to cotinine, which serves as a reliable biomarker for nicotine exposure due to its longer half-life compared to nicotine.

Key Enzymes in Nicotine Metabolism:
  • Cytochrome P450 2A6 (CYP2A6): The primary enzyme responsible for the C-oxidation of nicotine to cotinine.[3][4]

  • Aldehyde Oxidase (AOX1): Catalyzes the conversion of nicotine-Δ1'(5')-iminium ion, an intermediate in the formation of cotinine.[3]

  • Uridine Diphosphate-Glucuronosyltransferases (UGTs): Involved in the glucuronidation of nicotine and its metabolites.

  • Flavin-containing Monooxygenase 3 (FMO3): Responsible for the N-oxidation of nicotine to nicotine-N'-oxide.[2]

dot graph "Nicotine Metabolism Pathway" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

Nicotine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cotinine [fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_3_Hydroxycotinine [fillcolor="#FBBC05", fontcolor="#202124"]; Nicotine_Imine [label="Nicotine-Δ1'(5')-iminium ion", shape=ellipse]; Nicotine_N_Oxide [label="Nicotine-N'-oxide"]; Nornicotine;

Nicotine -> Nicotine_Imine [label="CYP2A6"]; Nicotine_Imine -> Cotinine [label="Aldehyde Oxidase"]; Cotinine -> trans_3_Hydroxycotinine [label="CYP2A6"]; Nicotine -> Nicotine_N_Oxide [label="FMO3"]; Nicotine -> Nornicotine [label="CYP2A6 (minor)"]; } caption: "Major Metabolic Pathways of Nicotine."

The Metabolic Pathway of Nicotinic Acid to this compound

Nicotinic acid, whether from dietary sources or supplementation, undergoes biotransformation to this compound through a glycine conjugation pathway. This process is a phase II detoxification reaction.

Key Enzymes in this compound Formation:
  • Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme catalyzes the conjugation of glycine with nicotinyl-CoA, the activated form of nicotinic acid, to form this compound.

dot graph "Nicotinic Acid Metabolism" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

Nicotinic_Acid [label="Nicotinic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinyl_CoA [label="Nicotinyl-CoA", shape=ellipse]; Nicotinuric_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [shape=plaintext];

Nicotinic_Acid -> Nicotinyl_CoA [label="Acyl-CoA Synthetase"]; Nicotinyl_CoA -> Nicotinuric_Acid [label="Glycine N-acyltransferase (GLYAT)"]; Glycine -> Nicotinuric_Acid; } caption: "Formation of this compound from Nicotinic Acid."

The Limited Link: Nicotine to Nicotinic Acid In Vivo

While the direct oxidation of nicotine to nicotinic acid is a known chemical reaction, it is not a significant metabolic pathway in humans.[5] Studies in the tobacco plant Nicotiana rustica have demonstrated the conversion of nicotine to nicotinic acid.[6][7] Furthermore, certain microbial enzymes, particularly from bacteria like Pseudomonas putida, are capable of degrading nicotine, with nicotinic acid as a potential intermediate.[8][9] This raises the possibility of a minor contribution from the gut microbiota to the formation of nicotinic acid from unabsorbed nicotine. However, this pathway is not considered a primary route of nicotine metabolism in humans.

dot graph "Potential Minor Pathway" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Relationship between Nicotine and this compound Metabolism."

Quantitative Data on Nicotine and Nicotinic Acid Metabolites

The following tables summarize key quantitative data related to the metabolism and excretion of nicotine and nicotinic acid.

Table 1: Pharmacokinetic Parameters of Nicotine and its Major Metabolite, Cotinine

ParameterNicotineCotinineReference
Half-life ~2 hours15-20 hours[10]
Primary Metabolite Cotinine (~70-80%)trans-3'-hydroxycotinine[1][2][4]
Urinary Excretion (unchanged) ~10-15% of dose~10-15% of cotinine formed[1]

Table 2: Urinary Excretion of Nicotinic Acid and this compound

ConditionNicotinic Acid ExcretionThis compound ExcretionReference
Oral Pharmacologic Dose ~88% of a dose is eliminated as unchanged nicotinic acid or this compound.This compound is the primary metabolite.[5]
Urine pH Influence Excretion is influenced by urinary pH.Not specified.[2][11]

Experimental Protocols

Quantification of Nicotine and its Metabolites in Biological Samples

Objective: To determine the concentrations of nicotine, cotinine, and trans-3'-hydroxycotinine in plasma, serum, or urine.

Methodology: Isotope-Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry (ID-HPLC-MS/MS)

  • Sample Preparation:

    • Spike the biological sample (e.g., 100 µL of serum) with internal standards (e.g., deuterium-labeled nicotine, cotinine, and trans-3'-hydroxycotinine).

    • Perform protein precipitation with acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[12]

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., methanol with formic acid).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.

dot graph "Experimental Workflow for Nicotine Metabolite Analysis" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

} caption: "Workflow for Nicotine Metabolite Quantification."

Quantification of this compound in Biological Samples

Objective: To determine the concentration of this compound in plasma or urine.

Methodology: High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Spike the biological sample with an appropriate internal standard (e.g., an isotopically labeled this compound).

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • Chromatographic Separation:

    • Inject the extracted sample onto a suitable HPLC column (e.g., a C18 or HILIC column).

    • Employ an isocratic or gradient elution with a mobile phase tailored to the retention of this compound.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an ESI source, typically in positive ion mode.

    • Monitor the specific MRM transitions for this compound and its internal standard for quantification.

Conclusion

References

Methodological & Application

Application Note: Quantification of Nicotinuric Acid in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinuric acid is a primary metabolite of niacin (Vitamin B3), and its quantification in urine is crucial for assessing niacin status, understanding metabolic pathways, and evaluating the pharmacokinetics of niacin-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of total and free this compound in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses urine sample preparation, including an optional enzymatic hydrolysis step to measure total this compound, followed by instrumental analysis and data processing.

Principle

This method is based on the principle of isotope dilution liquid chromatography-tandem mass spectrometry. Urine samples are first prepared to remove interferences and, if required, treated with β-glucuronidase to hydrolyze conjugated this compound.[1][2][3] An isotopically labeled internal standard is added to account for matrix effects and variations during sample processing. The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase column, and the analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank urine matrix.

Materials and Reagents

  • Analytes and Standards:

    • This compound (NUA) reference standard (>98% purity)

    • Isotopically labeled internal standard (e.g., this compound-d4)

  • Reagents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Acetate

    • β-glucuronidase enzyme (from E. coli or other sources)[4][5]

    • Phosphate Buffer or Ammonium Acetate Buffer for hydrolysis

  • Apparatus:

    • LC-MS/MS System (e.g., Agilent 1100 series HPLC with an API 3200 triple quadrupole mass spectrometer or equivalent)[6]

    • Analytical Balance

    • Microcentrifuge

    • Vortex Mixer

    • Nitrogen Evaporation System

    • Incubator or water bath (for hydrolysis)

    • Autosampler Vials

    • Pipettes and general laboratory glassware

Experimental Workflows

The following diagram illustrates the analytical workflow for quantifying both free and total this compound in urine samples.

G cluster_0 Sample Collection & Preparation cluster_1 Quantification Pathways cluster_free Free this compound cluster_total Total this compound cluster_2 Analysis & Data Processing Urine Urine Sample Collection Spike_IS Spike with Internal Standard Urine->Spike_IS Dilute Dilution / Protein Precipitation (e.g., with Methanol) Spike_IS->Dilute Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike_IS->Hydrolysis Centrifuge1 Centrifugation Dilute->Centrifuge1 Filter1 Collect & Filter Supernatant Centrifuge1->Filter1 LCMS LC-MS/MS Analysis Filter1->LCMS Precipitate Precipitate Proteins (e.g., with Acetonitrile) Hydrolysis->Precipitate Centrifuge2 Centrifugation Precipitate->Centrifuge2 Filter2 Collect & Filter Supernatant Centrifuge2->Filter2 Filter2->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification vs. Calibration Curve Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for Free and Total this compound Quantification.

Experimental Protocols

Preparation of Standards and Quality Controls (QC)
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) at a concentration of 1 mg/mL in a methanol-water (50:50, v/v) mixture. Store at -20°C.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol-water (50:50, v/v).[7]

  • Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine. A typical calibration range for this compound could be 5-1000 ng/mL.[7][8] QC samples should be prepared at low, medium, and high concentrations within this range.

Protocol 1: Free this compound Quantification

This protocol measures the unconjugated form of this compound.

  • Aliquoting: Pipette 100 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the IS working solution (e.g., 1000 ng/mL) to each tube.

  • Precipitation/Dilution: Add 300 µL of methanol.[9]

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to precipitate proteins and particulates.[9]

  • Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[9]

Protocol 2: Total this compound Quantification

This protocol includes an enzymatic hydrolysis step to measure the sum of free and conjugated this compound.

  • Aliquoting: Pipette 100 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the IS working solution.

  • Buffering and Enzyme Addition: Add 100 µL of buffer (e.g., 0.1 M phosphate buffer, pH 6.8) and 20 µL of β-glucuronidase solution.

  • Incubation: Gently mix and incubate the samples at 37°C overnight (approx. 18-21 hours) or use a rapid recombinant enzyme according to the manufacturer's instructions, which may require only 5-60 minutes at higher temperatures (e.g., 55°C).[1][5]

  • Protein Precipitation: After incubation, stop the reaction by adding 250 µL of cold acetonitrile.[7]

  • Mixing and Centrifugation: Vortex for 1 minute, then centrifuge at 15,000 rpm for 10 minutes.[7]

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 150 µL of the mobile phase.[7]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates and transfer the clear solution to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended Setting
Column Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent[7]
Mobile Phase A 2 mM Ammonium Acetate in Water[7]
Mobile Phase B Methanol[7]
Gradient Isocratic: 97% A, 3% B[7]
Flow Rate 1.0 mL/min (with 1:1 split before MS)[7]
Injection Volume 10-40 µL[7]
Column Temperature 30-37°C[10][11]
Run Time ~5 minutes[7]
Table 2: Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[12][13]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500-600°C
MRM Transitions To be optimized by infusing pure standards
This compound Q1: 181.0 m/z, Q3: (e.g., 78.0, 124.0 m/z)[12]
Internal Standard Q1/Q3 transitions for the specific labeled standard used
Dwell Time 100-200 ms

Method Performance and Validation

A summary of typical method validation parameters from published literature is provided below for reference.

Table 3: Summary of Method Validation Data
ParameterTypical Value
Linearity (r²) > 0.998[9]
Calibration Range 5 - 800 ng/mL[13]
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mL[12][13]
Intra-assay Precision (%RSD) < 8.7%[13]
Inter-assay Precision (%RSD) < 9.4%[13]
Accuracy (Relative Error) Within ±15% (±20% at LLOQ)[8][13]
Extraction Recovery 86 - 89%[12]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of free and total this compound in human urine. The protocol can be readily implemented in clinical and research laboratories for metabolic studies and drug development applications. Proper method validation is essential before analyzing study samples.

References

Application Note: Quantitative Analysis of Nicotinuric Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotinuric acid in human plasma. This compound, a primary metabolite of niacin (nicotinic acid), is a key analyte in pharmacokinetic studies and in research investigating metabolic syndrome.[1][2] The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis, providing high sensitivity and specificity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.

Introduction

Niacin (Vitamin B3) is a crucial nutrient and is also used in pharmacological doses to treat dyslipidemia.[1] It is metabolized in the body through two primary pathways: an amidation pathway leading to nicotinamide and a conjugation pathway resulting in the formation of this compound.[3][4] The formation of this compound is a significant route of niacin metabolism, and its quantification in plasma is essential for understanding the pharmacokinetics of niacin and its therapeutic effects.[1] LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of metabolites like this compound in complex matrices such as plasma.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[1]

Protocol:

  • To a 100 µL aliquot of human plasma, add 50 µL of the internal standard (IS) working solution (e.g., 5-fluorouracil at 1000 ng/mL) and 50 µL of water.

  • Vortex mix the sample.

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex mix thoroughly.

  • Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 150 µL of the mobile phase.[1]

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Inject 40 µL of the reconstituted sample into the LC-MS/MS system.[1]

Liquid Chromatography

Chromatographic separation is achieved using a C8 column with an isocratic mobile phase.[1][5]

ParameterCondition
LC System Agilent 1100 system or equivalent
Column Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) with a C8 guard column[1][5]
Mobile Phase Methanol : 2 mM Ammonium Acetate (3:97, v/v)[1][5]
Flow Rate 1 mL/min (with a 1:1 split)[1][5]
Elution Type Isocratic
Injection Volume 40 µL[1]
Column Temperature Ambient
Total Run Time 4.5 minutes[1]
Mass Spectrometry

An API 4000 triple quadrupole mass spectrometer or a similar system is used for detection in the negative ion mode using Multiple Reaction Monitoring (MRM).[1]

ParameterCondition
Mass Spectrometer API 4000 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
MRM Transitions This compound: m/z 178.7 → m/z 78.0 Nicotinic Acid (optional): m/z 122.0 → m/z 78.0 Internal Standard (5-Fluorouracil): m/z 128.9 → m/z 42.1[1]
Declustering Potential (DP) This compound: -40 V Nicotinic Acid: -30 V 5-Fluorouracil: -48 V[1]
Collision Energy (CE) This compound: -25 eV Nicotinic Acid: -17 eV 5-Fluorouracil: -26 eV[1]

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity [5]

AnalyteLinear Range (ng/mL)
This compound5 - 800
Nicotinic Acid5 - 800

Table 2: Precision and Accuracy [5]

AnalyteQC Level (ng/mL)Intra-assay RSD (%)Inter-assay RSD (%)Relative Error (%)
This compoundLow (10)7.65.83.2
Medium (60)5.53.7-0.6
High (600)6.24.51.5
Nicotinic AcidLow (10)8.79.42.3
Medium (60)5.02.8-2.2
High (600)6.54.11.8

Table 3: Recovery and Matrix Effect [1]

AnalyteQC Level (ng/mL)Extraction Recovery (%)Relative Matrix Effect (%)
This compound10100.7 ± 7.381.7 - 96.2
60103.0 ± 7.185.3 - 99.3
60098.3 ± 2.483.5 - 96.6
Nicotinic Acid1089.7 ± 2.580.0 - 84.4
6093.3 ± 6.383.1 - 96.5
60090.4 ± 5.480.8 - 91.2

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add IS & Water plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation centrifuge->evaporate reconstitute 6. Reconstitution evaporate->reconstitute injection 7. Injection reconstitute->injection separation 8. Chromatographic Separation (C8 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection quantification 10. Quantification detection->quantification

Caption: Experimental Workflow for this compound Analysis.

metabolic_pathway tryptophan Tryptophan nicotinic_acid Nicotinic Acid (Niacin) tryptophan->nicotinic_acid Biosynthesis nicotinuric_acid This compound nicotinic_acid->nicotinuric_acid Conjugation (Glycine) nad NAD+ nicotinic_acid->nad Amidation Pathway nicotinamide Nicotinamide nad->nicotinamide Catabolism

Caption: Metabolic Pathway of Nicotinic Acid.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this protocol well-suited for high-throughput bioanalysis in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and robust.

References

Application Notes and Protocols for the Laboratory Synthesis of Nicotinuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin), is a key metabolite in the biotransformation of this essential vitamin. Its synthesis in a laboratory setting is crucial for various research applications, including metabolic studies, drug development, and as a standard for analytical methods. This document provides detailed protocols for two primary methods for the synthesis of this compound: a two-step synthesis via nicotinoyl chloride and a one-pot synthesis using a carbodiimide coupling agent. These methods offer flexibility in terms of reaction conditions and reagent availability.

Introduction

Nicotinic acid, a member of the vitamin B complex, undergoes conjugation with glycine in the liver to form this compound, which is then excreted in the urine. The ability to synthesize this compound in the laboratory is essential for researchers studying the metabolic pathways of niacin and for the development of new therapeutic agents that may interact with these pathways. The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of nicotinic acid and the amino group of glycine. This can be achieved through the activation of the carboxylic acid, followed by nucleophilic attack by the amine, or through the use of a coupling agent that facilitates the reaction in a single step.

Data Presentation

The following table summarizes the quantitative data for the two described synthesis methods for this compound.

ParameterMethod 1: Two-Step Synthesis via Nicotinoyl ChlorideMethod 2: One-Pot Synthesis via Carbodiimide Coupling
Starting Materials Nicotinic acid, Thionyl chloride, Glycine, Sodium hydroxideNicotinic acid, Glycine, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
Key Intermediate Nicotinoyl chloride hydrochlorideO-acylisourea intermediate
Overall Yield ~70-80% (estimated)~75-85%
Reaction Time Step 1: ~3 hours; Step 2: ~2-3 hours~12-24 hours
Purity High, after recrystallizationHigh, after removal of dicyclohexylurea
Key Advantages Utilizes common and relatively inexpensive reagents.One-pot procedure simplifies the overall process.
Key Disadvantages Two distinct reaction steps are required.DCC is a known allergen and requires careful handling. The dicyclohexylurea byproduct can be challenging to remove completely.

Experimental Protocols

Method 1: Two-Step Synthesis via Nicotinoyl Chloride

This method involves the initial conversion of nicotinic acid to the more reactive nicotinoyl chloride, followed by its reaction with glycine under basic conditions (Schotten-Baumann reaction).

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

This protocol is adapted from a high-yield synthesis of nicotinoyl chloride hydrochloride[1].

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • Under anhydrous conditions, suspend nicotinic acid (e.g., 3.00 g, 24.4 mmol) in an excess of thionyl chloride (e.g., 10 mL, 138 mmol) in a round-bottom flask. A 1:5.7 molar ratio of nicotinic acid to thionyl chloride is used to drive the reaction to completion[1].

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C) for 2 hours. During this time, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas will evolve[1].

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by vacuum distillation.

  • To the resulting residue, add anhydrous diethyl ether and reflux for 1 hour to precipitate the nicotinoyl chloride hydrochloride and remove any remaining traces of thionyl chloride[1].

  • Filter the resulting near-white solid, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum. The expected yield of nicotinoyl chloride hydrochloride is approximately 95%[1].

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

This is a general procedure for the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides[2][3].

Materials:

  • Nicotinoyl chloride hydrochloride (from Step 1)

  • Glycine

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dichloromethane or diethyl ether

  • Beaker or flask

  • Stirring apparatus

  • Separatory funnel

  • pH indicator paper or pH meter

Procedure:

  • Dissolve glycine in an aqueous sodium hydroxide solution in a beaker or flask. The amount of glycine should be equimolar to the starting nicotinic acid. The sodium hydroxide solution should be sufficient to neutralize the HCl generated during the reaction and the hydrochloride of the acyl chloride.

  • In a separate flask, dissolve the nicotinoyl chloride hydrochloride in an inert organic solvent such as dichloromethane or diethyl ether.

  • Cool both solutions in an ice bath.

  • With vigorous stirring, slowly add the nicotinoyl chloride solution to the glycine solution.

  • Continue stirring the two-phase mixture for 1-2 hours, while maintaining a basic pH (around 8-10). Add more sodium hydroxide solution as needed to neutralize the hydrochloric acid that is formed[4].

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the aqueous layer.

  • Wash the organic layer with a small amount of dilute acid and then with water.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the this compound.

  • Collect the this compound by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from hot water.

Method 2: One-Pot Synthesis via Carbodiimide Coupling

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond between nicotinic acid and glycine in a single step. The addition of 1-hydroxybenzotriazole (HOBt) is recommended to suppress side reactions and reduce racemization[5].

Materials:

  • Nicotinic acid

  • Glycine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Tetrahydrofuran (THF) and water as solvents

  • Sodium hydroxide (NaOH) solution (1 N)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid (1 equivalent), and HOBt (1 equivalent) in a mixture of THF and water.

  • In a separate container, dissolve glycine (1.1 equivalents) in a 1:1 mixture of THF and 1 N aqueous NaOH.

  • Add the glycine solution to the nicotinic acid solution and stir.

  • Slowly add a solution of DCC (1.1 equivalents) in THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with a small amount of dilute acid to remove any unreacted glycine.

  • Evaporate the THF from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with dilute HCl to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from hot water. A reported yield for a similar peptide coupling using this method is around 77%[6].

Visualizations

Synthesis_Methods_for_Nicotinuric_Acid cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: One-Pot Synthesis NA Nicotinic Acid NC Nicotinoyl Chloride Hydrochloride NA->NC Reflux, 2h SOCl2 Thionyl Chloride SOCl2->NC Nicotinuric_Acid1 This compound NC->Nicotinuric_Acid1 Schotten-Baumann Glycine1 Glycine Glycine1->Nicotinuric_Acid1 NaOH NaOH NaOH->Nicotinuric_Acid1 NA2 Nicotinic Acid Nicotinuric_Acid2 This compound NA2->Nicotinuric_Acid2 Glycine2 Glycine Glycine2->Nicotinuric_Acid2 DCC DCC / HOBt DCC->Nicotinuric_Acid2 THF/Water, RT

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Start Synthesis Goal: This compound Decision Choice of Method Start->Decision Method1 Method 1: Two-Step Synthesis Decision->Method1 Reagent availability Method2 Method 2: One-Pot Synthesis Decision->Method2 Procedural simplicity Step1_1 Step 1: Activate Nicotinic Acid to Nicotinoyl Chloride Method1->Step1_1 Step2_1 One-Pot Coupling with DCC/HOBt Method2->Step2_1 Step1_2 Step 2: Couple with Glycine (Schotten-Baumann) Step1_1->Step1_2 Purification Purification (Recrystallization) Step1_2->Purification Step2_1->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Decision workflow for this compound synthesis.

References

Application of Nicotinuric Acid in Metabolomics: A Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin or vitamin B3), is a major metabolite of niacin.[1][2] Emerging evidence from metabolomics studies has highlighted its potential as a significant biomarker for metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1][3][4] This application note details the role of this compound in metabolomics research, provides protocols for its quantification, and presents its association with key clinical parameters of metabolic syndrome.

Metabolic syndrome is characterized by a group of risk factors including abdominal obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. Urinary metabolomics studies have identified this compound as a molecule of interest due to its positive correlation with several of these risk factors.[1][3][4] Specifically, elevated levels of urinary this compound have been associated with increased body mass index (BMI), blood pressure, total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while showing a negative correlation with high-density lipoprotein (HDL) cholesterol.[1][3] Furthermore, studies have indicated that individuals with diabetes exhibit significantly higher urinary concentrations of this compound compared to non-diabetic individuals.[1][3][4]

This document serves as a guide for researchers, scientists, and drug development professionals interested in utilizing this compound as a biomarker in metabolomics studies related to metabolic syndrome and associated cardiometabolic diseases.

Metabolic Pathway of this compound

Nicotinic acid is primarily metabolized in the liver through two main pathways: a conjugation pathway and an amidation pathway.[5] The formation of this compound occurs via the conjugation pathway. In this process, nicotinic acid is first converted to its coenzyme A (CoA) thioester, nicotinyl-CoA. Subsequently, the enzyme glycine N-acyltransferase catalyzes the transfer of the nicotinoyl group from nicotinyl-CoA to the amino group of glycine, forming this compound. This metabolite is then excreted in the urine.[2]

Nicotinuric_Acid_Pathway Nicotinic Acid Nicotinic Acid Nicotinyl-CoA Nicotinyl-CoA Nicotinic Acid->Nicotinyl-CoA ATP, CoA-SH Mg2+ This compound This compound Nicotinyl-CoA->this compound Glycine N-acyltransferase Glycine Glycine Glycine->this compound

Caption: Metabolic pathway of nicotinic acid to this compound.

Quantitative Data Summary

The following table summarizes the quantitative findings from a metabolomics study investigating the association between urinary this compound levels and metabolic syndrome parameters.

ParameterGroupNMean this compound Level (x 10³ mAU) ± SEMP-value
Diabetes Status With Diabetes25221 ± 310.0268
Without Diabetes37152 ± 13
Data sourced from a study on urine metabolomics in subjects with and without diabetes.[1][3][4]

Experimental Protocols

Urine Sample Collection and Preparation for Metabolomics Analysis

This protocol is based on methodologies used in metabolomics studies identifying this compound as a biomarker for metabolic syndrome.[1][3]

Materials:

  • Sterile urine collection cups

  • Centrifuge

  • Micropipettes and sterile tips

  • -80°C freezer for storage

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Vortex mixer

  • Syringe filters, 0.22 µm

Procedure:

  • Collect mid-stream urine samples in sterile collection cups.

  • For immediate processing, centrifuge the urine samples at 3,000 x g for 15 minutes at 4°C to remove cellular debris.

  • If not processed immediately, store urine samples at -80°C.

  • For analysis, thaw the frozen urine samples on ice.

  • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of urine supernatant.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • For LC-MS analysis, filter the supernatant through a 0.22 µm syringe filter.

  • Transfer the filtered supernatant to an autosampler vial for analysis.

Quantification of this compound in Urine by HPLC-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS)

This protocol provides a general framework for the quantitative analysis of this compound.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Time-of-Flight Mass Spectrometer (TOF-MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient appropriate for the separation of polar metabolites. An example could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 120 V

  • Skimmer Voltage: 65 V

  • Drying Gas (N₂) Temperature: 350°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 50-1000

Data Analysis:

  • Identify this compound based on its accurate mass and retention time. The protonated molecule [M+H]⁺ for this compound has a theoretical m/z of 181.0608.

  • Quantify the peak area of the extracted ion chromatogram for this compound.

  • Normalize the peak area to an internal standard and/or creatinine concentration to account for variations in urine dilution.

Experimental Workflow

The following diagram illustrates the workflow for a metabolomics study focused on this compound.

Metabolomics_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation Sample_Collection Urine Sample Collection Sample_Processing Centrifugation & Supernatant Collection Sample_Collection->Sample_Processing Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Processing->Protein_Precipitation Final_Prep Filtration Protein_Precipitation->Final_Prep LC_MS_Analysis HPLC-TOF-MS Analysis Final_Prep->LC_MS_Analysis Data_Processing Peak Identification & Quantification LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (this compound) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis

References

Measuring Nicotinuric Acid in Plasma: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – For researchers, scientists, and drug development professionals engaged in metabolic and pharmacokinetic studies, the accurate quantification of nicotinuric acid in plasma is a critical analytical challenge. This compound, a primary metabolite of nicotinic acid (niacin), serves as a key biomarker in assessing niacin metabolism and its therapeutic effects. This application note provides a comprehensive overview of established methods for measuring this compound levels in plasma, complete with detailed experimental protocols and comparative data to guide methodology selection.

This document outlines the prevalent analytical techniques, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). Additionally, it briefly discusses other potential methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methodologies

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and specificity.

ParameterLC-MS/MSHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection of parent and fragment ions.Separation by liquid chromatography followed by detection based on UV absorbance.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Separation based on electrophoretic mobility in a capillary.
Sample Preparation Protein Precipitation or Solid-Phase Extraction.Protein Precipitation or Solid-Phase Extraction.Requires derivatization to increase volatility.Minimal, direct injection after dilution may be possible.
Sensitivity (LLOQ) High (e.g., 5 ng/mL)[1]Moderate (e.g., 0.1 µg/mL)High (requires derivatization)Low (e.g., 1.0 µg/mL)[1]
Specificity Very HighModerate (potential for interfering compounds)HighModerate
Throughput HighModerateLow to ModerateHigh
Advantages High sensitivity and specificity, suitable for complex matrices.Widely available instrumentation, relatively lower cost.High chromatographic resolution.Low sample and reagent consumption, fast analysis times.
Disadvantages Higher instrument cost and complexity.Lower sensitivity compared to MS methods.Requires time-consuming derivatization, potential for thermal degradation.Lower sensitivity, potential for matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of niacin and this compound in human plasma.[1][2]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., 5-Fluorouracil)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate

  • Ultrapure water

  • Drug-free human plasma

2. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 250 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 150 µL of the mobile phase.[1]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1100 system or equivalent[1]

  • Column: Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm[1]

  • Mobile Phase: Methanol:2 mM Ammonium Acetate (3:97, v/v)[1][2]

  • Flow Rate: 1 mL/min (with a 1:1 split)[1]

  • Injection Volume: 40 µL[1]

  • Column Temperature: Ambient

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • MRM Transitions:

    • This compound: m/z 178.7 → m/z 78.0[1]

    • Internal Standard (5-FU): m/z 128.9 → m/z 42.1[1]

4. Method Validation Parameters

  • Linearity: 5–800 ng/mL[1][2]

  • Lower Limit of Quantification (LLOQ): 5 ng/mL[1]

  • Intra-assay Precision (RSD): 5.5% to 7.6%[2]

  • Inter-assay Precision (RSD): 3.7% to 5.8%[2]

  • Accuracy (Relative Error): -0.6% to 3.2%[2]

  • Matrix Effect: 81.7–99.3%[1]

Protocol 2: Quantification of this compound in Human Plasma by HPLC with MS Detection

This protocol outlines a method for the simultaneous determination of niacin, niacinamide, and this compound using HPLC with mass spectrometric detection.[1]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Chinolin-3-carboxylic acid)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid

  • Drug-free human plasma

2. Sample Preparation (Solid-Phase Extraction)

  • Spike 1 mL of blank plasma with the internal standard.

  • Add 1 mL of 1% formic acid.

  • Condition an Isolute SCX SPE column with 2 mL of methanol followed by 1 mL of 1% formic acid.

  • Load the acidified plasma sample onto the SPE column.

  • Wash the column with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of hexane.

  • Dry the column under vacuum.

  • Elute the analytes.

  • Reconstitute the eluate in 30 µL of water for injection.

3. HPLC-MS Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Grom Hypersil CPS, 250 × 2 mm, 5 µm

  • Mobile Phase: Acetonitrile:Methanol:Water:Formic Acid (700:190:110:1, v/v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: ~3 µL

  • MS System: Finnigan LCQ ion trap or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Selected Ion Monitoring (SIM):

    • This compound: m/z 181.0

4. Method Validation Parameters

  • Linearity: 50.0–750 ng/mL

  • Lower Limit of Quantification (LLOQ): 50.0 ng/mL

  • Precision and Accuracy: <15%

  • Recovery: 86–89%

Metabolic Pathway and Experimental Workflow

The accurate measurement of this compound is crucial for understanding the metabolic fate of nicotinic acid. The following diagrams illustrate the metabolic pathway of nicotinic acid and a general experimental workflow for its quantification in plasma.

cluster_0 Nicotinic Acid Metabolism Nicotinic Acid Nicotinic Acid Nicotinamide Adenine Dinucleotide (NAD) Nicotinamide Adenine Dinucleotide (NAD) Nicotinic Acid->Nicotinamide Adenine Dinucleotide (NAD) This compound This compound Nicotinic Acid->this compound Glycine Conjugation Nicotinamide Nicotinamide Nicotinamide Adenine Dinucleotide (NAD)->Nicotinamide

Metabolic pathway of nicotinic acid.

Plasma Sample Collection Plasma Sample Collection Sample Preparation Sample Preparation Plasma Sample Collection->Sample Preparation Protein Precipitation or SPE LC-MS/MS or HPLC Analysis LC-MS/MS or HPLC Analysis Sample Preparation->LC-MS/MS or HPLC Analysis Data Acquisition and Processing Data Acquisition and Processing LC-MS/MS or HPLC Analysis->Data Acquisition and Processing Quantification and Reporting Quantification and Reporting Data Acquisition and Processing->Quantification and Reporting

Experimental workflow for this compound analysis.

Conclusion

The quantification of this compound in plasma is a well-established analytical procedure, with LC-MS/MS offering the highest sensitivity and specificity. The choice of the optimal method and specific protocol will depend on the research question, available resources, and required analytical performance. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers to develop and validate robust methods for this compound analysis in their laboratories.

References

a protocol for the extraction of nicotinuric acid from biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of nicotinuric acid from biological matrices, primarily human plasma and urine. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results for research, clinical, and drug development applications.

Introduction

This compound is a primary metabolite of niacin (Vitamin B3) and its quantification in biological fluids is crucial for pharmacokinetic studies, nutritional assessment, and understanding its role in various metabolic pathways. This protocol outlines two common and effective methods for the extraction of this compound: Solid-Phase Extraction (SPE) and Protein Precipitation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the extraction and analysis of this compound.

Table 1: Solid-Phase Extraction (SPE) Method Performance

ParameterHuman PlasmaReference
Extraction Method Isolute SCX SPE columns[1]
Recovery 86 - 89%[1][2]
Lower Limit of Quantification (LLOQ) 50.0 ng/mL[1][2]
Linearity Range 50.0 - 750 ng/mL[1][2]
Precision (RSD%) < 15%[1][2]
Accuracy Within 15%[1][2]

Table 2: Protein Precipitation Method Performance

ParameterHuman PlasmaReference
Extraction Method Acetonitrile Precipitation[3]
Recovery Not explicitly stated for NUA alone, but method was successful for quantification[3]
Lower Limit of Quantification (LLOQ) 10.157 ng/mL[4]
Linearity Range 10.157 - 5000.450 ng/mL[4]
Precision (RSD%) 1.79 - 6.44%[4]
Accuracy (RE%) Not explicitly stated[4]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated HPLC/MS method for the simultaneous determination of niacin, niacinamide, and this compound in human plasma.[1][2]

3.1.1. Materials and Reagents

  • Isolute SCX SPE columns (500 mg, 3 mL)

  • Methanol (Analytical Grade)

  • Acetonitrile (Analytical Grade)

  • n-Hexane (Analytical Grade)

  • Formic Acid

  • Ammonia Solution

  • Deionized Water

  • Human Plasma Samples

  • Internal Standard (e.g., chinolin-3-carboxylic acid or nicotinic-d4 acid)[1][4]

3.1.2. Sample Preparation

  • Thaw frozen plasma samples to room temperature.

  • To 1 mL of plasma, add 1 mL of 1% formic acid.

  • Add the internal standard solution.

  • Vortex the sample for 30 seconds.

3.1.3. SPE Procedure

  • Column Conditioning: Pre-condition the Isolute SCX SPE column with 2 mL of methanol followed by 1 mL of 1% formic acid.[1]

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of acetonitrile.[1]

    • Wash the column with 2 mL of methanol.[1]

    • Wash the column with 2 mL of n-hexane.[1]

  • Drying: Aspirate the column to dryness.[1]

  • Elution: Elute the analytes with 2 mL of a mixture of methanol and 5% ammonia solution (e.g., 95:5 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase used for LC-MS/MS analysis.[3]

Method 2: Protein Precipitation

This protocol is based on a rapid and sensitive LC-MS/MS method for the quantification of niacin and this compound in human plasma.[3]

3.2.1. Materials and Reagents

  • Acetonitrile (LC-MS Grade)

  • Deionized Water

  • Formic Acid (LC-MS Grade)

  • Human Plasma Samples

  • Internal Standard (e.g., 5-FU or nicotinic-d4 acid)[3][4]

3.2.2. Procedure

  • To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution.[3]

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 150 µL of the mobile phase.[3]

  • Vortex for 30 seconds.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

Visualizations

Signaling Pathway and Metabolism

The following diagram illustrates the metabolic pathway from niacin to this compound.

Metabolic Pathway of Niacin to this compound Niacin Niacin (Nicotinic Acid) Nicotinuric_Acid This compound Niacin->Nicotinuric_Acid Conjugation Glycine Glycine Glycine->Nicotinuric_Acid

Caption: Metabolic conversion of Niacin to this compound.

Experimental Workflows

The diagrams below outline the logical flow of the two primary extraction protocols.

Solid-Phase Extraction (SPE) Workflow

Solid-Phase Extraction (SPE) Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Processing Plasma_Sample 1. Plasma Sample (1 mL) Acidification 2. Add 1% Formic Acid (1 mL) Plasma_Sample->Acidification IS_Addition 3. Add Internal Standard Acidification->IS_Addition Vortexing 4. Vortex IS_Addition->Vortexing Conditioning 5. Condition SPE Column Vortexing->Conditioning Loading 6. Load Sample Conditioning->Loading Washing 7. Wash Column Loading->Washing Drying 8. Dry Column Washing->Drying Elution 9. Elute this compound Drying->Elution Evaporation 10. Evaporate Eluate Elution->Evaporation Reconstitution 11. Reconstitute Residue Evaporation->Reconstitution Analysis 12. LC-MS/MS Analysis Reconstitution->Analysis Protein Precipitation Workflow cluster_precipitation Precipitation cluster_supernatant_processing Supernatant Processing Plasma_Aliquot 1. Plasma Aliquot (100 µL) IS_Addition 2. Add Internal Standard Plasma_Aliquot->IS_Addition Add_Acetonitrile 3. Add Acetonitrile (250 µL) IS_Addition->Add_Acetonitrile Vortex_Centrifuge 4. Vortex & Centrifuge Add_Acetonitrile->Vortex_Centrifuge Collect_Supernatant 5. Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Evaporation 6. Evaporate to Dryness Collect_Supernatant->Evaporation Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

References

Commercial Sources and Analytical Protocols for Nicotinuric Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: This document provides a detailed overview of the commercial sources for nicotinuric acid standards and comprehensive protocols for their use in analytical methodologies. This compound is the primary metabolite of nicotinic acid (niacin, Vitamin B3) and serves as a crucial biomarker in pharmacokinetic studies and in the assessment of metabolic pathways. Accurate quantification of this compound is essential for understanding the disposition and effects of nicotinic acid-based therapeutics.

Commercial Sources for this compound Standards

High-purity this compound standards are critical for the development and validation of analytical assays. Several reputable suppliers offer these standards for research purposes. The following table summarizes the key information for sourcing this compound.

SupplierProduct NameCatalog NumberPurityFormat
Sigma-Aldrich This compoundN4751≥98% (titration)Powder
MedChemExpress This compound (Standard)HY-113353RNot specifiedSolid
Blue Tiger Scientific This compound (Highly Pure)B2012744Not specifiedSolid
Thermo Scientific Chemicals This compound, 98+%A1489998+%Not specified

Metabolic Pathway of Nicotinic Acid to this compound

Nicotinic acid is metabolized in the body primarily through a conjugation reaction with the amino acid glycine to form this compound. This biotransformation is a key pathway in the clearance of nicotinic acid.[1][2][3]

NA Nicotinic Acid NUA This compound NA->NUA Conjugation Glycine Glycine Glycine->NUA Excretion Urinary Excretion NUA->Excretion

Caption: Metabolic conversion of nicotinic acid to this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC). Below are detailed protocols adapted from published methodologies.

Protocol 1: LC-MS/MS for Simultaneous Determination of Niacin and this compound in Human Plasma

This protocol is adapted from a method for the simultaneous quantification of niacin and its metabolite this compound in human plasma.[4]

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of nicotinic acid and this compound at 1 mg/mL in a 50:50 (v/v) methanol-water solution.

  • From the stock solutions, prepare a series of standard working solutions by dilution with the same methanol-water mixture.

  • Prepare an internal standard (IS) working solution (e.g., 5-fluorouracil at 1000 ng/mL in acetonitrile).

  • To prepare calibration standards and QC samples, spike 50 µL of the appropriate working solutions and 50 µL of the IS working solution into 100 µL of drug-free human plasma.

  • For plasma calibration standards, typical concentrations may range from 5 to 800 ng/mL for both nicotinic acid and this compound.[4]

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma (standard, QC, or unknown sample), add 50 µL of the IS working solution and 50 µL of water.

  • Add 250 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase and vortex for 30 seconds.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)[4]

    • Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v)[4]

    • Flow Rate: 1 mL/min (with a 1:1 split)[4]

    • Injection Volume: 40 µL[4]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Workflow for LC-MS/MS Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the analysis of this compound in plasma by LC-MS/MS.

Protocol 2: HPLC Method for Simultaneous Determination of Niacin, Niacinamide, and this compound in Human Plasma

This protocol is based on a validated HPLC-MS method and can be adapted for HPLC with UV detection if sensitivity requirements are met.[5]

1. Preparation of Standards:

  • Prepare stock solutions of nicotinic acid, nicotinamide, and this compound at 100 ng/µL in methanol.

  • Prepare working solutions by diluting the stock solutions with methanol.

  • Prepare an internal standard stock solution (e.g., quinoline-3-carboxylic acid) at 100 ng/µL in methanol.

  • Prepare calibration standards by spiking 1 mL of blank plasma with 25 µL of the appropriate working solution to achieve concentrations ranging from 50 to 750 ng/mL.[5]

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To 1 mL of plasma, add the internal standard.

  • Add 1 mL of 1% formic acid.

  • Condition an Isolute SCX SPE column (500 mg, 3 mL) with 2 mL of methanol and 1 mL of 1% formic acid.

  • Load the plasma sample onto the SPE column.

  • Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane.

  • Dry the column under vacuum.

  • Elute the analytes.

  • Reconstitute the eluate in 30 µL of water for injection.

3. HPLC Analysis:

  • Column: Grom Hypersil CPS (250 × 2 mm, 5 µm)[5]

  • Mobile Phase: Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v)[5]

  • Flow Rate: 0.2 mL/min[5]

  • Injection Volume: 3 µL[5]

  • Detection: UV absorbance at an appropriate wavelength for this compound or mass spectrometry.

Summary of Quantitative Data from Cited Protocols

ParameterProtocol 1 (LC-MS/MS)[4]Protocol 2 (HPLC-MS)[5]
Matrix Human PlasmaHuman Plasma
Sample Volume 100 µL1 mL
Internal Standard 5-FluorouracilQuinoline-3-carboxylic acid
Calibration Range 5 - 800 ng/mL50 - 750 ng/mL
Column Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)Grom Hypersil CPS (250 × 2 mm, 5 µm)
Mobile Phase Methanol-2 mM ammonium acetate (3:97, v/v)Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v)
Flow Rate 1 mL/min (with 1:1 split)0.2 mL/min
Injection Volume 40 µL3 µL
Detection ESI-MS/MS (Negative Mode)ESI-MS (Positive Mode)

These protocols provide a robust starting point for researchers developing and validating assays for this compound. Method optimization may be required based on the specific instrumentation and analytical requirements of the laboratory.

References

Application Note: Cell-Based Assays for Investigating the Anti-inflammatory and Antioxidant Properties of Nicotinuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicotinuric acid, the major metabolite of nicotinic acid (niacin), is increasingly recognized for its potential role in various physiological processes, including the modulation of inflammation and oxidative stress.[1] As a key biomolecule, understanding its cellular mechanisms is crucial for drug discovery and development, particularly in the context of metabolic and cardiovascular diseases.[1] Cell-based assays provide a powerful platform to elucidate the biological activities of this compound in a controlled in vitro environment, offering insights into its mechanism of action and therapeutic potential.[2][3] This application note describes relevant cell-based assays to investigate the anti-inflammatory and antioxidant effects of this compound.

Principle of the Assays

The described assays leverage primary cells or immortalized cell lines to model disease-relevant inflammatory and oxidative stress pathways. This compound's effects are quantified by measuring key biomarkers and cellular responses. The primary mechanisms of action for nicotinic acid, and by extension its metabolite this compound, involve the activation of the G-protein coupled receptor GPR109A and modulation of downstream signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the SIRT1 pathway.[4][5][6] These pathways are central to the regulation of inflammatory gene expression and cellular stress responses.

Applications

  • Anti-inflammatory Activity Screening: Quantifying the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8][9]

  • Mechanism of Action Studies: Elucidating the signaling pathways involved in this compound's effects, such as GPR109A activation, by using specific inhibitors or cells with genetic modifications.[5][10][11]

  • Antioxidant Capacity Assessment: Evaluating the ability of this compound to mitigate oxidative stress-induced cell death and reduce the production of reactive oxygen species (ROS).[12][13]

  • Drug Discovery and Development: Screening for novel compounds that mimic or enhance the beneficial effects of this compound.

Experimental Protocols

Anti-inflammatory Cytokine Release Assay in Macrophages

This protocol details the measurement of pro-inflammatory cytokine secretion from macrophages following treatment with this compound and stimulation with LPS.

Materials:

  • RAW 264.7 macrophage cell line (or primary peritoneal macrophages)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound solution (stock prepared in DMSO or cell culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Cell Treatment:

    • Remove the culture medium.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) in fresh medium for 2 hours.

  • Inflammatory Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After supernatant collection, add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Oxidative Stress Protection Assay in Hepatocytes

This protocol assesses the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in hepatocytes.[12]

Materials:

  • HepG2 hepatocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound solution

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • MTT reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[12]

  • Cell Treatment:

    • Remove the culture medium.

    • Pre-treat the cells with different concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 2 hours.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to the wells to a final concentration of 0.4 mM to induce oxidative stress.[12] Include a vehicle control group without H₂O₂.

  • Incubation: Incubate the plate for 16 hours at 37°C.[12]

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control050 ± 520 ± 3100 ± 4
LPS (1 µg/mL)01200 ± 80850 ± 6095 ± 5
LPS + this compound10950 ± 70680 ± 5098 ± 4
LPS + this compound50600 ± 45420 ± 3097 ± 6
LPS + this compound100350 ± 30250 ± 2096 ± 5

Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.

Table 2: Protective Effect of this compound against H₂O₂-induced Oxidative Stress in Hepatocytes

Treatment GroupThis compound (µM)Cell Viability (%)
Control0100 ± 5
H₂O₂ (0.4 mM)045 ± 6
H₂O₂ + this compound5060 ± 5
H₂O₂ + this compound10075 ± 7
H₂O₂ + this compound20088 ± 4

Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.

Visualizations

GPR109A_Signaling_Pathway NA This compound GPR109A GPR109A NA->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits SIRT1 SIRT1 Gi->SIRT1 Activates cAMP ↓ cAMP PKA ↓ PKA NFkB_path NF-κB Pathway PKA->NFkB_path Inhibits Inflammation ↓ Inflammatory Cytokines NFkB_path->Inflammation Antioxidant ↑ Antioxidant Response SIRT1->Antioxidant

Caption: Signaling pathway of this compound via GPR109A.

Experimental_Workflow start Start seed Seed Cells (e.g., Macrophages) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat stimulate Stimulate (e.g., LPS) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect assay Perform Assay (e.g., ELISA, MTT) collect->assay end End assay->end

Caption: General workflow for a cell-based assay.

References

Application of Nicotinuric Acid in Nutritional Research: A Biomarker for Niacin Status and Metabolic Health

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicotinuric acid is a primary metabolite of nicotinic acid (niacin or vitamin B3), formed in the liver through the conjugation of nicotinic acid with the amino acid glycine. In nutritional research, the quantification of this compound in biological fluids, particularly urine, serves as a valuable biomarker for assessing niacin status and investigating its role in various metabolic processes. Elevated levels of this compound can reflect both recent niacin intake and alterations in metabolic pathways associated with conditions like metabolic syndrome. This application note provides an overview of the utility of this compound in nutritional research, along with detailed protocols for its quantification.

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data on this compound levels in different research contexts, providing a reference for expected values and observed changes under various conditions.

Table 1: Urinary this compound Levels in Relation to Metabolic Syndrome Components. [1]

ParameterGroupNUrinary this compound (Mean ± SEM, x 10³ mAU)P-value
Body Mass Index (BMI) BMI ≥ 24 kg/m ²40221 ± 230.0265
BMI < 24 kg/m ²23144 ± 18
Blood Pressure High BP (≥140/90 mmHg)40238 ± 280.0269
Normotensive28154 ± 19
Diabetes Status With Diabetes (HbA1c ≥6.5% or medication)25221 ± 310.0268
Without Diabetes37152 ± 13
HDL Cholesterol Low HDL-C (<40 mg/dL)14234 ± 230.0134
Normal HDL-C (≥40 mg/dL)36167 ± 14
High-Sensitivity C-Reactive Protein (hs-CRP) High hs-CRP (≥0.3 mg/dL)23252 ± 370.0296
Low hs-CRP (<0.3 mg/dL)32170 ± 15

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose of 2,000 mg Extended-Release Niacin in Healthy Male Volunteers. [2][3]

ParameterValue
Mean Peak Plasma Concentration (Cmax) Not explicitly stated for this compound, but peak niacin levels were 9.3 µg/mL.
Time to Peak Plasma Concentration (Tmax) 4.6 hours (median)
Mean Plasma Terminal Half-life 1.3 hours
Total Urinary Excretion (as % of Niacin Dose) 11.6%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human urine.

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., 5-Fluorouracil or a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Urine samples (stored at -80°C)

2. Sample Preparation (Protein Precipitation) [4][5]

  • Thaw frozen urine samples on ice.

  • Vortex the urine samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

  • Add 50 µL of internal standard working solution.

  • Add 250 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions [4]

  • Liquid Chromatograph: Agilent 1100 system or equivalent

  • Mass Spectrometer: API 4000 triple quadrupole system or equivalent

  • Column: Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:2 mM Ammonium Acetate (3:97, v/v)

  • Flow Rate: 1.0 mL/min (with a 1:1 split)

  • Injection Volume: 40 µL

  • Column Temperature: Ambient

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 178.7 → Product ion (m/z) 78.0

    • Internal Standard (5-FU): Precursor ion (m/z) 128.9 → Product ion (m/z) 42.1

  • Optimized MS Parameters:

    • This compound: Declustering Potential (DP) -40 V, Collision Energy (CE) -25 eV

    • Internal Standard (5-FU): Declustering Potential (DP) -48 V, Collision Energy (CE) -26 eV

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

  • Use a linear regression model to determine the concentration of this compound in the unknown samples.

Visualizations

Signaling Pathways and Workflows

Metabolic Pathway of Nicotinic Acid Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid (Niacin) Tryptophan->Nicotinic_Acid de novo synthesis Nicotinuric_Acid This compound Nicotinic_Acid->Nicotinuric_Acid Conjugation NAD NAD+ Nicotinic_Acid->NAD Preiss-Handler Pathway Nicotinamide Nicotinamide Nicotinamide->NAD Salvage Pathway Methylation Methylation & Oxidation Nicotinamide->Methylation Glycine Glycine Glycine->Nicotinuric_Acid Urinary_Excretion Urinary Excretion Nicotinuric_Acid->Urinary_Excretion NAD->Nicotinamide Excretion_Products N-methylnicotinamide, 2-pyridone, 4-pyridone Methylation->Excretion_Products Excretion_Products->Urinary_Excretion

Metabolic fate of dietary niacin and tryptophan.

Experimental Workflow for this compound Analysis Sample_Collection Urine Sample Collection (Fasting) Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation

Workflow for urinary this compound analysis.

References

Application Note: High-Resolution Analytical Techniques for the Separation of Nicotinuric Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinuric acid is a primary metabolite of nicotinic acid (Niacin, Vitamin B3), formed through the conjugation of nicotinic acid with glycine in the liver.[1][2] As a key catabolic product, its quantification in biological matrices like urine and plasma is crucial for assessing nicotinic acid biotransformation and studying metabolic syndromes.[1] this compound possesses structural isomers, such as isothis compound and picolinuric acid, derived from their respective nicotinic acid isomers (isonicotinic acid and picolinic acid). The structural similarity of these isomers presents a significant analytical challenge. Developing selective and robust analytical methods to separate and quantify this compound from its isomers is essential for accurate pharmacokinetic studies, metabolomics research, and impurity profiling in drug development.

This application note provides detailed protocols for two powerful analytical techniques—High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Electrophoresis (CE)—for the effective separation of this compound and its related isomers.

Metabolic Pathway of this compound Formation

The formation of this compound is a key step in the catabolism of excess nicotinic acid. This pathway provides the biochemical context for the presence of this compound and its potential isomers in biological samples.

cluster_conjugation Phase II Metabolism (Glycine Conjugation) Tryptophan Tryptophan NA Nicotinic Acid (Niacin) Tryptophan->NA NUA This compound NA->NUA INA Isonicotinic Acid (Isomer) INUA Isothis compound (Isomer) INA->INUA Glycine Glycine Glycine->NA Glycine->INA

Caption: Metabolic pathway of nicotinic acid and its isomer to their respective glycine conjugates.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS)

HILIC is an excellent technique for retaining and separating polar compounds like this compound and its isomers. This method provides high sensitivity and selectivity, making it ideal for analysis in complex biological matrices.[3]

A. Sample Preparation: Solid-Phase Extraction (SPE) from Plasma [4]

  • Sample Spiking: To 1 mL of plasma, add an internal standard (e.g., quinoline-3-carboxylic acid or a stable isotope-labeled version of the analyte).

  • Acidification: Add 1 mL of 1% formic acid to the plasma sample and vortex to mix.

  • SPE Column Conditioning: Condition an Isolute SCX (Strong Cation Exchange) SPE column by passing 2 mL of methanol followed by 1 mL of 1% formic acid.

  • Loading: Load the acidified plasma sample onto the conditioned SPE column.

  • Washing: Wash the column sequentially with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of hexane to remove interferences.

  • Drying: Dry the column thoroughly under vacuum.

  • Elution: Elute the analytes from the column using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

B. Instrumental Conditions

  • HPLC System: Agilent 1100 series or equivalent.[4]

  • Column: Silica-based column (e.g., 150 mm x 2.1 mm, 5 µm).[3]

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 50% A

    • 5-6 min: Hold at 50% A

    • 6.1-8 min: Return to 95% A and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM).

C. Data Presentation: Expected HILIC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected Retention Time (min)
This compound181.1106.1~3.5
Isothis compound181.1106.1Separated from this compound
Nicotinic Acid124.080.1~4.2
Nicotinamide123.180.0~4.8

Note: Retention times are estimates and must be confirmed experimentally. Isomers will have identical precursor and product ions, relying solely on chromatographic separation.

Protocol 2: Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is particularly adept at resolving structurally similar isomers.[5][6] The use of ionic liquids as a background electrolyte (BGE) modifier can significantly enhance peak shape and resolution between nicotinic acid and its isomers, a principle that extends to their conjugated forms.[5][7]

A. Sample Preparation

For CE analysis, sample preparation is often minimal. Biological samples like urine may only require dilution and filtration.

  • Dilution: Dilute the sample (e.g., urine, reconstituted plasma extract) 1:10 with the background electrolyte.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

B. Instrumental Conditions

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer containing 150 mmol/L 1-ethyl-3-methylimidazolium tetrafluoroborate (ionic liquid), pH adjusted to 7.0.[5]

  • Separation Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[8]

  • Detection: Diode Array Detector (DAD) at 214 nm and 260 nm.

C. Data Presentation: Expected CE Separation Performance

The separation of the parent acids is a strong indicator of the potential to separate their glycine conjugates.

Analyte (Parent Acid)Expected Migration Time (min)Resolution (Rs) vs. Nicotinic Acid
Nicotinic Acid~4.5-
Isonicotinic Acid~4.8>1.8[5][7]
Picolinic Acid~5.2>2.0

Note: A resolution factor (Rs) greater than 1.5 indicates baseline separation.

General Analytical Workflow

The overall process from sample acquisition to final data analysis follows a structured path, ensuring reproducibility and accuracy.

Sample 1. Biological Sample (Plasma, Urine) Prep 2. Sample Preparation (SPE or Dilution) Sample->Prep Analysis 3. Analytical Separation Prep->Analysis HPLC HPLC-MS/MS Analysis->HPLC HILIC CE Capillary Electrophoresis Analysis->CE CZE Detection 4. Detection & Data Acquisition HPLC->Detection CE->Detection Processing 5. Data Processing (Integration, Quantification) Detection->Processing Report 6. Reporting & Analysis Processing->Report

Caption: A generalized workflow for the analysis of this compound and its isomers.

References

Application Notes and Protocols for Tracing Nicotinuric Acid Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid (NUA) is a primary metabolite of nicotinic acid (niacin, vitamin B3), formed through the conjugation of nicotinic acid with glycine. This metabolic pathway is significant in the context of niacin's therapeutic use for dyslipidemia and its potential role in various metabolic conditions.[1][2] Understanding the kinetics and regulation of this compound formation is crucial for elucidating niacin's mechanism of action, its side effects, and for the development of novel therapeutics targeting related metabolic pathways.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems.[3] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N), researchers can track the conversion of a precursor into its metabolites with high precision and sensitivity using mass spectrometry.[3][4] These application notes provide detailed protocols for conducting stable isotope labeling studies to trace the metabolism of nicotinic acid to this compound.

Metabolic Pathway of this compound Formation

Nicotinic acid undergoes two primary metabolic fates: conversion to nicotinamide adenine dinucleotide (NAD) and conjugation with glycine to form this compound.[1] The formation of this compound is a key catabolic route for excess nicotinic acid.[2]

Nicotinuric_Acid_Pathway NA Nicotinic Acid NA_CoA Nicotinyl-CoA NA->NA_CoA Acyl-CoA Synthetase ATP, CoA NAD_pathway Amidation Pathway (to NAD+) NA->NAD_pathway NUA This compound NA_CoA->NUA Glycine N-acyltransferase Glycine Glycine Glycine->NUA

Caption: Metabolic pathway of nicotinic acid to this compound.

Experimental Design and Strategy

The core of this method involves administering stable isotope-labeled nicotinic acid to a biological system (e.g., cell culture, animal model) and subsequently measuring the incorporation of the isotope into the this compound pool over time. A common and commercially available tracer for this purpose is ¹³C₆-nicotinic acid, where all six carbon atoms in the pyridine ring are replaced with ¹³C.

Alternative Labeling Strategies:

  • ¹⁵N-Nicotinic Acid: To trace the nitrogen atom from the pyridine ring.

  • ¹³C,¹⁵N-Glycine: To investigate the contribution of the glycine pool to this compound formation, especially in studies where glycine metabolism is also of interest.[5]

Experimental Protocols

In Vitro Labeling Protocol (Cell Culture)

This protocol is suitable for studying this compound metabolism in a specific cell line, for example, hepatocytes.

Materials:

  • Cell culture medium (appropriate for the chosen cell line)

  • ¹³C₆-Nicotinic Acid (or other chosen tracer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Internal Standard (IS): Commercially available this compound-d₄ or a structural analog.

Procedure:

  • Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere and grow to approximately 80% confluency.

  • Tracer Introduction: Prepare a stock solution of ¹³C₆-Nicotinic Acid in a suitable solvent (e.g., DMSO or water). Spike the cell culture medium with the labeled nicotinic acid to a final concentration of 10-100 µM (concentration should be optimized based on the cell line and experimental goals).

  • Time-Course Incubation: Incubate the cells with the labeled medium for a series of time points (e.g., 0, 1, 4, 8, 12, 24 hours). The "0" time point represents the baseline before significant metabolism occurs.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Spike the supernatant with the internal standard.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Centrifuge to pellet any remaining debris and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In Vivo Labeling Protocol (Animal Model)

This protocol describes the administration of a labeled tracer to a rodent model and subsequent analysis of plasma or urine samples.

Materials:

  • ¹³C₆-Nicotinic Acid

  • Sterile saline solution for injection

  • Anticoagulant (for blood collection, e.g., EDTA)

  • Metabolic cages (for urine collection)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal Standard (IS)

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions. For urine collection, house animals in metabolic cages.

  • Tracer Administration: Prepare a sterile solution of ¹³C₆-Nicotinic Acid in saline. Administer a single dose via oral gavage or intravenous injection. The dose should be determined based on previous pharmacokinetic studies of nicotinic acid in the chosen animal model.

  • Sample Collection:

    • Plasma: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes). Collect blood into tubes containing an anticoagulant and immediately centrifuge to separate plasma. Store plasma at -80°C.

    • Urine: Collect urine over specified intervals (e.g., 0-4h, 4-8h, 8-24h). Measure the volume and store samples at -80°C.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in the initial LC mobile phase for analysis.

  • Sample Preparation (Urine):

    • Thaw urine samples on ice.

    • Centrifuge to remove any sediment.

    • Dilute the urine sample (e.g., 1:10) with LC-MS grade water.

    • Add the internal standard.

    • Directly inject the diluted sample for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, negative mode is often cited for NUA[2]).

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table provides theoretical m/z values for unlabeled and ¹³C₆-labeled analytes. These should be empirically optimized on the specific mass spectrometer used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Nicotinic Acid (Unlabeled)124.080.0[6]
¹³C₆-Nicotinic Acid130.086.0M+6 labeled
This compound (Unlabeled)181.078.0 or 135.0[2][6]
¹³C₆-Nicotinuric Acid187.084.0 or 141.0M+6 labeled
This compound-d₄ (IS)185.082.0 or 139.0Example IS

Data Presentation and Analysis

Quantitative data should be summarized in tables to facilitate comparison. The key measurement is the fractional labeling, which represents the proportion of the metabolite pool that has incorporated the stable isotope tracer.

Fractional Labeling (%) = [Area(Labeled Metabolite) / (Area(Labeled Metabolite) + Area(Unlabeled Metabolite))] x 100

Table 1: In Vitro Fractional Labeling of this compound in Hepatocytes
Time (hours)Unlabeled NUA (Peak Area)¹³C₆-NUA (Peak Area)Total NUA (Peak Area)Fractional Labeling (%)
015,234015,2340.0
118,9875,43224,41922.2
422,14518,97641,12146.1
820,56735,43255,99963.3
1218,98745,67864,66570.6
2416,54358,76575,30878.0
Table 2: In Vivo Concentration of Labeled and Unlabeled this compound in Plasma
Time (min)Unlabeled NUA (ng/mL)¹³C₆-NUA (ng/mL)Total NUA (ng/mL)
012.50.012.5
1515.835.651.4
3020.189.2109.3
6018.5154.7173.2
12014.398.5112.8
24012.945.158.0

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a stable isotope tracing experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer ¹³C₆-Nicotinic Acid Administration System Biological System (Cells or Animal) Tracer->System Sampling Time-Course Sample Collection (Plasma, Urine, Cells) System->Sampling Extraction Metabolite Extraction & Sample Prep Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Detection) Extraction->LCMS Data Data Analysis (Quantification & Fractional Labeling) LCMS->Data

Caption: General workflow for stable isotope tracing of this compound.

References

Troubleshooting & Optimization

How to improve the sensitivity of nicotinuric acid detection?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nicotinuric acid detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of this compound quantification in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the highly sensitive and specific quantification of this compound in biological samples like plasma and urine.[1][2][3] This method offers excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from other compounds in the matrix.[1][4]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A2: To enhance sensitivity, consider the following optimizations:

  • Sample Preparation: Employ solid-phase extraction (SPE) for cleaner samples and to concentrate the analyte.[5][6][7][8] Protein precipitation is a simpler and often effective alternative.[1][2][9]

  • Chromatography: Optimize the mobile phase composition. For instance, using methanol as an organic modifier and adding ammonium acetate can significantly increase signal intensity.[1] The choice of the analytical column, such as a C8 or C18, is also crucial for achieving good peak shape and separation.[1][10]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as this compound gives excellent sensitivity in this mode due to the presence of a carboxyl group.[1][2] Optimize the electrospray ionization (ESI) source parameters and select the most intense and specific multiple reaction monitoring (MRM) transitions.

Q3: What are common issues encountered during this compound analysis and how can I troubleshoot them?

A3: Common issues include poor peak shape, low signal intensity, and high background noise.

  • Poor Peak Shape: This can be caused by the column, mobile phase, or interactions with the analytical system. Experiment with different columns (e.g., C8, C18) and optimize the mobile phase pH and organic content.[1]

  • Low Signal Intensity: This may result from inefficient ionization, matrix effects, or poor extraction recovery. Re-optimize the ESI source parameters and consider a more effective sample preparation method like SPE.[6][7] Using a suitable internal standard can help compensate for signal variations.[1][2]

  • High Background Noise: This is often due to co-eluting matrix components. A more rigorous sample cleanup, such as SPE, can help reduce background noise.[5][6] Additionally, optimizing the chromatographic separation to resolve this compound from interfering compounds is beneficial.

Q4: How do I minimize matrix effects in my analysis?

A4: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis.[1][9] To mitigate them:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[5][6][11]

  • Chromatographic Separation: Ensure baseline separation of this compound from co-eluting endogenous compounds.[12]

  • Internal Standard: Use a stable isotope-labeled internal standard if available, as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. If not available, a structural analogue can be used.[9]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the lower limit of quantification.[1]

Troubleshooting Guides

Guide 1: Low Recovery of this compound During Sample Preparation
Potential Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is optimal. Acetonitrile is often preferred for higher recovery.[9] Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.
Suboptimal Solid-Phase Extraction (SPE) Conditions The choice of SPE sorbent is critical due to the polar nature of this compound. Ion-exchange SPE is a suitable option.[6][7] Optimize the wash and elution steps to maximize analyte recovery and minimize the elution of interfering compounds.
Analyte Instability This compound may be unstable in whole blood and plasma at room temperature.[8] Process samples promptly and store them at -20°C or lower. Avoid repeated freeze-thaw cycles.[4][8]
Guide 2: Poor Chromatographic Performance
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry This compound is a polar compound. While C18 columns are common, a C8 column might provide better peak shape and retention.[1][2] Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be effective.[13]
Suboptimal Mobile Phase The mobile phase composition significantly impacts sensitivity and peak shape. The addition of a small amount of formic acid can improve peak shape and ionization efficiency.[12] Using methanol instead of acetonitrile as the organic modifier has been shown to enhance the ionization of this compound.[1]
Gradient Elution Issues If using a gradient, ensure it is optimized to provide adequate separation from matrix components and other metabolites.[12] A shallow gradient around the elution time of this compound can improve resolution.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for this compound detection.

Table 1: Linearity and Quantification Limits

MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MS[2]Human Plasma5 - 8005
HPLC/MS[8]Human Plasma50 - 75050
LC-MS/MS[11]Human Plasma5 - 10005

Table 2: Recovery and Matrix Effect

MethodMatrixExtraction MethodRecovery (%)Matrix Effect (%)
LC-MS/MS[1]Human PlasmaProtein Precipitation98.3 ± 2.481.7 - 99.3
HPLC/MS[8]Human PlasmaSolid-Phase Extraction86 - 89Not explicitly reported
LC-MS/MS[11]Human PlasmaLiquid-Liquid ExtractionNot explicitly reported2.5

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound in Human Plasma (Protein Precipitation)

This protocol is based on the method described by Zhang et al. (2015).[1][2]

  • Sample Preparation:

    • To 100 µL of human plasma, add 50 µL of an internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase.

    • Inject 40 µL of the solution into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series or equivalent.

    • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: Methanol and 2 mM ammonium acetate (3:97, v/v).[1][2]

    • Flow Rate: 1 mL/min (with a 1:1 split).[1][2]

    • MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative.[1][2]

    • MRM Transition: Monitor the transition of the deprotonated molecular ion of this compound (m/z 178.7) to its dominant fragment ion (m/z 78).[1]

Visualizations

Metabolic Pathway of Nicotinic Acid

Nicotinic acid is metabolized in the body through two main pathways: a conjugation pathway that forms this compound, and an amidation pathway that leads to the formation of nicotinamide adenine dinucleotide (NAD).[14][15]

Nicotinic_Acid_Metabolism NA Nicotinic Acid NUA This compound (Glycine Conjugate) NA->NUA Conjugation Pathway NAD_path Amidation Pathway NA->NAD_path NAD Nicotinamide Adenine Dinucleotide (NAD) NAD_path->NAD

Caption: Metabolic fate of nicotinic acid.

Experimental Workflow for this compound Detection

The following workflow outlines the key steps in a typical LC-MS/MS based analysis of this compound from plasma samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C8 or C18 column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative Ion Mode, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound.

References

Technical Support Center: Nicotinuric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of nicotinuric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

???+ question "Q1: What is the most common issue during sample collection and how can I prevent it?"

???+ question "Q2: Which extraction method is best for this compound from plasma or urine?"

Chromatography & Mass Spectrometry

???+ question "Q3: I'm observing poor peak shape (tailing, broadening) for this compound. What could be the cause?"

???+ question "Q4: How can I minimize matrix effects in my LC-MS/MS analysis?"

???+ question "Q5: What are the typical ESI-MS/MS parameters for this compound?"

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated methods for this compound quantification.

ParameterMethod 1[1]Method 2[2]Method 3[3]
Matrix Human PlasmaHuman PlasmaHuman Urine
Technique HPLC/MSLC-MS/MSSFC/MS/MS
Extraction Solid-Phase ExtractionProtein PrecipitationProtein Precipitation
Linearity Range 50.0 - 750 ng/mL5 - 800 ng/mL0.4 - 200 ng/mL
LLOQ 50.0 ng/mL5 ng/mL0.4 ng/mL
Recovery 86 - 89%98.3 - 103.0%Not Reported
Intra-day Precision (%RSD) < 8.0%5.5 - 7.6%< 3.8%
Inter-day Precision (%RSD) < 15%3.7 - 5.8%Not Reported

Experimental Protocols

Example Protocol: LC-MS/MS Quantification of this compound in Human Plasma (Adapted from[2])

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 5-Fluorouracil, 1000 ng/mL).

    • Add 250 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 15,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase.

    • Vortex for 30 seconds and inject 40 µL into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:2 mM Ammonium Acetate (3:97, v/v)

    • Flow Rate: 1 mL/min (with a 1:1 split)

    • Injection Volume: 40 µL

    • Run Time: 4.5 minutes (isocratic elution)

  • Mass Spectrometry (Negative ESI mode):

    • Monitored Transition (MRM):

      • This compound: m/z 178.7 → m/z 78.0

      • Internal Standard (5-FU): m/z 128.9 → m/z 42.1

    • Ion Source Parameters: Optimize declustering potential and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Collection Whole Blood Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Freezing Storage at -20°C or lower Plasma_Separation->Freezing Thawing Sample Thawing Freezing->Thawing IS_Spiking Internal Standard Spiking Thawing->IS_Spiking Extraction Extraction (PPT, SPE, or LLE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_intensity Intensity & Reproducibility Issues Start Problem Encountered Peak_Shape Poor Peak Shape (Tailing, Broadening) Start->Peak_Shape Low_Intensity Low Signal Intensity or Poor Reproducibility Start->Low_Intensity Check_Column Is the column appropriate for polar compounds? Peak_Shape->Check_Column Check_Mobile_Phase Is the mobile phase pH optimized? Check_Column->Check_Mobile_Phase Check_Injection_Solvent Is the injection solvent stronger than the mobile phase? Check_Mobile_Phase->Check_Injection_Solvent Check_Concentration Is the sample concentration too high (overload)? Check_Injection_Solvent->Check_Concentration Check_Stability Were samples handled and stored correctly (frozen)? Low_Intensity->Check_Stability Check_Matrix_Effects Have matrix effects been evaluated? Check_Stability->Check_Matrix_Effects Check_Extraction_Recovery Is the extraction recovery sufficient and consistent? Check_Matrix_Effects->Check_Extraction_Recovery Check_IS Is a suitable internal standard being used (SIL-IS preferred)? Check_Extraction_Recovery->Check_IS

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimization of Chromatographic Separation for Nicotinuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of nicotinuric acid. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the analyte and the stationary phase.[1][2]- Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate residual silanol groups on the column, minimizing secondary interactions.[2] For acidic compounds like this compound, operating at a pH at least 2 units below its pKa can improve peak shape.[3] - Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the potential for tailing.[2] - Add a Mobile Phase Modifier: A small concentration of an amine modifier like triethylamine can help to mask silanol interactions.[3]
Column Overload.- Reduce Sample Concentration: Injecting a more dilute sample can prevent overloading the stationary phase.[3]
Poor Resolution/Co-elution Inadequate separation between this compound and other analytes (e.g., niacin, nicotinamide).- Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity. A shallower gradient or a lower percentage of the organic solvent will generally improve the resolution of early eluting peaks.[4] - Change Mobile Phase pH: Altering the pH can change the ionization state of this compound and other ionizable analytes, thereby affecting their retention and improving separation.[4] - Select a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a different chemistry such as a C8, phenyl, or a mixed-mode column.[3][5][6]
Column degradation or contamination.[7]- Wash the Column: A thorough wash with a strong solvent may remove contaminants. - Replace the Column: If the column performance has irreversibly degraded, it will need to be replaced.[4][7]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[8]- Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Check Pump Performance: Verify that the pump is delivering a consistent flow rate.[9]
Temperature fluctuations.[9]- Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.
Low Signal Intensity/Sensitivity Suboptimal detection wavelength or detector settings.- Verify UV Wavelength: Ensure the detector is set to the absorbance maximum for this compound (around 262 nm).[10] - Optimize MS Parameters: If using mass spectrometry, optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Sample loss during preparation.- Validate Sample Preparation Method: Assess the recovery of your extraction or precipitation method. Solid-phase extraction (SPE) can offer high recovery for this compound from biological matrices.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound?

A reversed-phase C18 or C8 column is the most common and generally effective choice for separating this compound, often alongside niacin and nicotinamide.[13][14] However, for highly polar analytes or when reversed-phase proves insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be viable alternatives.[4][15]

Q2: How does the mobile phase pH affect the retention of this compound?

Mobile phase pH is a critical parameter. This compound is an acidic compound. At a pH below its pKa, it will be in its neutral, protonated form and will be more retained on a reversed-phase column.[4] Conversely, at a pH above its pKa, it will be in its ionized (anionic) form and will be less retained, eluting earlier.[4] Therefore, adjusting the pH is a powerful tool to control retention and improve separation.

Q3: I am not getting enough retention for this compound on a C18 column. What can I do?

This is a common issue with polar compounds on reversed-phase columns. Here are some solutions:

  • Decrease the organic solvent percentage in your mobile phase.

  • Ensure your column is compatible with highly aqueous mobile phases , as some C18 columns can suffer from "phase collapse."

  • Lower the mobile phase pH to increase the retention of the acidic this compound.[4]

  • Consider HILIC or mixed-mode chromatography if reversed-phase methods do not provide adequate retention.[4]

Q4: What are the common sample preparation techniques for analyzing this compound in biological samples like plasma?

Commonly used techniques include:

  • Protein Precipitation: This is a simple method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins, which are then removed by centrifugation.[13][16]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract and can be used to concentrate the analyte.[11][12] Recoveries for this compound using SPE are often high, in the range of 86-89%.[11]

Q5: What detection method is most suitable for this compound analysis?

Both UV and mass spectrometry (MS) are widely used.

  • UV Detection: this compound has a UV absorbance maximum around 262 nm, making it suitable for UV detection.[10]

  • Mass Spectrometry (MS): LC-MS or LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices.[11][14]

Experimental Protocols

HPLC-UV Method for this compound in Plasma

This protocol is a generalized procedure based on common practices for the analysis of this compound and related metabolites in human plasma.[13]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of methanol containing an internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 0.1% Formic acid in water (A) and Methanol (B)

  • Gradient: 5% B to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 262 nm

LC-MS/MS Method for this compound in Plasma

This protocol outlines a sensitive and selective method for quantifying this compound in plasma using tandem mass spectrometry.[11][14]

a. Sample Preparation (Solid-Phase Extraction)

  • Condition an SPE column with 1 mL of methanol followed by 1 mL of 1% formic acid.

  • Acidify 500 µL of plasma with an equal volume of 1% formic acid.

  • Load the acidified plasma onto the SPE column.

  • Wash the column with 1 mL of 1% formic acid, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C8, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase: 2 mM Ammonium acetate in water (A) and Methanol (B)

  • Isocratic Elution: 3% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Precursor ion > Product ion (Specific m/z values to be determined based on instrumentation)

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Analysis
Parameter Method 1 (HPLC-UV) [10][13]Method 2 (LC-MS/MS) [11][14]Method 3 (Mixed-Mode) [5][6]
Stationary Phase C18C8Mixed-Mode (e.g., Primesep 100)
Mobile Phase Water/Methanol with Formic AcidWater/Methanol with Ammonium AcetateWater/Acetonitrile with Sulfuric Acid
Detection UV (262 nm)MS/MSUV (250 nm)
Sample Matrix PlasmaPlasma, UrineStandards
Key Advantage Widely accessible, robustHigh sensitivity and selectivityGood retention for polar compounds
Table 2: Performance Characteristics of a Validated LC-MS/MS Method[15]
Parameter This compound
Linearity Range (ng/mL) 5 - 800
Intra-assay Precision (RSD%) 5.5 - 7.6
Inter-assay Precision (RSD%) 3.7 - 5.8
Accuracy (Relative Error %) -0.6 to 3.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (e.g., with Methanol) plasma->precipitate spe Solid-Phase Extraction (SPE) plasma->spe extract Clean Extract precipitate->extract spe->extract hplc HPLC System extract->hplc Injection column C18 or C8 Column hplc->column detector UV or MS Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification report Report quantification->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Chromatogram? peak_shape Peak Tailing? start->peak_shape Yes no_issue No Issue start->no_issue No resolution Poor Resolution? peak_shape->resolution No solution_ph Adjust Mobile Phase pH peak_shape->solution_ph Yes retention Inconsistent Retention? resolution->retention No solution_organic Optimize Organic Solvent % resolution->solution_organic Yes solution_column Check/Replace Column resolution->solution_column Yes, still poor solution_temp Use Column Oven retention->solution_temp Yes solution_flow Check Flow Rate retention->solution_flow Yes end Good Chromatogram retention->end No solution_ph->end solution_organic->end solution_column->end solution_temp->end solution_flow->end

References

Technical Support Center: Analysis of Nicotinuric Acid in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of nicotinuric acid in urine, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in a urine matrix.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of this compound or co-eluting matrix components. 2. Secondary Interactions: Interaction of the acidic this compound with active sites on the column packing material. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic retention of this compound. 4. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping to minimize silanol interactions. Consider a different stationary phase if the problem persists. 3. Adjust the mobile phase pH. For reversed-phase chromatography, a pH below the pKa of this compound (around 4.8) will ensure it is in its neutral form, which can improve peak shape. The addition of a small amount of a weak acid like formic acid is common. 4. Implement a column wash step after each analytical run. If performance does not improve, replace the column.
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting endogenous compounds from the urine matrix (e.g., salts, urea, other metabolites) compete with this compound for ionization in the MS source.[1] 2. Suboptimal MS Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature can lead to inefficient ionization. 3. Inadequate Sample Preparation: Insufficient removal of interfering matrix components.[2]1. Improve sample preparation: Employ methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for more thorough cleanup compared to a simple "dilute-and-shoot" approach.[2][3][4] 2. Optimize MS source conditions: Perform tuning and optimization using a standard solution of this compound. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification despite signal suppression. 4. Chromatographic Separation: Modify the LC gradient to separate this compound from the region where most matrix components elute.
High Signal Intensity / Ion Enhancement 1. Matrix Effects: Co-eluting compounds may enhance the ionization efficiency of this compound.[1] 2. Co-eluting Isobaric Interference: A compound with the same mass-to-charge ratio as this compound is eluting at the same time.1. Improve sample preparation to remove the enhancing compounds. 2. Use a SIL-IS to compensate for the enhancement. 3. Improve chromatographic resolution to separate the interfering peak from this compound. Check the MS/MS transitions to ensure specificity.
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Matrix Effects Varying Between Samples: The composition of urine can differ significantly between individuals and over time, leading to variable matrix effects.[1] 3. Autosampler Issues: Inconsistent injection volumes.1. Automate the sample preparation process if possible. Ensure thorough mixing and consistent timing for all steps. 2. A SIL-IS is highly recommended to normalize for sample-to-sample variations in matrix effects. 3. Perform regular maintenance on the autosampler and check for air bubbles in the syringe.
Carryover (Peak Detected in Blank Injection) 1. Adsorption of this compound: The analyte can adsorb to surfaces in the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections.1. Use a stronger needle wash solution that can effectively solubilize this compound. A wash solution containing a higher percentage of organic solvent or an acid/base modifier may be necessary. 2. Inject a blank sample with a high organic content after a high-concentration sample to flush the system. 3. Optimize the needle wash program on the autosampler to include multiple wash cycles.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound in urine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] In urine, these interfering compounds can include salts, urea, creatinine, and other endogenous metabolites. Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[1]

Q2: What is the best sample preparation method to minimize matrix effects for this compound in urine?

A2: The optimal sample preparation method depends on the required sensitivity and throughput. Here's a comparison of common methods:

  • Dilute-and-Shoot: This is the simplest and fastest method, involving only the dilution of the urine sample before injection.[3][4] However, it provides minimal cleanup and is most susceptible to matrix effects.[3][4] It may be suitable for screening purposes or when the this compound concentration is high.

  • Protein Precipitation (PPT): While more common for plasma or serum, this method can be used for urine to remove any proteins. It involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation.[5] This method offers a moderate level of cleanup.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting this compound from the aqueous urine sample into an immiscible organic solvent. This can be effective at removing highly polar matrix components like salts. The choice of solvent and pH are critical for efficient extraction.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for minimizing matrix effects as it provides the most thorough cleanup.[2] Different SPE sorbents (e.g., ion-exchange, reversed-phase) can be used to selectively retain this compound while washing away interfering compounds.

For the most accurate and sensitive quantification, Solid-Phase Extraction (SPE) is often the preferred method .

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for matrix effects and variations in extraction recovery. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: I am observing significant ion suppression. What are the first troubleshooting steps I should take?

A4: If you suspect ion suppression, consider the following steps:

  • Confirm the presence of ion suppression: This can be done by post-column infusion of a this compound standard while injecting a blank urine extract. A dip in the signal at the retention time of interfering compounds confirms suppression.

  • Improve chromatographic separation: Adjust the gradient to move the this compound peak away from the highly polar, early-eluting matrix components.

  • Enhance sample cleanup: If you are using a dilute-and-shoot method, switch to a more rigorous technique like SPE.

  • Dilute the sample: A simple, though less effective, approach is to dilute the urine sample further to reduce the concentration of interfering substances.[3][4]

  • Check MS source conditions: Ensure the source is clean and the parameters are optimized for this compound.

Q5: Can I use positive or negative ionization mode for the analysis of this compound?

A5: this compound has a carboxylic acid group, which makes it amenable to negative ion electrospray ionization (ESI) .[5] In negative mode, it will readily lose a proton to form the [M-H]⁻ ion. While analysis in positive ESI mode might be possible, it is generally less sensitive for acidic compounds like this compound.

Quantitative Data

The following table summarizes the recovery and matrix effect data for this compound from a validated LC-MS/MS method in human plasma . While this data is for plasma, it provides a useful reference for the expected performance of a protein precipitation-based sample preparation method.[5]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound 10100.7 ± 7.381.7 - 96.2
60103.0 ± 7.185.3 - 99.3
60098.3 ± 2.483.5 - 96.6

Data adapted from a study using protein precipitation with acetonitrile for sample preparation in human plasma.[5]

Experimental Protocols

Detailed Methodology for this compound Analysis in Urine (Adapted from Plasma Protocol)

This protocol is adapted from a validated method for the analysis of nicotinic acid and this compound in human plasma and can serve as a starting point for urine analysis.[5]

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of urine in a microcentrifuge tube, add 50 µL of the internal standard working solution (a SIL-IS for this compound is recommended).

  • Add 250 µL of cold acetonitrile to precipitate any proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 or equivalent[5]

  • Column: Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm[5]

  • Mobile Phase: Methanol and 2 mM ammonium acetate (3:97, v/v)[5]

  • Flow Rate: 1 mL/min (with a 1:1 split)[5]

  • Injection Volume: 40 µL[5]

  • Column Temperature: Ambient

  • MS System: Triple quadrupole mass spectrometer with an ESI source[5]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

  • MRM Transitions:

    • This compound: m/z 179 -> 78[5]

    • Note: The precursor ion for this compound in negative mode is [M-H]⁻, which has a mass of approximately 179. The product ion at m/z 78 corresponds to the pyridine ring fragment.

Visualizations

Metabolic Pathway of Nicotinic Acid to this compound

Nicotinic Acid Metabolism Metabolism of Nicotinic Acid to this compound NA Nicotinic Acid (Niacin) NUA This compound NA->NUA Conjugation Glycine Glycine Glycine->NUA

Caption: Metabolic conversion of nicotinic acid to this compound.

Experimental Workflow for this compound Analysis

Experimental Workflow LC-MS/MS Workflow for this compound in Urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound in urine.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Nicotinuric Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common issues in the chromatographic analysis of nicotinuric acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve problems related to poor peak shape in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

Poor peak shape in the chromatography of this compound, a polar and ionizable compound, can stem from several factors. The most common issues include:

  • Secondary Interactions with the Stationary Phase: this compound can interact with active sites, such as residual silanol groups on silica-based reversed-phase columns, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical.[3][4] If the pH is close to the pKa of this compound, both ionized and unionized forms will be present, which can cause peak splitting or broadening.[4][5]

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1][6]

  • Column Degradation or Contamination: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shapes for all analytes.[1]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volumes in the HPLC system can contribute to peak broadening.[1][7]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common problem, often caused by unwanted interactions between the analyte and the stationary phase.[1][2] Here are several strategies to address this issue:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic this compound molecule.[2]

  • Use an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups, thereby reducing their availability for secondary interactions.[2][7]

  • Select a Different Stationary Phase: Consider using a C8 or a polar-embedded column, which can offer different selectivity and potentially better peak shape for polar compounds.[8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful alternative to reversed-phase chromatography.[9][10]

  • Add a Mobile Phase Modifier: Incorporating a buffer (e.g., phosphate or acetate) helps to maintain a consistent pH throughout the analysis, which is crucial for reproducible peak shapes.[7]

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Follow the manufacturer's instructions for column cleaning.

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., lower to pH 3) start->ph_adjust end_cap Use End-Capped or Alternative Column (C8, HILIC) ph_adjust->end_cap Still Tailing good_peak Good Peak Shape Achieved ph_adjust->good_peak Resolved buffer Add/Optimize Buffer Concentration end_cap->buffer Still Tailing end_cap->good_peak Resolved cleanup Column Cleaning/ Replacement buffer->cleanup Still Tailing buffer->good_peak Resolved cleanup->good_peak Resolved

Figure 1. Troubleshooting workflow for peak tailing.

Q3: I am observing peak fronting for this compound. What could be the cause?

Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are:

  • Sample Overload: The concentration of this compound in your sample may be too high for the column's capacity.[6]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you have confirmed sample overload.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., high percentage of organic solvent in a highly aqueous mobile phase), it can cause the analyte to travel too quickly at the head of the column, leading to a fronting peak.[1]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Collapse: A sudden physical change in the column bed can lead to peak fronting.[6] This can be caused by operating outside the column's recommended pH or temperature range.

    • Solution: If you suspect column collapse, replacing the column is typically the only solution. Ensure your method operates within the column's specifications to prevent this.

Q4: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?

When all peaks are broad, the issue is likely systemic rather than related to a specific chemical interaction.

  • Extra-Column Volume: Large internal diameter or long connection tubing between the injector, column, and detector can cause band broadening.[1] Ensure all connections are made with the appropriate narrow-bore tubing and are as short as possible.

  • Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path and causing broad peaks.[6]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit or the column may need to be replaced. Using a guard column can help protect the analytical column.

  • Detector Settings: An incorrectly set detector sampling rate or time constant can result in broader peaks than are actually present.

    • Solution: Consult your detector's manual to optimize these settings for your peak widths.

Below is a logical diagram illustrating the relationship between common issues and poor peak shapes:

G cluster_causes Potential Causes cluster_effects Observed Peak Shape C1 Secondary Interactions E1 Tailing C1->E1 C2 pH ≈ pKa C2->E1 E3 Broadening C2->E3 C3 Sample Overload E2 Fronting C3->E2 C4 Solvent Mismatch C4->E2 C5 Extra-Column Volume C5->E3 C6 Column Contamination C6->E1 C6->E3

Figure 2. Relationship between causes and peak shape issues.

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for this compound Analysis (Reversed-Phase)

This protocol is a general starting point for achieving good peak shape for this compound on a C18 or similar column.

  • Aqueous Component: Prepare a buffered aqueous solution. For example, a 20 mM potassium phosphate buffer.

  • pH Adjustment: Adjust the pH of the aqueous buffer to 3.0 using phosphoric acid. This is crucial for protonating silanol groups and ensuring this compound is in a consistent ionic state.

  • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

  • Final Mobile Phase: Mix the aqueous buffer and organic modifier in the desired ratio (e.g., 95:5 v/v aqueous:organic). The optimal ratio will depend on the specific column and desired retention time.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation

  • Extraction: If working with biological samples like plasma, perform a protein precipitation step. For example, add acetonitrile to the plasma sample (e.g., in a 3:1 ratio), vortex, and centrifuge.[8]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase. This is a critical step to prevent solvent mismatch effects.[8]

Table 1: Example HPLC Method Parameters for this compound Analysis

The following table summarizes typical starting conditions derived from various published methods. Optimization will be required for your specific application.

ParameterRecommended ConditionReference
Column Zorbax 300SB-C8 (250 mm x 4.6 mm, 5 µm)[8]
C18 stationary phase[11]
Mobile Phase Methanol-2 mM ammonium acetate (3:97, v/v)[8]
0.1% formic acid in water with varied methanol[11]
Flow Rate 1.0 mL/min[8]
Detection UV at 263 nm or MS/MS[8][12]
Injection Volume 40 µL (ensure no overload)[8]

Table 2: Impact of Mobile Phase pH on Peak Shape

This table provides a qualitative summary of the expected impact of mobile phase pH on the peak shape of this compound, which has a pKa around 3.5.

Mobile Phase pHExpected Peak ShapeRationale
< 2.5 SymmetricalThis compound is fully protonated; silanol interactions are suppressed.
2.5 - 4.5 Potential for broadening or splittingpH is close to the pKa, leading to a mixture of ionized and unionized forms.[4]
> 4.5 Potential for tailingSilanol groups on the stationary phase are deprotonated and can interact with the analyte.[2]

By systematically addressing these potential issues, you can significantly improve the peak shape in your this compound chromatography, leading to more accurate and reliable results.

References

a strategies for minimizing the degradation of nicotinuric acid during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of nicotinuric acid during sample preparation. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides and FAQs

Q1: My this compound recovery is low and inconsistent. What are the potential causes during sample collection and initial handling?

A1: Low and inconsistent recovery of this compound often stems from pre-analytical variables. Instability in whole blood and plasma at room temperature is a primary concern. To mitigate this, immediate processing of samples is crucial.

Troubleshooting Steps:

  • Immediate Cooling: Place blood samples on ice immediately after collection.

  • Prompt Centrifugation: Centrifuge whole blood to separate plasma as soon as possible.

  • Storage: If immediate analysis is not possible, freeze plasma samples at -20°C or lower.[1] Some studies have shown stability in plasma for up to two months at -20°C.[1]

  • Anticoagulant Choice: Use heparin or EDTA as an anticoagulant.[2]

  • Avoid Hemolysis: Hemolysis can introduce interfering substances and should be avoided.[2]

Q2: I am observing degradation of this compound during the extraction process. Which extraction method is most suitable?

A2: The choice of extraction method depends on the sample matrix and the analytical technique. Protein precipitation is a common and effective method for plasma samples.

Recommended Extraction Methods:

  • Protein Precipitation:

    • Acetonitrile: This is a widely used solvent for precipitating plasma proteins. A common protocol involves adding acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[1]

    • Methanol: Methanol can also be used for protein precipitation and has been shown to be effective.[1]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by removing more interfering substances.[3]

  • Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate has also been reported.[1]

Q3: Can freeze-thaw cycles affect the stability of this compound in my plasma samples?

A3: Yes, repeated freeze-thaw cycles can potentially lead to degradation of analytes. Stability studies have shown that this compound is stable for at least three freeze-thaw cycles when plasma samples are frozen at -20°C and thawed at room temperature.[1] However, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes before initial freezing is recommended.

Q4: What are the optimal storage conditions for stock solutions and processed samples?

A4: Proper storage is critical for maintaining the integrity of your standards and samples.

  • Stock Solutions: Prepare stock solutions of this compound in a methanol-water mixture (e.g., 50:50, v/v) and store them at -20°C.[1]

  • Working Solutions: Diluted working solutions can be stored at 4°C for short periods but should be brought to room temperature before use.[1]

  • Processed Samples (Ready-to-Inject): After extraction, if samples cannot be injected immediately, they should be kept in the autosampler at a controlled, cool temperature (e.g., 4°C) for a limited time (e.g., up to 4 hours) to minimize potential degradation.[1]

Quantitative Data Summary

The following tables summarize stability data for this compound from various studies.

Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature

Duration at Room TemperatureConcentration LevelStability (% of Initial Concentration)Reference
3 hours10 ng/mLWithin acceptable limits[1]
3 hours60 ng/mLWithin acceptable limits[1]
3 hours600 ng/mLWithin acceptable limits[1]
24 hoursLow QC rangePotential instability observed for niacin, suggesting caution for its metabolites[3]

Table 2: Freeze-Thaw Stability of this compound in Human Plasma (-20°C to Room Temperature)

Number of CyclesConcentration LevelStability (% of Initial Concentration)Reference
310 ng/mLWithin acceptable limits[1]
360 ng/mLWithin acceptable limits[1]
3600 ng/mLWithin acceptable limits[1]

Table 3: Long-Term Stability of this compound in Human Plasma at -20°C

Storage DurationConcentration LevelStability (% of Initial Concentration)Reference
2 months10 ng/mLWithin acceptable limits[1]
2 months60 ng/mLWithin acceptable limits[1]
2 months600 ng/mLWithin acceptable limits[1]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma

This protocol is based on a validated LC-MS/MS method.[1]

Materials:

  • Human plasma sample

  • Acetonitrile (ACN)

  • Internal Standard (IS) working solution (e.g., 5-FU at 1000 ng/mL in ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 50 µL of water.

  • Add 250 µL of acetonitrile to deproteinize the sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Initial Handling cluster_sample_processing Sample Processing cluster_analysis Analysis blood_collection Collect Whole Blood (EDTA or Heparin) cooling Immediate Cooling (On Ice) blood_collection->cooling centrifugation Prompt Centrifugation cooling->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation add_is Add Internal Standard plasma_separation->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge_pellet Centrifuge vortex->centrifuge_pellet supernatant_transfer Transfer Supernatant centrifuge_pellet->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for this compound analysis.

degradation_pathway cluster_metabolism Metabolic Pathway of Nicotinic Acid cluster_degradation Potential Sample Degradation Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid (Niacin) Tryptophan->Nicotinic_Acid Biosynthesis Nicotinuric_Acid This compound Nicotinic_Acid->Nicotinuric_Acid Conjugation NAD NAD+ Nicotinic_Acid->NAD Salvage Pathway Glycine Glycine Glycine->Nicotinuric_Acid NUA_sample This compound in Sample Degradation_Products Degradation Products NUA_sample->Degradation_Products Room_Temp Room Temperature Exposure Room_Temp->Degradation_Products Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Degradation_Products

Caption: Metabolic formation and potential degradation of this compound.

References

a addressing co-elution issues with nicotinuric acid analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other common issues encountered during the analysis of nicotinuric acid.

Troubleshooting Guide: Co-elution Issues

Problem: Poor resolution or co-elution of this compound with other analytes or endogenous compounds.

Co-elution can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment:

  • Confirm the Issue: Review your chromatograms. Are the this compound and interfering peaks completely overlapping, or is it a partial co-elution (e.g., a shoulder peak)?

  • Identify the Co-eluting Species (if possible): If using mass spectrometry, examine the mass-to-charge ratio (m/z) of the interfering peak to tentatively identify the compound. Common co-eluting species include nicotinamide and other endogenous isomers.[1]

Troubleshooting Workflow:

cluster_sample_prep Sample Preparation cluster_hplc HPLC Optimization cluster_column Stationary Phase cluster_alternative Alternative Techniques start Start: Co-elution Observed check_sample_prep Review Sample Preparation start->check_sample_prep Initial Step optimize_hplc Optimize HPLC Method check_sample_prep->optimize_hplc If co-elution persists end End: Resolution Achieved check_sample_prep->end If resolution is achieved sp1 Protein Precipitation vs. SPE sp2 Evaluate different SPE sorbents change_column Change Stationary Phase optimize_hplc->change_column If optimization is insufficient optimize_hplc->end If resolution is achieved hplc1 Adjust mobile phase pH hplc2 Modify mobile phase strength hplc3 Change organic modifier alternative_tech Consider Alternative Techniques change_column->alternative_tech For highly complex matrices change_column->end If resolution is achieved col1 Switch from C18 to Phenyl-Hexyl col2 Consider HILIC for polar compounds alternative_tech->end alt1 Two-Dimensional Liquid Chromatography (2D-LC) alt2 Supercritical Fluid Chromatography (SFC)

Caption: Troubleshooting workflow for addressing co-elution issues in this compound analysis.

Detailed Steps:

  • Review and Optimize Sample Preparation:

    • Protein Precipitation: While quick, this method may not remove all interfering substances. Consider optimizing the precipitation solvent (e.g., acetonitrile vs. methanol).[2][3]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract.[4] If using SPE, consider if the chosen sorbent and wash/elution steps are optimal for this compound and the interfering compounds. Different SPE cartridges (e.g., mixed-mode cation exchange) can offer better selectivity.

  • Optimize HPLC Method:

    • Adjust Mobile Phase pH: this compound is an ionizable compound. Adjusting the pH of the mobile phase can alter its retention time and selectivity relative to co-eluting peaks. A common mobile phase includes a weak acid like formic acid.[1][2]

    • Modify Mobile Phase Strength: Weaken the mobile phase (e.g., decrease the percentage of organic solvent) to increase retention times and potentially improve resolution.[5]

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity.

    • Different Reversed-Phase Columns: Not all C18 columns are the same. Consider a C8 or a Phenyl-Hexyl column, which offers different interactions (e.g., π-π interactions) compared to a standard C18.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like this compound and its metabolites, HILIC can be an effective alternative to reversed-phase chromatography.[6]

  • Consider Alternative Techniques:

    • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can provide significantly enhanced resolution by using two columns with different selectivities.[5]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the analysis of polar compounds and can offer different selectivity compared to HPLC.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous compounds that co-elute with this compound?

A1: The most frequently reported co-eluting compound is nicotinamide, a primary metabolite of niacin.[1] Other structurally similar endogenous isomers can also interfere.

Q2: What is a typical LC-MS/MS setup for this compound analysis?

A2: A common setup involves a reversed-phase C8 or C18 column with a mobile phase consisting of an aqueous component with an additive like ammonium acetate or formic acid and an organic component such as methanol or acetonitrile.[2][4] Detection is typically performed using a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode.

Q3: How can I improve the sensitivity of my this compound assay?

A3: To improve sensitivity, focus on optimizing both sample preparation and mass spectrometry conditions. A clean sample from an optimized SPE protocol can reduce matrix effects and improve signal-to-noise.[4] For the MS, ensure that the ionization source parameters (e.g., capillary voltage, desolvation temperature) and collision energies for MRM transitions are optimized for this compound.[2][7]

Q4: My this compound peak shape is poor (e.g., tailing or fronting). What should I do?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate for this compound.

  • Column Degradation: An old or contaminated column can result in poor peak shape. Try flushing the column or replacing it.

Q5: What are the expected retention times for this compound and related compounds?

A5: Retention times are highly method-dependent. However, in typical reversed-phase methods, the elution order is often niacin, followed by nicotinamide, and then this compound.[1] It is crucial to run individual standards to confirm retention times on your specific system.

Quantitative Data Summary

The following tables summarize typical parameters from various published methods for the analysis of this compound.

Table 1: Linearity and Limits of Quantification

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Reference
This compound5 - 8005[2]
This compound10.157 - 5000.45010.157[8]
This compound50 - 75050[4]

Table 2: Precision and Accuracy Data

AnalyteQC Level (ng/mL)Intra-day RSD (%)Inter-day RSD (%)Accuracy (% Bias)Reference
This compound107.65.8+3.2[2]
This compound605.55.1-2.9[2]
This compound6005.73.7-0.6[2]

Experimental Protocols

Protocol 1: LC-MS/MS Method with Protein Precipitation

This protocol is adapted from a method for the quantification of niacin and this compound in human plasma.[2]

1. Sample Preparation: a. To 100 µL of human plasma, add 50 µL of internal standard working solution (e.g., 5-fluorouracil at 1000 ng/mL). b. Add 250 µL of acetonitrile to precipitate proteins. c. Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 150 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v)
  • Flow Rate: 1 mL/min (with a 1:1 split)
  • Injection Volume: 40 µL
  • Mass Spectrometer: Tandem mass spectrometer with ESI source
  • Ionization Mode: Negative

Workflow Diagram for Protocol 1:

start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for this compound analysis using protein precipitation.

Protocol 2: LC-MS/MS Method with Solid-Phase Extraction

This protocol is based on a method for the simultaneous determination of niacin, niacinamide, and this compound in human plasma.[4]

1. Sample Preparation: a. To 1 mL of plasma, add 250 ng of internal standard (e.g., quinoline-3-carboxylic acid). b. Add 1 mL of 1% formic acid. c. Condition an Isolute SCX SPE column with 2 mL of methanol and 1 mL of 1% formic acid. d. Load the plasma sample onto the SPE column. e. Wash the column with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of hexane. f. Dry the column under vacuum. g. Elute the analytes with the desired elution solvent.

2. LC-MS Conditions:

  • HPLC System: Agilent 1100 series
  • Mass Spectrometer: Finnigan-Thermoquest LCQ
  • Ionization Mode: Positive ESI
  • Detection: Selected Ion Monitoring (SIM)
  • Monitored Ions (m/z): Nicotinic acid (124.3), Niacinamide (123.3), this compound (181.0), Internal Standard (174.3)

Logical Relationship Diagram for Method Selection:

start Goal: Analyze this compound sample_complexity Assess Sample Matrix Complexity start->sample_complexity simple_matrix Simple/Clean Matrix (e.g., standards) sample_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., plasma, urine) sample_complexity->complex_matrix High protein_precip Use Protein Precipitation (Protocol 1) simple_matrix->protein_precip spe Use Solid-Phase Extraction (Protocol 2) complex_matrix->spe coelution_check Check for Co-elution protein_precip->coelution_check spe->coelution_check no_coelution No Co-elution: Method is Suitable coelution_check->no_coelution No coelution_present Co-elution Present: Proceed to Troubleshooting coelution_check->coelution_present Yes

Caption: Decision diagram for selecting a sample preparation method for this compound analysis.

References

How to ensure the stability of nicotinuric acid in stored samples?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensuring the stability of nicotinuric acid in stored samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on proper sample handling, storage, and troubleshooting for experiments involving this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological samples?

A1: The primary cause of instability for this compound in biological samples, particularly in whole blood and plasma, is enzymatic and chemical degradation at room temperature.[1] To mitigate this, it is crucial to process and freeze samples as quickly as possible after collection.[2]

Q2: What are the recommended storage temperatures for ensuring the long-term stability of this compound in plasma?

A2: For long-term storage, freezing plasma samples at -20°C has been shown to be effective.[1][3] Studies have demonstrated stability at this temperature for periods ranging from two months to 64 days.[2][3]

Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

A3: Plasma samples containing this compound have been shown to be stable through at least three freeze-thaw cycles when frozen at -20°C and thawed to room temperature.[3]

Q4: What is the recommended procedure for handling whole blood samples to ensure the stability of this compound?

A4: Due to observed instabilities in whole blood at room temperature, it is advisable to cool the whole blood sample immediately after collection, centrifuge it to separate the plasma as soon as possible, and then freeze the resulting plasma at -20°C.[1][2]

Q5: How should stock solutions of this compound be prepared and stored?

A5: Stock solutions of this compound can be prepared in a methanol-water mixture (50:50, v/v) and are typically stored at -20°C.[3] Working solutions can be stored at 4°C and should be brought to room temperature before use.[3]

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in Samples
Possible Cause Troubleshooting Step
Degradation during sample collection and processing. 1. Review your sample collection protocol. Ensure that whole blood was immediately cooled and centrifuged to separate plasma.[2]2. Confirm that plasma was promptly frozen at -20°C after separation.[1][2]3. For future collections, minimize the time samples spend at room temperature.
Improper storage conditions. 1. Verify that storage freezers have maintained a consistent temperature of -20°C.2. Check freezer logs for any temperature fluctuations.
Issues with the analytical method. 1. Confirm the sensitivity of your analytical method (e.g., LC-MS/MS) and ensure the lower limit of quantification (LLOQ) is appropriate for the expected concentrations.[3][4]2. Check for any matrix effects that may be suppressing the signal.[3]
Issue 2: High Variability in this compound Concentrations Between Replicates
Possible Cause Troubleshooting Step
Inconsistent sample handling. 1. Standardize the time between sample collection, processing, and freezing for all samples.2. Ensure uniform thawing procedures for all samples before analysis.
Multiple freeze-thaw cycles. 1. Aliquot samples after the initial processing to avoid repeated freeze-thaw cycles for the entire sample volume.2. While stable for at least three cycles, minimizing freeze-thaw events is good practice.[3]
Post-processing instability. 1. Evaluate the stability of processed samples in the autosampler. One study found analytes to be stable for up to 4 hours in the autosampler.[3]2. Analyze samples promptly after extraction.

Quantitative Data Summary

The stability of this compound has been evaluated under various conditions in several studies. The following tables summarize these findings.

Table 1: Short-Term and Freeze-Thaw Stability of this compound in Human Plasma

Stability TestMatrixStorage ConditionDurationAnalyte Concentration (ng/mL)Stability OutcomeReference
Short-TermHuman PlasmaRoom Temperature3 hours10, 60, 600Stable[3]
Freeze-ThawHuman Plasma-20°C to Room Temperature3 cycles10, 60, 600Stable[3]
Post-ProcessingMobile PhaseAutosampler Rack4 hours10, 60, 600Stable[3]

Table 2: Long-Term Stability of this compound in Human Plasma

MatrixStorage TemperatureDurationAnalyte Concentration (ng/mL)Stability OutcomeReference
Human Plasma-20°C2 months10, 60, 600Stable[3]
Human Plasma-20°C64 days100, 300, 600Stable[2]

Table 3: Stability of this compound in Whole Blood

MatrixStorage ConditionDurationChange in ConcentrationReference
Whole BloodRoom Temperature30 minutesSignificant changes observed[2]
Whole BloodRoom Temperature60 minutesSignificant changes observed[2]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation for LC-MS/MS Analysis [3]

  • Aliquot Plasma: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike Internal Standard: Add 50 µL of the internal standard working solution (e.g., 5-FU in acetonitrile).

  • Precipitate Proteins: Add a specific volume of a precipitating agent, such as acetonitrile.

  • Vortex: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 3000 xg for 10 minutes) to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or vial for analysis.

  • Injection: Inject an aliquot (e.g., 40 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for this compound Quantification [3]

  • LC System: Agilent 1100 system or equivalent.

  • Column: Zorbax 300SB-C8 column (250 mm × 4.6 mm, 5 µm) with a C8 guard column.

  • Mobile Phase: Isocratic elution with methanol-2 mM ammonium acetate (3:97, v/v).

  • Flow Rate: 1 mL/min (with a 1:1 split).

  • Injection Volume: 40 µL.

  • Mass Spectrometer: ESI-MS/MS in negative ion mode.

  • MRM Transition: For this compound (NUA), the deprotonated molecular ion is at m/z 178.7, with a dominant fragment at m/z 78.

Visualizations

experimental_workflow start Start: Whole Blood Collection cool Immediate Cooling start->cool Crucial Step for Stability centrifuge Centrifugation (e.g., 3000 xg, 10 min) cool->centrifuge separate Plasma Separation centrifuge->separate freeze Long-Term Storage (-20°C) separate->freeze thaw Thaw Sample freeze->thaw Prior to Analysis prepare Sample Preparation (Protein Precipitation) thaw->prepare analyze LC-MS/MS Analysis prepare->analyze end End: Data Acquisition analyze->end

Caption: Recommended workflow for handling biological samples for this compound analysis.

troubleshooting_flow problem Problem: Inaccurate this compound Results check_collection Review Sample Collection Protocol (Time at RT, Cooling) problem->check_collection collection_ok Protocol Followed? check_collection->collection_ok check_storage Verify Storage Conditions (-20°C, No Fluctuations) collection_ok->check_storage Yes revise_collection Solution: Revise Collection SOP (Immediate Cooling/Freezing) collection_ok->revise_collection No storage_ok Storage Correct? check_storage->storage_ok check_method Validate Analytical Method (LLOQ, Matrix Effects) storage_ok->check_method Yes revise_storage Solution: Ensure Proper Freezer Maintenance & Monitoring storage_ok->revise_storage No method_ok Method Validated? check_method->method_ok optimize_method Solution: Optimize LC-MS/MS Method method_ok->optimize_method No reanalyze Re-analyze Samples if Possible method_ok->reanalyze Yes revise_collection->reanalyze revise_storage->reanalyze optimize_method->reanalyze

Caption: Logical troubleshooting flow for inaccurate this compound measurements.

References

a refining sample cleanup protocols for nicotinuric acid analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nicotinuric acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining sample cleanup protocols and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for this compound analysis in biological matrices?

A1: The most frequently employed techniques for cleaning up biological samples like plasma and urine for this compound analysis are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2] The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and laboratory workflow.

Q2: Which sample preparation method offers the highest recovery for this compound?

A2: While recovery rates can vary based on the specific protocol and matrix, both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) have been shown to provide good recoveries for this compound. For instance, a PPT method using acetonitrile has demonstrated recoveries of over 98% for this compound in human plasma.[1] Some SPE methods have reported recoveries ranging from 86% to 89%.[3][4]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[5][6][7] To minimize these effects, consider the following:

  • Optimize Sample Cleanup: More rigorous cleanup methods like SPE can be more effective at removing interfering matrix components compared to simpler methods like PPT.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition, gradient, and column chemistry.[7]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection if the analyte concentration is low.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects as it will be affected similarly to the analyte of interest.[8]

Q4: What is the stability of this compound in plasma and urine samples?

A4: this compound is generally stable in plasma when stored at -20°C for extended periods.[3][4][9] However, instabilities have been observed in whole blood and in plasma at room temperature, so it is advisable to process and freeze samples as quickly as possible after collection.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the analytical column. - Injection of sample in a solvent stronger than the mobile phase. - Column contamination or degradation.- Adjust the mobile phase pH to minimize unwanted interactions. - Ensure the sample solvent is compatible with the initial mobile phase conditions. - Use a guard column and/or flush the analytical column regularly.[10][11]
Low Sensitivity / Poor Signal Intensity - Ion suppression from co-eluting matrix components. - Suboptimal ionization source parameters. - Inefficient sample cleanup leading to loss of analyte.- Improve sample cleanup using SPE to remove more matrix interferences. - Optimize ESI source parameters such as nebulizer gas flow and temperature. - Evaluate different mobile phase additives (e.g., formic acid, ammonium acetate) to enhance ionization.[12]
High Background Noise - Contaminated solvents, reagents, or LC-MS system. - Leaks in the LC system. - Inadequate degassing of the mobile phase.- Use high-purity, LC-MS grade solvents and reagents. - Regularly clean the ion source and check for leaks in the system. - Ensure proper mobile phase preparation and degassing.
Inconsistent or Irreproducible Results - Variability in sample preparation. - Sample-to-sample differences in matrix effects. - Analyte instability during sample storage or processing.- Standardize the sample preparation workflow and ensure consistency. - Employ a stable isotope-labeled internal standard to correct for variability.[8] - Follow best practices for sample collection, handling, and storage to ensure analyte stability.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various sample cleanup protocols for this compound analysis.

Table 1: Recovery of this compound using Different Cleanup Methods

Sample Matrix Cleanup Method Precipitating/Elution Solvent Mean Recovery (%) Reference
Human PlasmaProtein PrecipitationAcetonitrile98.3 - 103.0[1]
Human PlasmaSolid-Phase ExtractionNot Specified87.8[2]
Human PlasmaSolid-Phase ExtractionNot Specified86 - 89[3][4]

Table 2: Matrix Effect Observed in this compound Analysis

Sample Matrix Cleanup Method Relative Matrix Effect (%) Reference
Human PlasmaProtein Precipitation81.7 - 99.3[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of niacin and this compound in human plasma.[1]

1. Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution and 50 µL of water. b. Vortex mix the sample. c. Add 250 µL of acetonitrile to precipitate the proteins. d. Vortex mix for 1 minute.

2. Centrifugation: a. Centrifuge the mixture at 15,000 rpm for 10 minutes to pellet the precipitated proteins.

3. Supernatant Transfer and Evaporation: a. Carefully transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution: a. Reconstitute the dried residue in 150 µL of the mobile phase. b. Vortex mix for 30 seconds.

5. Analysis: a. Inject an aliquot (e.g., 40 µL) of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol provides a general workflow for SPE cleanup. Specific conditions may need to be optimized based on the chosen SPE cartridge and laboratory instrumentation.

1. Cartridge Conditioning: a. Condition a suitable SPE cartridge (e.g., a strong cation exchange or reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.

2. Sample Loading: a. Acidify 1 mL of plasma with a small volume of acid (e.g., formic acid). b. Load the acidified plasma onto the conditioned SPE cartridge.

3. Washing: a. Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained impurities.

4. Elution: a. Elute the this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like ammonia for ion exchange).

5. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) Workflow plasma_ppt Plasma Sample add_is_ppt Add Internal Standard & Water plasma_ppt->add_is_ppt add_acn Add Acetonitrile (Precipitation) add_is_ppt->add_acn vortex_ppt Vortex add_acn->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant_ppt Transfer Supernatant centrifuge_ppt->supernatant_ppt evaporate_ppt Evaporate to Dryness supernatant_ppt->evaporate_ppt reconstitute_ppt Reconstitute in Mobile Phase evaporate_ppt->reconstitute_ppt analyze_ppt LC-MS/MS Analysis reconstitute_ppt->analyze_ppt

Caption: Protein Precipitation Workflow for this compound Analysis.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow condition Condition SPE Cartridge load Load Sample condition->load plasma_spe Acidified Plasma Sample plasma_spe->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate_spe Evaporate to Dryness elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analyze_spe LC-MS/MS Analysis reconstitute_spe->analyze_spe troubleshooting_logic start Problem with This compound Analysis issue Identify Specific Issue start->issue peak_shape Poor Peak Shape issue->peak_shape Tailing/Fronting sensitivity Low Sensitivity issue->sensitivity Low Signal noise High Background Noise issue->noise High Baseline reproducibility Poor Reproducibility issue->reproducibility Inconsistent Results solution_peak Check Mobile Phase pH & Sample Solvent peak_shape->solution_peak solution_sensitivity Improve Sample Cleanup & Optimize Source sensitivity->solution_sensitivity solution_noise Use High-Purity Solvents & Clean System noise->solution_noise solution_repro Standardize Protocol & Use IS reproducibility->solution_repro

References

Navigating the Nuances of Nicotinuric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results in your nicotinuric acid studies. This compound, a primary metabolite of nicotinic acid (niacin), is a biomarker of growing interest in metabolic research. However, its interpretation is not always straightforward. This guide will help you navigate the complexities of your experimental findings.

Frequently Asked Questions (FAQs)

1. What is the significance of measuring this compound?

This compound is the glycine conjugate of nicotinic acid and a major catabolite. Its levels in urine and plasma can serve as an index of nicotinic acid biotransformation in the liver.[1] Recent studies have proposed this compound as a potential biomarker for metabolic syndrome, showing positive correlations with BMI, blood pressure, total cholesterol, LDL-c, triglycerides, and inflammatory markers like hs-CRP, while being negatively correlated with HDL-c.[1]

2. We observed unexpectedly high levels of this compound in our study population. What could this indicate?

Unexpectedly high levels of this compound could be attributed to several factors:

  • High Dietary Intake of Niacin: Diets rich in meat, legumes, and cereals can increase the substrate available for this compound formation.[2] Additionally, many countries mandate the fortification of staple foods with niacin.[3][4]

  • Supplementation: The use of niacin supplements, which are available in high doses, will directly lead to increased this compound levels.[2]

  • Immediate-Release Niacin Formulations: Immediate-release formulations of nicotinic acid lead to a significantly higher excretion of this compound compared to sustained-release formulations.[5] This is a critical factor to consider in clinical trials.

  • Genetic Factors: While specific genetic links to high this compound are still under investigation, variations in genes encoding enzymes involved in nicotinic acid metabolism could play a role.

  • Metabolic Syndrome and Diabetes: Studies have shown that individuals with diabetes or metabolic syndrome tend to have higher urinary this compound levels.[1]

3. Our data shows surprisingly low levels of this compound. What are the potential reasons?

Low levels of this compound might be indicative of:

  • Low Dietary Niacin Intake: A diet deficient in niacin and its precursor, tryptophan, will result in lower production of its metabolites.[6]

  • Poor Bioavailability: Niacin in some grains is bound and has low bioavailability, which can be a contributing factor.[7]

  • Sustained-Release Niacin Formulations: These formulations favor the formation of other metabolites, such as N1-methyl-2-pyridone-5-carboxamide (2PY), over this compound.[5]

  • Genetic Polymorphisms: Genetic variations in enzymes responsible for the conjugation of nicotinic acid with glycine could lead to reduced this compound formation.

  • Impaired Liver Function: As the liver is the primary site of nicotinic acid metabolism, compromised liver function could theoretically lead to decreased production of this compound.

4. Can the ratio of this compound to other niacin metabolites provide additional insights?

Yes, examining the ratio of this compound to other metabolites like N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY) is crucial. The metabolic fate of nicotinic acid is dose and formulation-dependent.

  • Immediate-Release Formulations: Favor the this compound pathway.

  • Sustained-Release Formulations: Lead to a higher proportion of methylated metabolites like 2PY.[5]

Recent research has highlighted the clinical significance of 2PY and 4PY, linking their elevated levels to increased vascular inflammation and a higher risk of major adverse cardiovascular events (MACE).[3][4][8][9][10] This finding may help explain the unexpected negative outcomes in some major niacin clinical trials like AIM-HIGH and HPS2-THRIVE, where niacin, despite improving lipid profiles, did not confer the expected cardiovascular benefits and, in some cases, was associated with harm.[11][12][13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in this compound Measurements Within the Same Treatment Group

High inter-individual variability is a known characteristic of nicotinic acid pharmacokinetics.[15]

Possible Causes:

  • Genetic Polymorphisms: Variations in genes encoding metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP2A6 involved in nicotine metabolism, which shares pathways with nicotinic acid), can lead to significant differences in metabolite levels.[16][17][18]

  • Dietary Differences: Uncontrolled dietary intake of niacin and tryptophan can introduce variability.

  • Undisclosed Supplement Use: Participants may not always report the use of multivitamins or other supplements containing niacin.

  • Analytical Inconsistency: Issues with sample collection, storage, or the analytical method itself can introduce variability.

Troubleshooting Steps:

  • Genetic Analysis: If feasible, genotype participants for common polymorphisms in genes related to nicotinic acid metabolism.

  • Dietary Control: Implement strict dietary controls or use detailed food frequency questionnaires to account for dietary niacin intake.

  • Screening for Supplement Use: Thoroughly screen participants for any supplement use.

  • Review Analytical Protocol: Re-evaluate your sample handling and analytical procedures for any inconsistencies. Ensure proper validation of your analytical method, including assessment of matrix effects.[19][20]

Issue 2: Discrepancy Between this compound Levels and Expected Clinical Outcomes

You might observe that changes in this compound levels do not correlate with the anticipated physiological effects of niacin, such as improved lipid profiles.

Possible Causes:

  • Focus on a Single Metabolite: this compound is only one piece of the puzzle. The biological effects of niacin may be mediated by other metabolites or the parent compound itself.

  • Paradoxical Effects of Niacin Metabolites: As mentioned, high levels of other niacin metabolites (2PY and 4PY) are associated with adverse cardiovascular outcomes, potentially counteracting the beneficial lipid-modifying effects of niacin.[3][10]

  • Complex Biological Pathways: The mechanisms of action of nicotinic acid are multifaceted, involving receptor-mediated and independent pathways that affect lipid metabolism, inflammation, and vascular function.[21]

Troubleshooting Steps:

  • Broaden Metabolite Profiling: Whenever possible, measure a wider panel of niacin metabolites, including nicotinamide, 2PY, and 4PY.

  • Consider the "Niacin Paradox": In cardiovascular outcome studies, be aware that high doses of niacin might lead to an accumulation of potentially harmful metabolites, offering a plausible explanation for the lack of benefit in major clinical trials.

  • Integrate Multi-Omics Data: Combine your metabolomics data with genomics, transcriptomics, and proteomics to gain a more holistic understanding of the biological response to niacin.

Issue 3: Inconsistent Urinary this compound to Creatinine Ratios

Urinary creatinine is often used to normalize for variations in urine dilution. However, this ratio can be influenced by several factors.

Possible Causes:

  • Factors Affecting Creatinine Excretion: Age, sex, muscle mass, diet (especially meat consumption), and renal function all influence creatinine levels.

  • Analytical Interference with Creatinine Assay: Certain substances can interfere with common creatinine assays (e.g., the Jaffe reaction).[22]

Troubleshooting Steps:

  • Standardize Urine Collection: Use 24-hour urine collections for the most accurate assessment of metabolite excretion, if feasible. If using spot urine samples, try to collect them at a consistent time of day.

  • Assess Renal Function: Measure glomerular filtration rate (GFR) to account for variations in kidney function.

  • Review Creatinine Assay Method: Be aware of the limitations and potential interferences of your chosen creatinine assay.

Data Presentation

Table 1: Correlation of Urinary this compound with Clinical Parameters in Metabolic Syndrome

Clinical ParameterCorrelation with Urinary this compound
Body Mass Index (BMI)Positive[1]
Blood PressurePositive[1]
Total CholesterolPositive[1]
LDL CholesterolPositive[1]
TriacylglycerolPositive[1]
High-Sensitivity C-Reactive Protein (hs-CRP)Positive[1]
HDL CholesterolNegative[1]

Table 2: Effect of Nicotinic Acid Formulation on Metabolite Excretion

MetaboliteUnmodified (Immediate-Release) Nicotinic AcidTime-Release Nicotinic Acid
This compound Excretion> 4 times higher[5]Lower[5]
2-Pyridone (2PY) ExcretionSlightly higher (approx. 30%)[5]Higher proportion relative to this compound[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This is a generalized protocol based on established methods.[19][20][23]

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a blank matrix.

Mandatory Visualizations

Nicotinic_Acid_Metabolism cluster_ingestion Ingestion/Source cluster_body Metabolism Dietary Niacin Dietary Niacin Nicotinic Acid Nicotinic Acid Dietary Niacin->Nicotinic Acid Tryptophan Tryptophan Tryptophan->Nicotinic Acid Supplements Supplements Supplements->Nicotinic Acid Nicotinamide Nicotinamide Nicotinic Acid->Nicotinamide This compound This compound Nicotinic Acid->this compound Immediate-Release Favored NAD NAD Nicotinamide->NAD 2PY & 4PY 2PY & 4PY Nicotinamide->2PY & 4PY Sustained-Release Favored

Caption: Simplified metabolic pathways of nicotinic acid.

Troubleshooting_Workflow Start Unexpected Nicotinuric Acid Results Check_Variability High Intra-group Variability? Start->Check_Variability Check_Correlation Poor Correlation with Clinical Outcomes? Start->Check_Correlation Check_Ratio Inconsistent Urinary Creatinine Ratio? Start->Check_Ratio Action_Variability Investigate: - Genetics - Diet/Supplements - Analytical Protocol Check_Variability->Action_Variability Yes Action_Correlation Analyze Other Metabolites (2PY, 4PY) Consider 'Niacin Paradox' Check_Correlation->Action_Correlation Yes Action_Ratio Standardize Collection Assess Renal Function Review Creatinine Assay Check_Ratio->Action_Ratio Yes End Refined Interpretation Action_Variability->End Action_Correlation->End Action_Ratio->End

Caption: Workflow for troubleshooting unexpected this compound results.

References

Validation & Comparative

Nicotinuric Acid: A Promising Biomarker for Metabolic Syndrome Validated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of nicotinuric acid's performance against traditional markers for metabolic syndrome, supported by experimental data and detailed protocols, positions it as a noteworthy candidate for researchers, scientists, and drug development professionals.

Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, necessitates reliable biomarkers for early detection and therapeutic monitoring. Emerging evidence points to this compound, a major metabolite of nicotinic acid (niacin), as a sensitive and specific indicator of this complex disorder. This guide provides an objective comparison of this compound with other biomarkers, presenting supporting experimental data, detailed methodologies, and visual representations of its metabolic context.

Comparative Analysis of this compound

Recent studies have demonstrated a significant positive correlation between urinary this compound levels and key components of metabolic syndrome.[1][2][3] A metabolomics-based study revealed that individuals with features of metabolic syndrome, such as high BMI, elevated blood pressure, and dyslipidemia, exhibit significantly higher levels of urinary this compound.[1][2][3]

BiomarkerAssociation with Metabolic Syndrome ComponentsSample TypeKey Findings
This compound Positively correlated with BMI, blood pressure, total cholesterol, LDL-C, triglycerides, and hs-CRP. Negatively correlated with HDL-C.[1][2][3]UrineElevated levels in subjects with diabetes and individual components of metabolic syndrome.[1][2]
Leptin Elevated in metabolic syndrome, often associated with leptin resistance.[4]SerumThe leptin-to-adiponectin ratio is considered a better indicator than leptin alone.[4]
Adiponectin Inversely related to metabolic syndrome.[4]SerumHigh molecular weight (HMW) adiponectin is suggested to be a more reliable biomarker.[4]
High-Sensitivity C-Reactive Protein (hs-CRP) Elevated in metabolic syndrome, indicating inflammation.[1][2]SerumA general marker of inflammation, not specific to metabolic syndrome.
Uric Acid Elevated levels are associated with metabolic syndrome.[4]Serum, SalivaStronger association observed in females.[4]
Branched-Chain and Aromatic Amino Acids (Val, Leu/Ile, Phe, Tyr) Positively associated with metabolic syndrome.[5]SerumReflects impaired catabolism.[5]
Glycine and Serine Negatively associated with metabolic syndrome.[5]SerumIndicates accelerated glycine catabolism.[5]

Experimental Protocols

The validation of this compound as a biomarker for metabolic syndrome has been primarily achieved through metabolomics studies. A key experimental approach is detailed below.

Urine Metabolomics Analysis for this compound

Objective: To identify and quantify urinary metabolites, including this compound, associated with metabolic syndrome.

Methodology: High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS).[1][3]

Workflow:

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation Supernatant_Collection->HPLC TOF_MS TOF-MS Detection HPLC->TOF_MS Peak_Detection Peak Detection & Alignment TOF_MS->Peak_Detection Metabolite_Identification Metabolite Identification Peak_Detection->Metabolite_Identification Statistical_Analysis Statistical Analysis Metabolite_Identification->Statistical_Analysis

Caption: Experimental workflow for metabolomic analysis of this compound.

Detailed Steps:

  • Sample Collection: Urine samples are collected from subjects.

  • Sample Preparation: Samples are centrifuged to remove particulate matter, and the supernatant is collected for analysis.[6]

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 column for separation of metabolites.[7]

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a TOF mass spectrometer for the detection and quantification of ions based on their mass-to-charge ratio.[6]

  • Data Analysis: The raw data is processed to identify peaks, which are then matched against a metabolite database to identify this compound and other compounds. Statistical analyses are performed to determine the correlation between metabolite levels and clinical parameters of metabolic syndrome.

Signaling Pathways and Metabolic Relevance

This compound is the primary catabolic product of nicotinic acid, formed through the conjugation of nicotinic acid with glycine in the liver.[1][2] The metabolism of nicotinic acid is intertwined with key pathways implicated in metabolic syndrome, including lipid metabolism and insulin signaling.

signaling_pathway cluster_niacin Nicotinic Acid Metabolism cluster_effects Metabolic Effects Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid (Niacin) Tryptophan->Nicotinic_Acid NAD_NADP NAD+ / NADP+ Nicotinic_Acid->NAD_NADP Nicotinuric_Acid This compound Nicotinic_Acid->Nicotinuric_Acid Glycine Conjugation (Liver) Lipid_Metabolism Lipid Metabolism Nicotinic_Acid->Lipid_Metabolism Insulin_Resistance Insulin Resistance Nicotinic_Acid->Insulin_Resistance Metabolic_Syndrome Metabolic Syndrome Nicotinuric_Acid->Metabolic_Syndrome Potential Biomarker Glycine Glycine Glycine->Nicotinuric_Acid Reduced_TG_LDL Reduced Triglycerides (TG) & LDL-C Lipid_Metabolism->Reduced_TG_LDL Increased_HDL Increased HDL-C Lipid_Metabolism->Increased_HDL Increased_Fatty_Acids Increased Circulating Fatty Acids Insulin_Resistance->Increased_Fatty_Acids Increased_Fat_Oxidation Increased Fat Oxidation Insulin_Resistance->Increased_Fat_Oxidation

Caption: Nicotinic acid metabolism and its link to metabolic syndrome.

Nicotinic acid itself has complex effects on metabolism. While it is known to improve lipid profiles by reducing triglycerides and LDL-C and increasing HDL-C, it has also been associated with increased insulin resistance.[2][8][9][10] This dual effect makes its major metabolite, this compound, a particularly interesting biomarker. Elevated levels of this compound may reflect an altered flux through the nicotinic acid metabolic pathway, potentially indicating underlying dysregulation in both lipid and glucose metabolism, which are core features of metabolic syndrome.[2]

The validation of this compound as a biomarker provides a valuable tool for researchers and clinicians. Its non-invasive detection in urine and its strong correlation with multiple components of metabolic syndrome make it a promising candidate for inclusion in diagnostic and monitoring panels. Further research into the precise mechanisms linking elevated this compound to the pathophysiology of metabolic syndrome is warranted and could unveil new therapeutic targets.

References

A Comparative Guide to Nicotinuric Acid and Cotinine as Biomarkers for Smoking Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nicotinuric acid and cotinine as biomarkers for determining smoking status. The information presented is supported by experimental data to aid researchers and professionals in selecting the appropriate biomarker for their studies.

Introduction

The assessment of tobacco smoke exposure is critical in clinical research, epidemiological studies, and the development of new therapeutics. While self-reporting is a common method for ascertaining smoking status, it is often unreliable. Therefore, biochemical verification through the measurement of biomarkers is the gold standard. Nicotine, the primary psychoactive component of tobacco, is rapidly metabolized in the body, making its direct measurement less reliable for assessing recent and chronic exposure. Consequently, its metabolites have become the preferred biomarkers. Among these, cotinine is the most widely used and well-validated marker. This compound, another nicotine metabolite, has been investigated to a lesser extent. This guide provides a detailed comparison of these two biomarkers.

Nicotine Metabolism Overview

Upon entering the bloodstream, nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6. The major metabolic pathway, accounting for 70-80% of nicotine metabolism, leads to the formation of cotinine. Cotinine is further metabolized to other compounds, including trans-3'-hydroxycotinine. A minor pathway of nicotine metabolism involves the formation of this compound.

NicotineMetabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% (CYP2A6) This compound This compound Nicotine->this compound Minor Pathway Other Metabolites Other Metabolites (e.g., trans-3'-hydroxycotinine) Cotinine->Other Metabolites

Nicotine Metabolism Pathway

Comparative Analysis of Biomarker Performance

The ideal biomarker for smoking status should have a high sensitivity and specificity, a half-life that reflects the desired window of exposure, and be readily detectable in accessible biological samples.

ParameterCotinineThis compound
Half-Life 16-20 hoursShorter than cotinine (data limited for smoking context)
Sensitivity High (typically >90%)Data not widely available for direct comparison
Specificity High (typically >90%)Data not widely available for direct comparison
Window of Detection 2-4 daysLikely shorter than cotinine
Primary Matrix Urine, Saliva, BloodUrine
Validation Level Extensively validatedLimited validation as a smoking biomarker

Quantitative Data on Biomarker Levels

The concentration of these biomarkers in biological fluids is a key determinant of smoking status. The following tables summarize typical urinary concentrations.

Table 1: Urinary Cotinine Levels (ng/mL)

Smoking StatusMean Concentration (ng/mL)
Non-smokers7.30 ± 2.47[1]
Passive Smokers280.75 ± 86.30[1]
Cigarette Smokers2736.20 ± 983.29[1]
Bidi Smokers562.60 ± 249.38[1]
Hookah Smokers2379.0 ± 424.25[1]
Tobacco Chewers2178.30 ± 334.29[1]

Table 2: Urinary Nicotine Levels (ng/mL) for Reference

Smoking StatusMean Concentration (ng/mL)
Non-smokers55.00 ± 13.71[1]
Passive Smokers109.75 ± 22.33[1]
Cigarette Smokers703.50 ± 304.34[1]
Bidi Smokers268.53 ± 97.62[1]
Hookah Smokers548.0 ± 103.47[1]
Tobacco Chewers447.75 ± 145.09[1]

Experimental Protocols

Accurate quantification of this compound and cotinine is essential for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Experimental Workflow

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Urine Sample Collection B Internal Standard Spiking A->B C Solid Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Quantification D->E F Data Interpretation E->F

References

A Comparative Guide to Analytical Methods for Nicotinuric Acid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of nicotinuric acid, a primary metabolite of nicotinic acid (niacin). The following sections present a detailed comparison of performance data, experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are the most predominantly employed techniques. The following table summarizes the key performance characteristics of these methods based on published validation data.

MethodSample MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)
LC-MS/MS Human Plasma5 - 800[1]5[1]Within ±15% of nominal< 15[2]86 - 89[2][3]
HPLC-MS Human Plasma50 - 750[2][3]50[2][3]Better than 15%[2][3]Better than 15%[2][3]86 - 89[2][3]
HPLC-UV Human PlasmaNot explicitly stated, but detects down to 100 ng/mL[3]100[3]Not explicitly statedNot explicitly stated87.8[4]
GC-MS Food SupplementsNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Capillary Electrophoresis Human PlasmaNot explicitly stated, but detection limit is 1 µg/mL[3]1000[3]Not explicitly statedNot explicitly statedNot explicitly stated

Note: The performance characteristics are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the most common methods used for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it a gold standard for bioanalytical studies.[5]

Sample Preparation (Protein Precipitation): [6]

  • To 100 µL of human plasma, add 50 µL of an internal standard working solution and 50 µL of water.

  • Deproteinize the sample by adding 250 µL of acetonitrile.

  • Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

Chromatographic Conditions: [6]

  • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 2 mM ammonium acetate (3:97, v/v)

  • Flow Rate: 1 mL/min (with a 1:1 split)

  • Injection Volume: 40 µL

  • Elution: Isocratic

Mass Spectrometric Detection: [6]

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

A robust and widely used method for the simultaneous determination of nicotinic acid and its metabolites.[3]

Sample Preparation (Solid-Phase Extraction): [3]

  • Acidify 1 mL of plasma with 1 mL of 1% formic acid.

  • Condition an Isolute SCX SPE column with 2 mL of methanol and 1 mL of 1% formic acid.

  • Load the acidified plasma sample onto the SPE column.

  • Wash the column with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of hexane.

  • Dry the column and elute the analytes.

Chromatographic Conditions: [3]

  • Column: Grom Hypersil CPS (250 × 2 mm, 5 µm)

  • Mobile Phase: Acetonitrile, methanol, water, and formic acid (700:190:110:1, v/v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: Approximately 3 µL

Mass Spectrometric Detection: [3]

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection: Selected Ion Monitoring (SIM)

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for the analysis of nicotinic acid and its impurities, particularly in food supplement matrices.[7]

Sample Preparation:

  • Direct injection without derivatization can be employed for certain samples.[7]

Chromatographic Conditions: [7]

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Temperature Program: Optimized for separation efficiency.

Mass Spectrometric Detection: [7]

  • Ionization: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM)

Visualizing the Workflow and Metabolic Pathway

Diagrams are provided below to illustrate the experimental workflow for method validation and the metabolic conversion of nicotinic acid.

Experimental_Workflow_for_Analytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selection of Analytical Technique (e.g., LC-MS/MS) MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 Optimization of Sample Preparation MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Limit of Detection (LOD) & Limit of Quantification (LOQ) V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Analysis of Study Samples V6->SA1 SA2 Data Processing & Reporting SA1->SA2 Metabolic_Pathway_of_Nicotinic_Acid NA Nicotinic Acid (Niacin) NUA This compound NA->NUA Glycine Conjugation NAM Nicotinamide NA->NAM Amidination

References

A Comparative Analysis of Nicotinuric Acid Levels in Diverse Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of nicotinuric acid levels across different human populations, intended for researchers, scientists, and professionals in drug development. The information compiled herein summarizes key findings from recent studies, focusing on the variations in this compound concentrations associated with metabolic health. Due to a paucity of direct comparative studies on this compound across different ethnicities and between smokers and non-smokers, this guide will focus on established differences in metabolic health status and provide a broader context of ethnic variations in overall nicotine metabolism.

Key Findings on this compound Levels and Metabolic Syndrome

Recent research has identified urinary this compound as a potential biomarker for metabolic syndrome. A key study demonstrated significantly elevated levels of this compound in individuals with metabolic syndrome and its individual components, including obesity, high blood pressure, diabetes, and dyslipidemia.[1][2][3] This suggests a potential link between the metabolic pathways of nicotinic acid and the pathophysiology of these conditions.[1]

Quantitative Comparison of Urinary this compound Levels

The following table summarizes the urinary this compound levels in various patient groups as identified in a metabolomics study.[1] The values are presented as mean ± standard error of the mean (SEM) in milli-absorbance units (mAU).

Population GroupNumber of Subjects (n)Urinary this compound Level (x 10³ mAU)P-value
Body Mass Index (BMI)
Overweight (BMI ≥ 24 kg/m ²)40221 ± 230.0265
Not Overweight (BMI < 24 kg/m ²)23144 ± 18
Blood Pressure
High Blood Pressure (≥140/90 mmHg)40238 ± 280.0269
Normotensive28154 ± 19
Diabetes Status
With Diabetes (HbA1c ≥6.5% or on medication)25221 ± 310.0268
Without Diabetes37152 ± 13
Lipid Profile
High Triglycerides (≥150 mg/dL)44218 ± 200.0147
Normal Triglycerides (<150 mg/dL)21136 ± 22
High LDL Cholesterol (≥100 mg/dL)37239 ± 260.0426
Normal LDL Cholesterol (<100 mg/dL)18158 ± 20
Low HDL Cholesterol (<40 mg/dL)14234 ± 230.0134
Normal HDL Cholesterol (≥40 mg/dL)36167 ± 14
Inflammatory Marker
High hs-CRP (≥0.3 mg/dL)23252 ± 370.0296
Low hs-CRP (<0.3 mg/dL)32170 ± 15

Ethnic and Other Population-Based Differences in Nicotine Metabolism

While direct comparative data on this compound across different ethnic groups are scarce, extensive research has highlighted significant ethnic and racial variations in the broader context of nicotine metabolism. These differences are primarily attributed to genetic polymorphisms in the cytochrome P450 2A6 (CYP2A6) enzyme, which is the primary catalyst for nicotine metabolism.[4]

Studies have consistently shown that, on average, individuals of African and Asian descent exhibit slower nicotine metabolism compared to individuals of European descent.[4][5][6] This is often due to a higher prevalence of reduced-function or null CYP2A6 alleles in these populations.[5] For instance, the CYP2A6*4 allele, which results in a non-functional enzyme, is most prevalent in Japanese populations.[4] Slower metabolism can lead to higher plasma cotinine concentrations for the same level of nicotine intake.[4]

These well-documented ethnic differences in the primary nicotine metabolism pathways strongly suggest that the formation and excretion of downstream metabolites, including this compound, may also vary across different ethnic populations. However, further research is required to establish direct quantitative comparisons of this compound levels.

Metabolic Pathway of Nicotine to this compound

Nicotine undergoes extensive metabolism in the body, primarily in the liver.[7] One of the metabolic pathways for nicotinic acid (a metabolite of nicotine) involves its conjugation with glycine to form this compound.[8]

Nicotine_Metabolism cluster_main_pathway Primary Metabolic Conversion cluster_conjugation Conjugation Pathway Nicotine Nicotine NicotinicAcid Nicotinic Acid Nicotine->NicotinicAcid Multiple Steps (including oxidation) NicotinuricAcid This compound NicotinicAcid->NicotinuricAcid Glycine Conjugation

Metabolic conversion of nicotine to this compound.

Experimental Protocols for Quantification of this compound

The quantification of this compound in biological matrices such as urine and plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation (Urine)

A common method for preparing urine samples for LC-MS/MS analysis involves a liquid-liquid extraction (LLE) procedure.[9]

  • Aliquotting and Internal Standard Spiking: A 250 µL aliquot of the urine sample is mixed with an internal standard solution (e.g., a deuterated analog of the analyte) to correct for extraction variability and matrix effects.

  • Alkalinization: The sample is alkalinized by adding a strong base, such as 5N sodium hydroxide, to ensure the analytes are in their non-ionized form, which enhances their extraction into an organic solvent.

  • Liquid-Liquid Extraction: An organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) is added to the sample, followed by vigorous mixing to facilitate the transfer of the analytes from the aqueous phase to the organic phase.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The dried extract is then reconstituted in a suitable solvent (e.g., water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): A reversed-phase column (e.g., C18 or Biphenyl) is typically used to separate this compound from other components in the sample. A mobile phase gradient consisting of an aqueous solution (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed for elution.[9][10][11]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in either positive or negative ion mode is commonly used to ionize the analytes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.[10][11]

This guide highlights the current understanding of this compound levels in different populations and provides the necessary methodological framework for researchers in this field. Further investigation is warranted to elucidate the full spectrum of factors, including ethnicity and smoking status, that influence this compound metabolism.

References

Nicotinuric Acid: A Potential New Player in Metabolic Syndrome Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of urinary nicotinuric acid as a diagnostic marker for metabolic syndrome reveals its potential as a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison with established biomarkers, supported by experimental data, detailed methodologies, and visual pathways to elucidate its role in metabolic dysregulation.

Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, is a growing global health concern. The search for sensitive and specific biomarkers is crucial for early diagnosis and intervention. This compound, a metabolite of niacin (vitamin B3), has emerged as a promising candidate. This guide delves into the clinical validation of this compound, comparing its diagnostic performance against traditional markers such as high-sensitivity C-reactive protein (hs-CRP) and the standard lipid panel.

Performance of this compound Compared to Alternative Diagnostic Markers

A pivotal study has demonstrated a significant association between elevated urinary this compound levels and the presence of metabolic syndrome components. The study's findings indicate that individuals with higher levels of this compound in their urine are more likely to exhibit characteristics of metabolic syndrome, including increased body mass index (BMI), higher blood pressure, and unfavorable lipid profiles.[1][2][3]

To provide a clear comparison, the following table summarizes the performance of urinary this compound alongside established biomarkers for metabolic syndrome.

BiomarkerPatient GroupMean Value (± SD)Control GroupMean Value (± SD)p-valueReference
Urinary this compound Overweight (BMI ≥ 24 kg/m ²)221 ± 23 (x 10³ mAU)Normal Weight (BMI < 24 kg/m ²)144 ± 18 (x 10³ mAU)0.0265[1]
High Blood Pressure (≥140/90 mmHg)238 ± 28 (x 10³ mAU)Normotensive154 ± 19 (x 10³ mAU)0.0269[1]
Diabetes (HbA1c ≥6.5%)221 ± 31 (x 10³ mAU)Non-diabetic152 ± 13 (x 10³ mAU)0.0268[1][2]
High hs-CRP (≥0.3 mg/dL)252 ± 37 (x 10³ mAU)Low hs-CRP (<0.3 mg/dL)170 ± 15 (x 10³ mAU)0.0296[1]
Low HDL-C (<40 mg/dL)234 ± 23 (x 10³ mAU)Normal HDL-C (≥40 mg/dL)167 ± 14 (x 10³ mAU)0.0134[1][3]
hs-CRP (mg/L) Metabolic Syndrome1.85 (IQR: 0.85-3.80)No Metabolic Syndrome0.90 (IQR: 0.45-1.95)<0.001[4]
Obese (BMI > 30)2.1 (IQR: 1.1-4.2)Normal BMI (<25)0.8 (IQR: 0.4-1.7)0.0010[5]
Lipid Panel (mg/dL) Metabolic SyndromeHealthy Controls[6]
Total Cholesterol220.6 ± 38.5182.4 ± 29.7<0.001[6]
Triglycerides186.9 ± 54.3111.3 ± 41.5<0.001[6]
LDL Cholesterol140.4 ± 31.2108.7 ± 26.1<0.001[6]
HDL Cholesterol38.7 ± 8.952.3 ± 9.6<0.001[6]

While direct comparative studies evaluating the sensitivity and specificity of this compound against other markers in the same cohort are limited, a study on a urinary metabolite signature for metabolic syndrome, which included this compound, demonstrated an area under the receiver operating characteristic curve (AUROC) between 0.83 and 0.87 for identifying individuals with the condition.[7] This suggests a strong diagnostic potential for urinary metabolites, including this compound.

Experimental Protocols

Quantification of Urinary this compound by HPLC-TOF-MS

This protocol is based on the methodology used in the key clinical validation study.[1]

1. Sample Collection and Preparation:

  • Collect first-morning void urine samples after an overnight fast.

  • To prevent degradation, immediately place the collection tubes on ice.

  • Centrifuge the urine samples at 3,000 rpm for 10 minutes at 4°C to remove cellular debris.

  • Store the resulting supernatant at -80°C until analysis.

2. Chromatographic Separation:

  • System: Agilent 1200 Series Rapid Resolution LC system.

  • Column: Reversed-phase Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. Specific gradient conditions would need to be optimized.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • System: Agilent 6510 Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V.

  • Skimmer Voltage: 65 V.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Data is acquired in full-scan mode. The deprotonated molecule [M-H]⁻ of this compound at m/z 180.05 is used for quantification.

Measurement of hs-CRP and Lipid Profile

Standardized and widely available immunoassays and enzymatic assays are used for the quantification of hs-CRP and lipid panel components (total cholesterol, triglycerides, LDL-C, and HDL-C) in serum or plasma, respectively. These analyses are typically performed on automated clinical chemistry analyzers.[8]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of this compound and the workflow for its analysis, the following diagrams are provided.

Nicotinic_Acid_Metabolism Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid (Niacin) Tryptophan->Nicotinic_Acid de novo synthesis NAD NAD+ / NADP+ Nicotinic_Acid->NAD Salvage Pathway Nicotinuric_Acid This compound Nicotinic_Acid->Nicotinuric_Acid + Glycine Glycine Glycine Metabolic_Syndrome Metabolic Syndrome Nicotinuric_Acid->Metabolic_Syndrome Elevated levels associated with

Caption: Metabolic pathway of nicotinic acid to this compound.

Experimental_Workflow Urine_Collection Urine Sample Collection (Fasting, 1st Morning Void) Sample_Preparation Sample Preparation (Centrifugation) Urine_Collection->Sample_Preparation HPLC_Separation HPLC Separation (Reversed-Phase C18) Sample_Preparation->HPLC_Separation TOF_MS_Detection TOF-MS Detection (Negative Ion Mode) HPLC_Separation->TOF_MS_Detection Data_Analysis Data Analysis (Quantification of this compound) TOF_MS_Detection->Data_Analysis

Caption: Experimental workflow for urinary this compound analysis.

Conclusion

The clinical data presented suggests that urinary this compound holds significant promise as a non-invasive diagnostic marker for metabolic syndrome. Its positive correlation with key indicators of metabolic dysregulation, such as BMI, blood pressure, and adverse lipid profiles, underscores its potential utility. While further validation through large-scale, direct comparative studies is warranted to definitively establish its diagnostic accuracy relative to established markers, the current evidence strongly supports its inclusion in the panel of biomarkers for metabolic syndrome research and development. The detailed experimental protocol and understanding of its metabolic pathway provide a solid foundation for researchers to explore its full potential in clinical diagnostics and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nicotinuric acid with other established biomarkers for metabolic syndrome. It is designed to offer an objective overview supported by experimental data to aid in research and development efforts targeting metabolic diseases.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The complexity of metabolic syndrome necessitates the search for reliable and early biomarkers for improved diagnosis and management.

This compound, a metabolite of nicotinic acid (niacin or vitamin B3), has emerged as a potential biomarker for metabolic syndrome. It is formed in the liver through the conjugation of nicotinic acid with glycine.[1] Studies have shown that elevated levels of urinary this compound are associated with several components of metabolic syndrome, suggesting its potential as a non-invasive diagnostic marker.[2][3]

Comparison of this compound with Alternative Biomarkers

Currently, the diagnosis of metabolic syndrome relies on a set of established clinical and biochemical markers. This section compares urinary this compound with these traditional biomarkers, as well as a panel of other urinary metabolites.

Quantitative Data Comparison

The following table summarizes the quantitative data from a key study investigating the link between urinary this compound and various parameters of metabolic syndrome. For comparison, typical values and performance characteristics of established biomarkers are also provided.

Biomarker CategoryBiomarkerPatient GroupMean Value (± SEM) or Performance MetricReference
Urinary Metabolite This compound With Diabetes (HbA1c ≥6.5%)221 ± 31 (x 10³ mAU)[2][3]
Without Diabetes152 ± 13 (x 10³ mAU)[2][3]
Overweight (BMI ≥ 24 kg/m ²)221 ± 23 (x 10³ mAU)[2]
Not Overweight144 ± 18 (x 10³ mAU)[2]
High Blood Pressure (≥140/90 mmHg)238 ± 28 (x 10³ mAU)[2]
Normotensive154 ± 19 (x 10³ mAU)[2]
Low HDL-C (<40 mg/dL)234 ± 23 (x 10³ mAU)[2]
Normal HDL-C (≥40 mg/dL)167 ± 14 (x 10³ mAU)[2]
High hs-CRP (≥0.3 mg/dL)252 ± 37 (x 10³ mAU)[2]
Low hs-CRP (<0.3 mg/dL)170 ± 15 (x 10³ mAU)[2]
Urinary Metabolite Panel Panel including this compound Metabolic Syndrome vs. HealthyAUROC: 0.83 - 0.87[4]
Inflammatory Marker High-Sensitivity C-Reactive Protein (hs-CRP) High Cardiovascular Risk>3 mg/L[5]
Average Cardiovascular Risk1 - 3 mg/L[5]
Low Cardiovascular Risk<1 mg/L[5]
Glycemic Control Fasting Plasma Glucose Diabetes≥126 mg/dL
Prediabetes100 - 125 mg/dL
Normal<100 mg/dL
Lipid Profile Triglycerides High≥200 mg/dL
Borderline High150 - 199 mg/dL
Normal<150 mg/dL
HDL Cholesterol Low (Men)<40 mg/dL
Low (Women)<50 mg/dL

Experimental Protocols

Quantification of Urinary this compound by HPLC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of nicotinic acid and its metabolites in biological fluids.[1][6][7]

1. Sample Preparation:

  • Collect first-morning void urine samples.

  • Centrifuge the urine samples at 3000 rpm for 10 minutes to remove sediment.

  • Store the supernatant at -80°C until analysis.

  • Prior to analysis, thaw the urine samples and dilute them 1:1 with deionized water.

  • Add an internal standard (e.g., d4-nicotinuric acid) to each sample.

  • Precipitate proteins by adding acetonitrile (1:2 urine to acetonitrile ratio).

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this would be m/z 181 -> 124.

3. Data Analysis:

  • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a synthetic urine matrix.

Visualizations

Signaling Pathways and Experimental Workflow

G Metabolic Pathway and Signaling of Nicotinic Acid cluster_0 Metabolism cluster_1 Signaling Nicotinic Acid Nicotinic Acid Nicotinyl-CoA Nicotinyl-CoA Nicotinic Acid->Nicotinyl-CoA ATP, CoA Mg2+ GPR109A GPR109A Nicotinic Acid->GPR109A This compound This compound Nicotinyl-CoA->this compound Glycine Acyltransferase Glycine Glycine Gi Gi GPR109A->Gi Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase Inhibition cAMP cAMP Adenylate Cyclase->cAMP Inhibition PKA PKA cAMP->PKA Inhibition HSL HSL PKA->HSL Inhibition Lipolysis Lipolysis HSL->Lipolysis Inhibition

Caption: Metabolic conversion of nicotinic acid to this compound and the GPR109A signaling pathway.

G Experimental Workflow for Urinary this compound Analysis cluster_prep Preparation Steps Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Centrifugation Centrifugation Sample Preparation->Centrifugation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Data Processing Data Processing HPLC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Dilution Dilution Centrifugation->Dilution Internal Standard Addition Internal Standard Addition Dilution->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Protein Precipitation->HPLC-MS/MS Analysis

Caption: Workflow for the analysis of urinary this compound from sample collection to data analysis.

G Relationship between this compound and Metabolic Syndrome cluster_factors Associated Risk Factors Metabolic Syndrome Metabolic Syndrome Elevated Urinary this compound Elevated Urinary this compound Metabolic Syndrome->Elevated Urinary this compound is associated with High Blood Pressure High Blood Pressure Elevated Urinary this compound->High Blood Pressure High Blood Sugar High Blood Sugar Elevated Urinary this compound->High Blood Sugar Central Obesity Central Obesity Elevated Urinary this compound->Central Obesity Abnormal Cholesterol Abnormal Cholesterol Elevated Urinary this compound->Abnormal Cholesterol Inflammation (hs-CRP) Inflammation (hs-CRP) Elevated Urinary this compound->Inflammation (hs-CRP)

Caption: The association of elevated urinary this compound with metabolic syndrome and its risk factors.

References

A Comparative Guide to the Metabolic Fates of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (niacin), a B-vitamin with crucial roles in cellular metabolism and as a therapeutic agent for dyslipidemia, undergoes several metabolic transformations within the body. Understanding the dynamics of these pathways is paramount for optimizing its therapeutic benefits and mitigating potential adverse effects. This guide provides a comparative analysis of the primary metabolic routes of nicotinic acid—the formation of nicotinuric acid and the synthesis of nicotinamide adenine dinucleotide (NAD)—along with an exploration of a lesser-known alternative pathway. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Key Metabolic Pathways of Nicotinic Acid

Nicotinic acid metabolism is primarily bifurcated into two main pathways:

  • The this compound Conjugation Pathway: This is a detoxification route where nicotinic acid is conjugated with the amino acid glycine to form this compound (NUA). This pathway is particularly active at higher, pharmacological doses of nicotinic acid.[1][2] The reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[3]

  • The Nicotinamide Adenine Dinucleotide (NAD) Synthesis Pathway (Preiss-Handler Pathway): This essential pathway converts nicotinic acid into NAD, a vital coenzyme for numerous redox reactions and a substrate for various signaling pathways.[4] This pathway is the primary route at physiological, nutritional doses of niacin.

  • Alternative Pathway: Conversion of this compound to Nicotinamide: Evidence suggests a potential alternative pathway where this compound can be converted to nicotinamide, which can then enter the NAD salvage pathway. However, the quantitative significance of this pathway in overall nicotinic acid metabolism is still under investigation.

Comparative Analysis of Metabolic Flux

The flux of nicotinic acid through these pathways is highly dependent on the administered dose. At nutritional intake levels (15 to 18 mg per day), the Preiss-Handler pathway leading to NAD synthesis is predominant.[2] However, at pharmacological doses (500 to 3,000 mg per day) used to treat dyslipidemia, the conjugation pathway to form this compound becomes a major route of elimination.[1][2]

A study comparing unmodified (immediate-release) and time-release formulations of nicotinic acid demonstrated this dose-dependent shift. The 24-hour urinary excretion of this compound was more than four times greater in subjects who took unmodified nicotinic acid compared to those who took the time-release formulation (78.2 mg vs. 18.8 mg, respectively).[1] This suggests that the rapid absorption of immediate-release nicotinic acid saturates the NAD synthesis pathway, leading to a greater flux through the this compound conjugation pathway.[1]

This compound Metabolism in Metabolic Syndrome

Recent metabolomics studies have highlighted a potential role for this compound as a biomarker for metabolic syndrome.[5] Urinary levels of this compound have been found to be positively correlated with body mass index (BMI), blood pressure, total cholesterol, LDL-C, triglycerides, and high-sensitivity C-reactive protein (hs-CRP), and negatively correlated with HDL-C.[5] This suggests an alteration in nicotinic acid metabolism in individuals with metabolic syndrome, potentially indicating an increased flux through the this compound pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on this compound pathways.

Table 1: Comparison of Nicotinic Acid Metabolite Excretion with Different Formulations [1]

MetaboliteUnmodified Nicotinic Acid (mg/24h)Time-Release Nicotinic Acid (mg/24h)
This compound78.218.8
N-methyl-2-pyridone-5-carboxamide171.0129.9

Table 2: Urinary this compound Levels in Subjects with and without Metabolic Syndrome Components [5]

ConditionMean Urinary this compound (milliabsorbance units x 10³)P-value
Overweight (BMI ≥ 24 kg/m ²)221 ± 230.0265
Not Overweight (BMI < 24 kg/m ²)144 ± 18
High Blood Pressure (≥140/90 mmHg)238 ± 280.0269
Normotensive154 ± 19
Diabetes (HbA1c ≥6.5% or medication)221 ± 310.0268
No Diabetes152 ± 13
Low HDL-C (<40 mg/dL)234 ± 230.0134
Normal HDL-C (≥40 mg/dL)167 ± 14
High hs-CRP (≥0.3 mg/dL)252 ± 370.0296
Low hs-CRP (<0.3 mg/dL)170 ± 15

Experimental Protocols

Metabolomics Analysis of Nicotinic Acid and its Metabolites in Urine using LC-MS/MS

This protocol provides a general framework for the quantification of nicotinic acid, this compound, and other related metabolites in urine samples.

a. Sample Preparation (Liquid-Liquid Extraction) [6]

  • To a 250 µL aliquot of urine, add 40 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analytes at 250 ng/mL in methanol).

  • Add 50 µL of 5 N sodium hydroxide and mix.

  • Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether and stir for 1.5 minutes to extract the analytes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

  • Transfer 1 mL of the organic (lower) phase to a clean tube.

  • Add 10 µL of 0.25 N hydrochloric acid.

  • Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract with 200 µL of the initial mobile phase (e.g., water or a weak buffer).

b. LC-MS/MS Analysis [7][8]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C8 or C18 column (e.g., Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm) is suitable for separation.[7]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol and an aqueous buffer like 2 mM ammonium acetate.[7]

    • Flow Rate: Typically around 1 mL/min, which may be split before entering the mass spectrometer.[7]

    • Injection Volume: 40 µL.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

c. Data Analysis:

  • Quantification is achieved by constructing a calibration curve using standards of known concentrations and calculating the analyte-to-internal standard peak area ratio.

Mandatory Visualizations

Nicotinic_Acid_Metabolism NA Nicotinic Acid NA_CoA Nicotinoyl-CoA NA->NA_CoA Acyl-CoA Synthetase NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NUA This compound (Detoxification) NA_CoA->NUA Glycine N-acyltransferase (GLYAT) NAM Nicotinamide NUA->NAM Peptidylglycine α-amidating monooxygenase (PAM) NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase NAD->NAM NAD-consuming enzymes

Caption: Overview of the major metabolic pathways of nicotinic acid.

Experimental_Workflow Sample Urine Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for metabolomics analysis of this compound.

References

Navigating the Analytical Landscape for Nicotinuric Acid: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of niacin metabolism, the accurate quantification of its primary metabolite, nicotinuric acid, is paramount. This guide provides a comprehensive comparison of the predominant analytical methodologies for this compound detection, addressing the current landscape where specific antibodies are not commercially available. This comparison focuses on the performance and protocols of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering supporting experimental data to inform methodological choices.

While immunoassays are a common tool for the specific detection of various molecules, a thorough search of the market reveals a notable absence of commercially available antibodies with validated specificity for this compound itself. While antibodies targeting the niacin receptor are available, these are not suitable for the direct quantification of the this compound metabolite in biological samples.[1] This absence necessitates a reliance on robust analytical techniques that can offer high specificity and sensitivity.

The Metabolic Context: From Niacin to this compound

Niacin (Vitamin B3) is metabolized in the body through two primary pathways: an amidation pathway leading to the formation of nicotinamide adenine dinucleotide (NAD), and a conjugation pathway where niacin is conjugated with glycine to form this compound. The extent of each pathway's contribution to niacin metabolism can be influenced by the dosage and formulation of niacin administered. Understanding this metabolic pathway is crucial for interpreting the physiological significance of measured this compound levels.

Niacin_Metabolism Niacin Niacin (Nicotinic Acid) Conjugation Conjugation (with Glycine) Niacin->Conjugation Amidation Amidation Pathway Niacin->Amidation Nicotinuric_Acid This compound Conjugation->Nicotinuric_Acid NAD Nicotinamide Adenine Dinucleotide (NAD) Amidation->NAD

Metabolic pathway of Niacin to this compound.

Comparative Analysis of Analytical Methods

The two primary analytical methods for the quantification of this compound in biological matrices are HPLC-UV and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate to high; susceptible to interference from co-eluting compounds with similar UV spectra.Very high; provides structural confirmation based on mass fragmentation.
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.[2]High; typically in the low ng/mL to pg/mL range.[3][4][5]
Linearity Range Typically narrower than LC-MS/MS.Wide linear dynamic range.[6]
Sample Throughput Moderate.High, with rapid analysis times.[6]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Expertise Required Moderate.High level of expertise for method development and data analysis.

Table 1: Quantitative Comparison of HPLC-UV and LC-MS/MS for this compound Detection.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for quantifying this compound, particularly in samples where high sensitivity is not the primary requirement.

  • To 1 mL of human plasma, add a suitable internal standard.

  • Precipitate proteins by adding 2 mL of acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and methanol (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 262 nm.

  • Run Time: Approximately 15 minutes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (262 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Experimental workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies requiring high sensitivity and specificity, LC-MS/MS is the gold standard for the quantification of this compound.

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 300 µL of methanol.[7]

  • Vortex the mixture for 1 minute and centrifuge at 12,000 x g for 10 minutes.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

  • LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 181.1 -> 135.0.[5]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Experimental workflow for LC-MS/MS analysis.

Conclusion

In the absence of commercially available antibodies specific for this compound, researchers must turn to analytical techniques to achieve reliable quantification. HPLC-UV offers a cost-effective and accessible method for routine analysis, while LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for demanding research and clinical applications. The selection of the appropriate method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their this compound analysis needs.

References

A Comparative Guide to In Vivo and In Vitro Models for Nicotinic Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for managing dyslipidemia and has shown potential in mitigating other conditions such as atherosclerosis. The study of its mechanisms and effects relies on a variety of experimental models, both within living organisms (in vivo) and in controlled laboratory settings (in vitro). This guide provides an objective comparison of these models, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid researchers in selecting the appropriate systems for their investigations.

Data Presentation: Quantitative Comparison of Models

The following tables summarize quantitative data from studies utilizing in vivo and in vitro models to investigate the effects of nicotinic acid on lipid metabolism and gene expression.

Table 1: Effects of Nicotinic Acid on Lipid Profile

ParameterIn Vivo ModelOrganism/SystemNicotinic Acid Concentration/DoseObserved EffectCitation
TriglyceridesDyslipidemic MenHuman2 g/day (Niaspan®) for 8 weeks-28% decrease in plasma triglycerides[1]
Hypercholesterolemic Diabetic RatsAlbino RatsNot specified, 42-day treatmentSignificant decrease[2]
Hypercholesterolemic Non-Diabetic RatsAlbino RatsNot specified, 42-day treatmentSignificant decrease[2]
HDL-CholesterolDyslipidemic MenHuman2 g/day (Niaspan®) for 8 weeks+17% increase in HDL-C[1]
Hypercholesterolemic Diabetic RatsAlbino RatsNot specified, 42-day treatmentSignificant increase[2]
Hypercholesterolemic Non-Diabetic RatsAlbino RatsNot specified, 42-day treatmentSignificant increase[2]
LDL-CholesterolHypercholesterolemic Diabetic RatsAlbino RatsNot specified, 42-day treatmentSignificant decrease[2]
Hypercholesterolemic Non-Diabetic RatsAlbino RatsNot specified, 42-day treatmentSignificant decrease[2]
VLDL-Triglyceride ProductionDyslipidemic MenHuman2 g/day (Niaspan®) for 8 weeks-68% decrease in VLDL-triglyceride production rate[1]

Table 2: Effects of Nicotinic Acid on Gene and Protein Expression

Gene/ProteinIn Vivo/In Vitro ModelOrganism/Cell TypeNicotinic Acid Concentration/DoseObserved EffectCitation
DGAT2 ExpressionIn VivoObese Dogs1 month treatment~60% decrease in hepatic DGAT2 expression[3]
VCAM-1 ExpressionIn VitroHuman Umbilical Vein Endothelial Cells (HUVECs)1 mmol/l for 24 hoursSignificant reduction in VCAM-1 expression after inflammatory stimulation[4]
CD62P and CD40L Expression on PlateletsIn VitroHuman Platelets co-cultured with HUVECs1 mmol/l (pre-incubation of HUVECs)Significant reduction in CD62P and CD40L expression on platelets[4]
Phosphorylated p65 (NF-κB)In VivoApoE-/- Mice Aortic Endothelial CellsNot specifiedSignificant decrease in phosphorylation[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in the literature.

In Vivo Study: Nicotinic Acid Treatment in a Mouse Model of Alzheimer's Disease

This protocol is based on studies investigating the neuroprotective effects of nicotinic acid.

  • Animal Model: APP/PS1 double-transgenic mice, which are genetically engineered to model Alzheimer's disease, are used alongside wild-type (WT) littermates as controls.[6]

  • Housing and Acclimation: Mice are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. They are allowed to acclimate for at least one week before the start of the experiment.

  • Treatment Groups:

    • WT Control Group: Wild-type mice receiving a standard diet and drinking water.

    • AD Control Group: APP/PS1 mice receiving a standard diet and drinking water.

    • AD Treatment Group: APP/PS1 mice receiving nicotinic acid dissolved in their drinking water.[6]

  • Nicotinic Acid Administration: Nicotinic acid is administered at a concentration of approximately 360 mg/kg/day in the drinking water.[6] Water consumption is monitored regularly (e.g., every four days) to adjust the nicotinic acid concentration and ensure consistent dosing.[6] The treatment duration is typically several months (e.g., from 8 to 14 months of age).[6]

  • Behavioral Testing: At the end of the treatment period, cognitive function is assessed using standard behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

  • Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemical analysis of amyloid-beta plaques and neuroinflammation markers, while the other hemisphere is flash-frozen for biochemical analyses such as Western blotting or ELISA to measure protein levels related to key signaling pathways.

In Vitro Study: Anti-inflammatory Effects of Nicotinic Acid on HUVECs

This protocol outlines a typical experiment to assess the anti-inflammatory properties of nicotinic acid on endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial basal medium supplemented with fetal bovine serum and growth factors in a humidified incubator at 37°C and 5% CO2.[7]

  • Pre-treatment with Nicotinic Acid: HUVECs are seeded in appropriate culture plates and allowed to reach confluence. The cells are then pre-incubated with nicotinic acid (e.g., 1 mM) for 24 hours.[4][7]

  • Inflammatory Stimulation: After pre-treatment, the culture medium is replaced with fresh medium containing an inflammatory stimulus. Common stimuli include lipopolysaccharide (LPS) or co-culture with activated platelets.[4] For example, HUVECs can be stimulated with LPS for 1 hour, followed by incubation with activated human platelets.[4]

  • Analysis of Inflammatory Markers:

    • Flow Cytometry: Cell surface expression of adhesion molecules like VCAM-1 and ICAM-1 on HUVECs is quantified using flow cytometry.[4] Platelet activation markers such as CD62P and CD40L can also be measured on platelets recovered from the co-culture.[4]

    • ELISA: The concentration of secreted inflammatory cytokines and chemokines (e.g., MCP-1, IL-6, TNF-α) in the culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

    • Western Blotting: The protein expression levels of key signaling molecules, such as phosphorylated NF-κB p65, in cell lysates are determined by Western blotting to investigate the underlying signaling pathways.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow involved in nicotinic acid research.

GPR109A_Signaling_Pathway Nicotinic Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic Acid->GPR109A Binds Gi Gi (G-protein) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimulus e.g., oxLDL IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Transcription Nicotinic Acid Nicotinic Acid Nicotinic Acid->IKK Inhibits Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Animal_Model Select Animal Model (e.g., APP/PS1 Mice) Grouping Randomize into Groups (Control vs. Treatment) Animal_Model->Grouping Treatment Administer Nicotinic Acid (e.g., in drinking water) Grouping->Treatment Behavioral Conduct Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Tissue_Collection Collect Tissues (e.g., Brain) Behavioral->Tissue_Collection InVivo_Analysis Analyze In Vivo Samples (Immunohistochemistry, Western Blot) Tissue_Collection->InVivo_Analysis Data_Integration Data Integration and Comparison InVivo_Analysis->Data_Integration Cell_Culture Culture Cells (e.g., HUVECs) Pretreatment Pre-treat with Nicotinic Acid Cell_Culture->Pretreatment Stimulation Apply Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Sample_Collection Collect Supernatant and Cell Lysates Stimulation->Sample_Collection InVitro_Analysis Analyze In Vitro Samples (ELISA, Flow Cytometry) Sample_Collection->InVitro_Analysis InVitro_Analysis->Data_Integration

References

Navigating the Analytical Landscape for Nicotinuric Acid Quantification: A Head-to-Head Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving niacin (Vitamin B3) metabolism, the accurate quantification of its metabolites is paramount. Nicotinuric acid, a key metabolite, serves as a critical biomarker in various physiological and pathological processes. This guide provides an objective comparison of the available analytical methodologies for this compound quantification, supported by performance data and detailed experimental protocols.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of LC-MS/MS and HPLC methods for this compound quantification as reported in scientific literature. This data provides a benchmark for researchers selecting or developing a suitable assay.

Performance MetricLC-MS/MS Method 1[1]HPLC/MS Method[2]HPLC Method[3]
Linearity Range 5–800 ng/mL50.0–750 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 5 ng/mL50.0 ng/mLNot Specified
Intra-assay Precision (%RSD) 5.5% to 7.6%< 15%Not Specified
Inter-assay Precision (%RSD) 3.7% to 5.8%< 15%Not Specified
Accuracy (Relative Error) -0.6% to 3.2%< 15%Not Specified
Extraction Recovery 98.3% to 103.0%86% to 89%87.8%
Internal Standard Used 5-Fluorouracil (5-FU)Chinolin-3-carboxylic acidNot Specified

Niacin (Vitamin B3) Quantification Kits: A Note on Specificity

Commercially available assays, such as those from Eagle Biosciences and ALPCO Diagnostics, are typically designed to measure total niacin (Vitamin B3), which includes both nicotinic acid and its amide, nicotinamide.[4][5] These microbiological or ELISA-based kits are not suitable for the specific quantification of this compound. Researchers requiring specific measurement of this metabolite should therefore turn to chromatography-based methods.

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS method for the quantification of this compound in human plasma.

Representative Experimental Protocol: LC-MS/MS for this compound Quantification in Human Plasma

This protocol is a synthesized representation based on commonly cited methodologies.[1][2]

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add 50 µL of an internal standard working solution (e.g., 5-FU at 1000 ng/mL in acetonitrile).

  • Acidify the plasma sample.

  • Perform solid-phase extraction (SPE) to separate the analytes from plasma components.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Utilize a C18 stationary phase column.

    • Employ a mobile phase consisting of a gradient of 0.1% formic acid in water and methanol.

  • Mass Spectrometry (MS/MS):

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard. For example, for this compound, this could be monitoring the ion at m/z 181.0.[2]

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into drug-free human plasma.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.

  • Determine the concentration of this compound in the test samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

Metabolic Pathway of Nicotinic Acid to this compound NA Nicotinic Acid (Niacin) NUA This compound NA->NUA Conjugation Glycine Glycine Glycine->NUA Enzyme N-acyltransferase Enzyme->NUA

Metabolic conversion of nicotinic acid to this compound.

Experimental Workflow for LC-MS/MS Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid Phase Extraction Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC HPLC Separation Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS CalCurve Calibration Curve Construction MS->CalCurve Quant Quantification CalCurve->Quant

Workflow for this compound quantification by LC-MS/MS.

References

Nicotinuric Acid as a Predictive Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying sensitive and specific biomarkers is paramount for diagnosing and monitoring disease progression. This guide provides a comparative analysis of nicotinuric acid as a potential biomarker for metabolic syndrome and related clinical outcomes, presenting supporting data and detailed experimental methodologies.

Unveiling the Potential of this compound

This compound, a major metabolite of nicotinic acid (niacin or vitamin B3), is emerging as a promising biomarker.[1] Recent studies have highlighted a significant correlation between elevated urinary this compound levels and key indicators of metabolic syndrome.[1][2] This guide delves into the existing evidence, comparing this compound with established biomarkers and providing the necessary technical details for its assessment.

Comparative Analysis of this compound and Established Biomarkers

A pivotal study exploring the utility of urinary metabolomics identified this compound as a potential surrogate biomarker for metabolic syndrome.[1][2] The study revealed a positive correlation between urinary this compound levels and several critical clinical parameters, including body mass index (BMI), blood pressure, total cholesterol, LDL cholesterol, triglycerides, and high-sensitivity C-reactive protein (hs-CRP).[1][2] Conversely, a negative correlation was observed with HDL cholesterol.[1][2]

Below is a summary of the quantitative data from this key study, comparing subjects with different clinical characteristics:

Clinical CharacteristicGroup with Higher this compound LevelsMean this compound Level (± SEM, x 10³ mAU)Group with Lower this compound LevelsMean this compound Level (± SEM, x 10³ mAU)P-value
Body Mass Index (BMI) Overweight (BMI ≥ 24 kg/m ²)221 ± 23Not Overweight (BMI < 24 kg/m ²)144 ± 180.0265[1]
Blood Pressure High Blood Pressure (≥140/90 mmHg)238 ± 28Normotensive154 ± 190.0269[1]
Diabetes Status With Diabetes (HbA1c ≥6.5% or on medication)221 ± 31Without Diabetes152 ± 130.0268[1][2]
Triglycerides (TG) High TG (≥150 mg/dL)218 ± 20Normal TG (<150 mg/dL)136 ± 220.0147[1]
LDL Cholesterol (LDL-C) High LDL-C (≥100 mg/dL)239 ± 26Normal LDL-C (<100 mg/dL)158 ± 200.0426[1]
HDL Cholesterol (HDL-C) Low HDL-C (<40 mg/dL)234 ± 23Normal HDL-C (≥40 mg/dL)167 ± 140.0134[1]
High-Sensitivity C-Reactive Protein (hs-CRP) High hs-CRP (≥0.3 mg/dL)252 ± 37Low hs-CRP (<0.3 mg/dL)170 ± 150.0296[1]

While the study demonstrates a significant association between this compound and these clinical outcomes, it is important to note that a direct comparison of the prognostic accuracy (e.g., sensitivity, specificity, and ROC curve analysis) with established biomarkers like hs-CRP from the same cohort is not yet available. However, the consistent correlation across multiple metabolic syndrome components suggests its potential as a valuable, non-invasive urinary biomarker.

Experimental Protocol: Quantification of Urinary this compound

The following protocol outlines a representative method for the quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies for similar analytes.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of urine, add 40 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in methanol.

  • Add 50 µL of 5 N sodium hydroxide to the mixture.

  • Perform liquid-liquid extraction by adding 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether and vortexing for 1.5 minutes.

  • Centrifuge the sample at 4,000 rpm for 5 minutes to separate the phases.

  • Transfer 1 mL of the organic (lower) phase to a clean tube.

  • Add 10 µL of 0.25 N hydrochloric acid to the organic phase.

  • Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis

  • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Signaling Pathways and Logical Relationships

The metabolic fate of nicotinic acid is intricately linked to cellular energy metabolism through the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+. These coenzymes are crucial for numerous redox reactions in the body.

Nicotinic_Acid_Metabolism cluster_ingestion Dietary Intake cluster_metabolism Hepatic Metabolism cluster_excretion Excretion cluster_clinical Clinical Correlation Nicotinic Acid (Niacin) Nicotinic Acid (Niacin) Nicotinic Acid Nicotinic Acid Nicotinic Acid (Niacin)->Nicotinic Acid This compound This compound Nicotinic Acid->this compound Glycine Conjugation NAD_NADP_Synthesis NAD+/NADP+ Synthesis Nicotinic Acid->NAD_NADP_Synthesis Urinary Excretion Urinary Excretion This compound->Urinary Excretion Glycine Glycine Glycine->this compound Urinary this compound Levels Urinary this compound Levels Urinary Excretion->Urinary this compound Levels Metabolic Syndrome Metabolic Syndrome Urinary this compound Levels->Metabolic Syndrome Positive Correlation

Caption: Metabolic pathway of nicotinic acid and its clinical correlation.

The diagram above illustrates the metabolic conversion of dietary nicotinic acid. In the liver, it can either be conjugated with glycine to form this compound, which is then excreted in the urine, or it can enter the salvage pathway for the synthesis of NAD+ and NADP+. Elevated urinary this compound levels have been positively correlated with the presence of metabolic syndrome.

Experimental_Workflow Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation (Liquid-Liquid Extraction) Urine Sample Collection->Sample Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample Preparation->LC_MS_MS_Analysis Data Analysis Data Analysis LC_MS_MS_Analysis->Data Analysis Quantification Quantification of This compound Data Analysis->Quantification

Caption: Experimental workflow for urinary this compound quantification.

This workflow outlines the key steps involved in the laboratory analysis of urinary this compound, from sample collection to the final quantification of the metabolite.

References

Safety Operating Guide

Personal protective equipment for handling Nicotinuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Nicotinuric Acid. Given that this compound is the primary metabolite of Nicotinic Acid (Niacin), their handling and safety protocols are closely related. The following procedures are based on the available data for Nicotinic Acid and provide a strong framework for the safe management of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE Category Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[3][5]To prevent eye contact with dust particles which can cause serious irritation.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin exposure.[5][6][7]To avoid direct skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and ventilation is inadequate.[1][3][6] A P95 (US) or P1 (EU EN 143) particle respirator may be used for nuisance exposures.[5]To prevent inhalation of airborne particles.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Safe Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Ensure adequate ventilation at the workplace.[5]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[5][6]

  • Protect from light.[5][7]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following procedures should be followed to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spillage area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: Use a clean shovel to place the material in a dry, covered container.[2] Alternatively, sweep or vacuum the material and place it in a suitable disposal container.[1]

  • Cleaning: Clean the affected area to remove any remaining residue.[7]

  • Avoid Dust: Avoid actions that generate dust.[1]

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[6]

  • Do not mix with other waste.[7]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[1][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation - Review SDS - Don appropriate PPE handling Handling & Experimentation - Use in well-ventilated area - Avoid dust generation prep->handling storage Temporary Storage - Tightly sealed container - Cool, dry, dark place handling->storage Post-experiment spill Spill Response - Evacuate & Ventilate - Contain & Clean handling->spill Accidental Release disposal Waste Disposal - Collect in labeled container - Follow institutional protocols storage->disposal End of project/expiry spill->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinuric Acid
Reactant of Route 2
Reactant of Route 2
Nicotinuric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.